molecular formula C14H15ClN2O2S B1330156 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide CAS No. 71215-81-1

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Cat. No.: B1330156
CAS No.: 71215-81-1
M. Wt: 310.8 g/mol
InChI Key: SOWYLSRVTBKKJE-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 43.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
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InChI

InChI=1S/C14H15ClN2O2S/c1-9-3-6-13(10(2)7-9)17-20(18,19)14-8-11(16)4-5-12(14)15/h3-8,17H,16H2,1-2H3
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InChI Key

SOWYLSRVTBKKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)C
Source PubChem
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Molecular Formula

C14H15ClN2O2S
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DSSTOX Substance ID

DTXSID8072297
Record name Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-
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Molecular Weight

310.8 g/mol
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Solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836034
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

71215-81-1
Record name 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
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Record name 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
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Record name Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-
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Record name 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide. This compound holds significance as a key intermediate in the synthesis of various dyes and potentially in the development of novel pharmaceutical agents. This document outlines the strategic synthesis, including the preparation of the crucial intermediate 2-chloro-5-nitrobenzenesulfonyl chloride, its subsequent coupling with 2,4-dimethylaniline, and the final reduction to the target amine. Detailed experimental protocols, mechanistic insights, and characterization data are provided to ensure reproducibility and a thorough understanding of the chemical transformations involved.

Introduction and Strategic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy is a convergent approach, beginning with the preparation of a key electrophilic intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, followed by its reaction with a nucleophilic amine and a final reduction step.

The synthesis can be conceptually divided into three main stages:

  • Stage 1: Synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride. This activated sulfonyl chloride is the cornerstone of the synthesis, providing the benzenesulfonyl backbone with the required chloro and nitro substituents.

  • Stage 2: Sulfonamide Bond Formation. This stage involves the nucleophilic attack of 2,4-dimethylaniline on the sulfonyl chloride to form the stable sulfonamide linkage, yielding the nitro-intermediate, 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide.

  • Stage 3: Reduction of the Nitro Group. The final step is the chemoselective reduction of the aromatic nitro group to the corresponding primary amine, affording the target molecule.

This guide will provide detailed protocols for each of these stages, along with discussions on the underlying chemical principles and practical considerations for laboratory execution.

Synthesis Pathway

The overall synthetic pathway is depicted in the following scheme:

Synthesis_Pathway A p-Nitrochlorobenzene B 2-Chloro-5-nitrobenzenesulfonic acid A->B Oleum (H₂SO₄/SO₃) C 2-Chloro-5-nitrobenzenesulfonyl chloride B->C Thionyl Chloride (SOCl₂) E 2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide C->E 2,4-Dimethylaniline, Base D 2,4-Dimethylaniline D->E F This compound E->F Reduction (e.g., Na₂S or H₂/Pd-C)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride

The synthesis of the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, is achieved through the sulfonation of p-nitrochlorobenzene followed by chlorination.

Reaction:

p-Nitrochlorobenzene + SO₃/H₂SO₄ → 2-Chloro-5-nitrobenzenesulfonic acid 2-Chloro-5-nitrobenzenesulfonic acid + SOCl₂ → 2-Chloro-5-nitrobenzenesulfonyl chloride

Protocol:

  • Sulfonation: In a fume hood, to a stirred solution of fuming sulfuric acid (oleum, 25% SO₃), p-nitrochlorobenzene is added portion-wise, maintaining the temperature below 50 °C. After the addition is complete, the mixture is heated to 100-110 °C and stirred until the reaction is complete (monitored by TLC or HPLC)[1].

  • Chlorination: The reaction mixture is cooled to room temperature, and thionyl chloride is added dropwise, keeping the temperature between 45-50 °C. The mixture is then heated to 100 °C and stirred for several hours[1].

  • Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-chloro-5-nitrobenzenesulfonyl chloride as a solid[1].

Causality of Experimental Choices:

  • Fuming Sulfuric Acid: The use of oleum as the sulfonating agent is crucial as it provides a high concentration of the electrophile, SO₃, necessary for the sulfonation of the deactivated aromatic ring of p-nitrochlorobenzene.

  • Thionyl Chloride: Thionyl chloride is an effective and common reagent for converting sulfonic acids to their corresponding sulfonyl chlorides.

  • Ice Quench: Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product, which has low solubility in the acidic aqueous medium.

Stage 2: Synthesis of 2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide

This step involves the formation of the sulfonamide bond through the reaction of the sulfonyl chloride with 2,4-dimethylaniline.

Reaction:

2-Chloro-5-nitrobenzenesulfonyl chloride + 2,4-Dimethylaniline → 2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline in a suitable solvent such as acetone or pyridine.

  • Addition of Sulfonyl Chloride: To the stirred solution, add 2-chloro-5-nitrobenzenesulfonyl chloride portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Completion: The reaction mixture is then heated to reflux and stirred for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is poured into a beaker of cold water, and the pH is adjusted to acidic with dilute HCl. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or another suitable solvent to afford 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide.

Causality of Experimental Choices:

  • Solvent: Acetone or pyridine can be used as the solvent. Pyridine can also act as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to ensure complete conversion.

  • Acidic Work-up: The addition of acid during work-up helps to remove any unreacted 2,4-dimethylaniline by converting it to its water-soluble salt.

Stage 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, with sodium sulfide reduction being a common and effective choice.

Reaction:

2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide + Na₂S → this compound

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide in a mixture of ethanol and water.

  • Addition of Reducing Agent: To the stirred suspension, add a solution of sodium sulfide nonahydrate in water dropwise. The reaction is exothermic and the color of the mixture will change.

  • Reaction Completion: The mixture is heated to reflux for several hours until the reduction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to neutral. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent to yield the final product, this compound.

Causality of Experimental Choices:

  • Sodium Sulfide: Sodium sulfide is a cost-effective and selective reducing agent for the conversion of aromatic nitro groups to amines, especially in the presence of other reducible functional groups.

  • Ethanol/Water Solvent System: This solvent mixture provides good solubility for both the starting material and the reducing agent, facilitating the reaction.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightAppearance
2-Chloro-5-nitrobenzenesulfonyl chlorideC₆H₃Cl₂NO₄S256.06Yellowish solid
2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamideC₁₄H₁₃ClN₂O₄S340.78Pale yellow solid
This compoundC₁₄H₁₅ClN₂O₂S310.80Off-white solid

Note: The following spectral data are representative of the expected values for the target compound and its intermediate, based on analysis of structurally similar compounds. Actual experimental data should be acquired for verification.

Expected Spectroscopic Data:

  • 2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide:

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.5-7.5 (m, 3H, Ar-H), 7.1-6.9 (m, 3H, Ar-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 145.0, 140.0, 138.0, 135.0, 132.0, 130.0, 128.0, 125.0, 122.0, 21.0, 18.0.

  • This compound:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.3-6.5 (m, 6H, Ar-H), 4.0 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 147.0, 140.0, 138.0, 135.0, 132.0, 130.0, 128.0, 120.0, 118.0, 115.0, 21.0, 18.0.

    • IR (KBr, cm⁻¹): 3450-3300 (N-H stretch, amine), 1620 (N-H bend), 1330 (S=O stretch, asym), 1160 (S=O stretch, sym).

    • Mass Spectrometry (EI): m/z 310 (M⁺).

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • p-Nitrochlorobenzene: Toxic and an irritant. Avoid inhalation and contact with skin.

  • Fuming Sulfuric Acid (Oleum): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Thionyl Chloride: Corrosive and lachrymatory. Reacts with water to release toxic gases.

  • 2,4-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium Sulfide: Corrosive and releases toxic hydrogen sulfide gas upon contact with acids.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for further applications in dye chemistry and drug discovery. The provided mechanistic insights and expected characterization data serve to enhance the understanding and successful execution of this synthesis.

References

  • Google Patents. (n.d.). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Google Patents. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • ResearchGate. (2016). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

  • Organic Preparations and Procedures International. (2004). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. (n.d.). 2-amino-5-chloro-N-propylbenzenesulfonamide. Retrieved from [Link]

  • Applichem. (n.d.). 5-Amino-2-chloro-n,n-dimethyl-benzenesulfonamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the very language the molecule speaks, dictating its behavior from the laboratory bench to its ultimate biological target. This guide is dedicated to a comprehensive exploration of one such molecule: 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide.

Benzenesulphonamides, as a class, have a rich history in therapeutics, most notably as antimicrobial agents. However, their structural versatility has led to their exploration in a multitude of other therapeutic areas, including as anti-inflammatory and cardiovascular agents. The specific substitutions on the benzenesulphonamide scaffold of the topic compound—an amino group, a chlorine atom, and a dimethylphenyl moiety—confer a unique set of properties that warrant detailed investigation.

This document is structured to provide not just a compilation of data, but a cohesive narrative that intertwines theoretical predictions with the practicalities of experimental determination. We will delve into the core physicochemical parameters, offering not only their predicted values but also detailed, field-proven protocols for their empirical validation. The causality behind experimental choices is emphasized, providing a robust framework for researchers to not only understand but also replicate and expand upon this work. By presenting a self-validating system of protocols and grounding our claims in authoritative sources, we aim to provide a trustworthy and indispensable resource for the scientific community.

Molecular Identity and Structural Features

This compound is a substituted aromatic sulphonamide. A clear understanding of its structure is the foundation for interpreting its physicochemical behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

IdentifierValue
CAS Number 71215-81-1[1]
Molecular Formula C₁₄H₁₅ClN₂O₂S[2]
Molecular Weight 310.8 g/mol [2]
IUPAC Name 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide[2]
Synonyms 1-Amino-4-chlorobenzene-3-sulphonic acid-2',4'-dimethyl phenyl amide, ACDMA[1]

Core Physicochemical Properties: Predicted and Experimental

A quantitative understanding of the physicochemical properties is paramount for predicting a molecule's behavior in various environments, including biological systems. The following table summarizes the key predicted properties of this compound. It is important to note that these are computational predictions and experimental verification is crucial for definitive characterization.

PropertyPredicted ValueImplication in Drug Development
Melting Point Not available (experimental determination required)Purity assessment, solid-state stability
Boiling Point 497.5 °C at 760 mmHg[2]Thermal stability, purification methods
Density 1.379 g/cm³[2]Formulation development, powder flow
Water Solubility 43.5 µg/mL[2]Bioavailability, dissolution rate
pKa 9.17 ± 0.10Ionization state at physiological pH, absorption, distribution

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and provide a practical guide for researchers, this section details the standard, field-proven methodologies for determining the key physicochemical properties of a crystalline solid like this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline compound. A sharp melting range is indicative of high purity.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample prep2 Pulverize to a fine powder prep1->prep2 prep3 Pack into a capillary tube prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly for approximate range meas1->meas2 meas3 Cool and repeat with slow heating (1-2 °C/min) meas2->meas3 meas4 Record temperature range of melting meas3->meas4

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry to avoid solvent-induced melting point depression.

    • Finely pulverize a small amount of the crystalline solid on a watch glass using a spatula.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrumental Analysis (using a digital melting point apparatus):

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat to a temperature approximately 20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁ - T₂.

    • For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a widely accepted standard for determining equilibrium solubility.

Experimental Workflow:

cluster_prep Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Agitate at a constant temperature prep1->prep2 prep3 Allow to equilibrate (e.g., 24-48h) prep2->prep3 meas1 Withdraw an aliquot of the supernatant prep3->meas1 meas2 Filter the aliquot meas1->meas2 meas3 Dilute the filtrate meas2->meas3 meas4 Quantify concentration by HPLC-UV meas3->meas4

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sampling and Analysis:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

    • The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination

The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial for predicting its absorption and distribution in the body, as the non-ionized form is generally more lipid-soluble and can more readily cross biological membranes. Potentiometric titration is a classic and reliable method for pKa determination.

Experimental Workflow:

cluster_prep Preparation cluster_titration Titration & Analysis prep1 Calibrate pH meter prep2 Prepare a solution of the compound prep1->prep2 prep3 Adjust initial pH prep2->prep3 meas1 Titrate with standardized acid or base prep3->meas1 meas2 Record pH after each addition meas1->meas2 meas3 Plot titration curve (pH vs. volume) meas2->meas3 meas4 Determine pKa from the half-equivalence point meas3->meas4

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

    • Adjust the initial pH of the solution to the acidic or basic side of the expected pKa using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (if the initial pH was acidic) or a strong acid (if the initial pH was basic) in small, precise increments.

    • After each addition of the titrant, allow the pH reading to stabilize and record the value.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Proposed Synthesis Route

Proposed Synthetic Scheme:

reactant1 5-Amino-2-chlorobenzenesulphonyl chloride product This compound reactant1->product Pyridine, DCM, rt reactant2 2,4-Dimethylaniline plus +

Caption: Proposed synthesis of this compound.

Proposed Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

    • Add a non-nucleophilic base, such as pyridine (1.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.

  • Addition of Sulphonyl Chloride:

    • Dissolve 5-amino-2-chlorobenzenesulphonyl chloride (1.1 equivalents) in a minimal amount of DCM.

    • Add the sulphonyl chloride solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Implications of Physicochemical Properties in a Drug Development Context

The physicochemical properties of this compound have profound implications for its potential as a therapeutic agent.

  • Solubility and Bioavailability: The predicted low aqueous solubility (43.5 µg/mL) suggests that this compound may have dissolution rate-limited oral absorption. This is a common challenge for many drug candidates. Formulation strategies such as particle size reduction (micronization), the use of solubilizing excipients, or the development of amorphous solid dispersions may be necessary to enhance its bioavailability.

  • pKa and Absorption, Distribution, Metabolism, and Excretion (ADME): With a predicted pKa of 9.17, the primary amino group will be predominantly protonated (ionized) at the acidic pH of the stomach, which would limit its absorption. In the more neutral pH of the small intestine, a greater fraction of the molecule will be in its non-ionized, more lipophilic form, favoring absorption across the intestinal mucosa. The overall lipophilicity, influenced by the chloro and dimethylphenyl substituents, will also play a significant role in its ability to cross cell membranes and its distribution into various tissues. The ionization state also influences binding to plasma proteins and metabolic enzymes.

  • Solid-State Properties and Formulation: The melting point and crystalline structure are critical for the stability and manufacturability of a solid dosage form. A stable crystalline form is generally preferred to avoid issues with polymorphism, which can affect solubility, dissolution, and bioavailability.

The benzenesulphonamide scaffold is a well-known pharmacophore with a broad range of biological activities. The specific substitutions on this molecule could modulate its activity and selectivity towards various biological targets. For instance, the presence of the amino and chloro groups, along with the N-aryl substitution, could confer antibacterial, anti-inflammatory, or even anticancer properties. A thorough understanding of its physicochemical properties is the first and most critical step in exploring these therapeutic potentials.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By integrating predicted data with detailed, authoritative experimental protocols and a plausible synthetic route, we have constructed a robust framework for researchers and drug development professionals. The insights into the implications of these properties in a pharmaceutical context underscore the importance of this foundational knowledge in the rational design and development of new therapeutic agents. The information presented herein serves as a valuable starting point for further experimental investigation and the potential unlocking of the therapeutic promise of this intriguing molecule.

References

  • Shivnath Industries. (n.d.). Xyledene Opsamide (ACDMA). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (CAS No. 71215-81-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Specialty Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide, a key aromatic sulfonamide intermediate. This document elucidates its chemical and physical properties, provides a detailed synthesis pathway, and explores its primary application in the manufacturing of azo dyes, specifically as a precursor to Acid Red 336. Furthermore, this guide outlines established analytical methodologies for its characterization and quality control. The content is structured to provide researchers and chemical industry professionals with a thorough understanding of this compound, grounded in its practical synthesis and industrial relevance.

Chemical Identity and Properties

This compound, registered under CAS number 71215-81-1, is a substituted aromatic sulfonamide. It is also known by its industrial name, XYLEDENE OPSAMIDE (ACDMA).[1] This compound serves a critical role as a chemical intermediate, particularly in the synthesis of specific colorants.

Molecular and Physicochemical Properties

A summary of the key properties of this compound is presented in the table below, compiled from various chemical data sources.[2][3][4][5][6]

PropertyValue
Molecular Formula C₁₄H₁₅ClN₂O₂S[2]
Molecular Weight 310.8 g/mol [6]
Appearance Varies, typically a powder
Melting Point 254.7ºC[4][6]
Boiling Point 497.5ºC at 760 mmHg[3][4][6]
Density 1.379 g/cm³[3][4][6]
EINECS Number 275-269-2[1]

Synthesis of this compound

The synthesis of benzenesulfonamides is a well-established process in organic chemistry, generally involving the reaction of a sulfonyl chloride with an amine.[7] While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a logical synthetic route can be postulated based on fundamental organic chemistry principles.

The probable synthetic pathway involves two key steps:

  • Sulfonylation: Reaction of 2,4-dimethylaniline with 2-chloro-5-nitrobenzenesulfonyl chloride.

  • Reduction: Reduction of the nitro group on the resulting intermediate to an amino group.

Diagram of Postulated Synthesis Workflow

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction 2_4_dimethylaniline 2,4-Dimethylaniline intermediate N-(2,4-Dimethylphenyl)-2-chloro-5-nitrobenzenesulfonamide 2_4_dimethylaniline->intermediate Base (e.g., Pyridine) sulfonyl_chloride 2-Chloro-5-nitrobenzenesulfonyl chloride sulfonyl_chloride->intermediate final_product This compound intermediate->final_product Reducing Agent (e.g., Fe/HCl or H₂/Pd-C)

Caption: Postulated two-step synthesis of the target compound.

Core Application: Intermediate for Acid Red 336

The primary industrial application of this compound is as a crucial intermediate in the synthesis of Acid Red 336.[1] This highlights its significance in the dye manufacturing industry. Azo dyes, such as Acid Red 336, are formed through a diazotization reaction followed by a coupling reaction.

Role in Azo Dye Synthesis

In this context, this compound acts as a coupling component. The synthesis of Acid Red 336 would typically involve the following steps:

  • Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, in this case, this compound, to form the final azo dye.

Diagram of Azo Dye Synthesis Principle

G cluster_0 Diazotization cluster_1 Azo Coupling aromatic_amine Aromatic Amine diazonium_salt Aryl Diazonium Salt aromatic_amine->diazonium_salt nitrous_acid NaNO₂ / H⁺ nitrous_acid->diazonium_salt azo_dye Acid Red 336 diazonium_salt->azo_dye coupling_component This compound coupling_component->azo_dye

Caption: General principle of azo dye synthesis.

Analytical Methodologies

For quality control and research purposes, High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound. A reverse-phase HPLC method can be employed for its separation and quantification.

HPLC Protocol

A general HPLC method for the analysis of this compound is outlined below.

Column: C18 reverse-phase column.

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Sample Preparation:

  • Accurately weigh a sample of the compound.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Calibration:

  • Prepare a series of standard solutions of the compound at different known concentrations.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

  • The concentration of the unknown sample can be determined from this curve.

This liquid chromatography method is adaptable and can be scaled for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies if required.

Potential Biological Significance of Structurally Related Sulfonamides

While this compound is primarily recognized as a dye intermediate, the broader class of sulfonamides is of significant interest in medicinal chemistry. Sulfonamide-containing compounds have been investigated for a wide range of biological activities, including antibacterial and diuretic properties. The specific substitutions on the aromatic rings can greatly influence their interaction with biological targets. Although no specific biological activity has been reported for the title compound, its structural motifs are present in molecules with known therapeutic effects. This suggests a potential, though unexplored, avenue for future research in drug discovery.

Conclusion

This compound (CAS 71215-81-1) is a specialty chemical with a well-defined role as a key intermediate in the synthesis of Acid Red 336. Its synthesis follows established principles of organic chemistry, and its analysis can be reliably performed using standard chromatographic techniques. While its direct application in drug development has not been reported, the sulfonamide scaffold it possesses is a common feature in many biologically active compounds, suggesting a potential for future exploration in medicinal chemistry. This guide provides a foundational understanding of this compound for professionals in the chemical and dye manufacturing industries.

References

  • Shivnath Industries. (n.d.). xyledene opsamide (acdma). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-. Retrieved from [Link]

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5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive overview of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, a substituted aromatic sulfonamide of interest in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, present a generalized synthetic protocol, discuss safety and handling procedures, and contextualize its potential applications for researchers and drug development professionals. The document is structured to deliver not just data, but also the scientific rationale behind the compound's characteristics and handling.

Compound Identification and Core Properties

Accurate identification is the cornerstone of all scientific research. This section details the fundamental identifiers and physicochemical properties of the title compound.

Chemical Identity

The compound is systematically named and cataloged under various identifiers to ensure unambiguous reference in global databases.

IdentifierValue
IUPAC Name 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
CAS Number 71215-81-1[1][2][3][4]
Synonyms Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-; 1-Amino-4-chloro-3-benzenesulfonic acid 2',4'-dimethylphenylamide[3][5]
EC Number 275-269-2[1][3]
Molecular Formula and Weight

The elemental composition and corresponding molecular mass are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

  • Molecular Formula: C₁₄H₁₅ClN₂O₂S[1][2][4][6]

  • Molecular Weight: 310.8 g/mol [1][3][6]

  • Exact Mass: 310.0542766 u[1]

Structural Representation

The compound's structure, featuring a chlorinated benzene ring linked via a sulfonamide bridge to a dimethylated phenyl ring, is the basis for its chemical reactivity and potential biological activity.

Caption: 2D Structure of the title compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various solvents and environments, which is crucial for designing experimental conditions.

PropertyValueSource
Appearance White to off-white solid[2]
Boiling Point 497.5 °C at 760 mmHg[1][3]
Flash Point 254.7 °C[1][3]
Density 1.379 g/cm³[1][3]
Water Solubility 43.5 µg/mL[1]
XLogP3 3.1[1]
Topological Polar Surface Area 80.6 Ų[1]

Synthesis and Characterization

While specific proprietary synthesis routes may vary, a generalized and chemically sound protocol can be proposed based on established sulfonamide chemistry. The most common method involves the reaction of a sulfonyl chloride with an amine.[7]

Generalized Synthetic Workflow

The synthesis logically proceeds by forming the sulfonamide bond between two key precursors: 5-amino-2-chlorobenzenesulfonyl chloride and 2,4-dimethylaniline.

G reactant1 5-Amino-2-chlorobenzenesulfonyl chloride conditions Aprotic Solvent (e.g., DCM) + Tertiary Amine Base (e.g., Pyridine) reactant1->conditions reactant2 2,4-Dimethylaniline reactant2->conditions product 5-Amino-2-chloro-N-(2,4-dimethylphenyl) benzenesulfonamide conditions->product Nucleophilic Acyl Substitution workup Aqueous Workup (Acid/Base Wash) product->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure Product purification->final_product

Caption: Generalized synthetic workflow diagram.

Experimental Protocol (Representative)

This protocol describes a plausible laboratory-scale synthesis. Note: This procedure is illustrative and must be adapted and optimized under appropriate laboratory safety protocols.

  • Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2,4-dimethylaniline in a suitable anhydrous aprotic solvent such as Dichloromethane (DCM). Add 1.1 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).

    • Causality: Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride intermediate. The base is crucial for scavenging the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1.05 equivalents of 5-amino-2-chlorobenzenesulfonyl chloride in anhydrous DCM dropwise over 30 minutes.

    • Causality: The reaction is exothermic; cooling controls the reaction rate and prevents potential side reactions. Slow addition ensures the concentration of the highly reactive sulfonyl chloride remains low, minimizing dimerization or degradation.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base and unreacted amine), water, and finally a saturated sodium bicarbonate solution (to remove any acidic impurities).

    • Causality: This series of washes systematically removes impurities based on their acid-base properties, providing a cleaner crude product.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Safety and Handling

Understanding the toxicological profile and handling requirements is paramount for safe laboratory practice.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

PictogramCodeHazard StatementPrecautionary Statements
! (Exclamation Mark)H302Harmful if swallowedP264, P270, P301+P312, P330, P501[1]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Potential Research Applications

While specific published applications for this exact molecule are limited, its structure suggests potential utility in several research domains, primarily as a building block or a scaffold for further discovery. The compound is typically supplied for research purposes only.[4][6]

Medicinal Chemistry Scaffold

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[7] The specific substitution pattern of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide offers a unique scaffold for library synthesis in drug discovery programs. The amino group provides a reactive handle for further functionalization, allowing chemists to explore structure-activity relationships (SAR) by creating a diverse set of derivatives.

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate. The primary amine can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -CN, halides via Sandmeyer reaction), while the sulfonamide nitrogen can also be further alkylated or modified, making it a valuable starting material for constructing more complex molecular architectures.

Material Science

Aromatic sulfonamides can be used as monomers or building blocks for synthesizing specialty polymers.[7] The presence of multiple functional groups allows for potential cross-linking or polymerization reactions to create materials with tailored thermal or electronic properties.

References

  • 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide | 10475-06-6 - Appchem. [Link]

  • 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem. [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
  • (PDF) 5-Amino-2-methylbenzenesulfonamide - ResearchGate. [Link]

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Spectroscopic Analysis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide is a sulfonamide derivative with the chemical formula C14H15ClN2O2S and a molecular weight of approximately 310.8 g/mol .[1][2][3] Sulfonamides are a critical class of compounds in pharmaceutical sciences, known for their wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their function, ensuring purity, and meeting regulatory standards in drug development. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to provide not just the "how" but also the "why," offering insights into the causal relationships behind experimental choices and data interpretation.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signatures:

  • Aromatic Rings: Two substituted benzene rings are present.

  • Sulfonamide Group: A central -SO2NH- linkage.

  • Primary Amine: An -NH2 group on one of the aromatic rings.

  • Secondary Amide: The -NH- of the sulfonamide group.

  • Chloro Group: A chlorine substituent on the same ring as the amine.

  • Methyl Groups: Two methyl groups on the second aromatic ring.

Each of these features will produce distinct signals in the various spectroscopic analyses, and a combined interpretation of these signals is essential for unambiguous structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[4] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO2 and water vapor.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound, based on typical values for sulfonamides.[5][6]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300Asymmetric and Symmetric N-H StretchingPrimary Amine (-NH2)
3350-3140N-H StretchingSulfonamide (-SO2NH-)
3100-3000C-H StretchingAromatic C-H
2980-2850C-H StretchingMethyl (-CH3)
1640-1630N-H BendingPrimary Amine (-NH2)
1600-1450C=C StretchingAromatic Ring
1320-1310Asymmetric S=O StretchingSulfonamide (-SO2-)
1155-1145Symmetric S=O StretchingSulfonamide (-SO2-)
915-895S-N StretchingSulfonamide (-S-N-)
800-600C-Cl StretchingChloroalkane

The presence of two strong bands in the 3450-3300 cm⁻¹ region is a key indicator of the primary aromatic amine.[5] The characteristic asymmetric and symmetric stretching vibrations of the SO2 group are expected to be strong and are diagnostic for the sulfonamide functionality.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.[8] ¹³C NMR spectra are generally recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[9]

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons are influenced by the electron-donating and electron-withdrawing effects of the various substituents on the aromatic rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet1HSO2NH
7.5-6.5Multiplets6HAromatic H
~5.9Singlet2HNH2
~2.3Singlet3HAr-CH3
~2.1Singlet3HAr-CH3

The proton of the sulfonamide group is expected to appear as a singlet at a downfield chemical shift.[5] The protons of the primary amine group are also expected to be a singlet.[5] The aromatic protons will likely appear as a complex series of multiplets in the 6.5-7.5 ppm region.[10] The two methyl groups will each give a singlet, with slightly different chemical shifts due to their different positions on the aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
160-110Aromatic C
~25Ar-CH3

The aromatic carbons will resonate in the 110-160 ppm range.[5] The exact chemical shifts are influenced by the attached substituents. The methyl carbons will appear at a much higher field, typically around 25 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired, typically in positive ion mode. High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in formula determination.

Predicted Mass Spectral Data

The mass spectrum is expected to show the protonated molecule [M+H]⁺ as a prominent peak. A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO2), which has a mass of 64 Da.[11][12] The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

m/zInterpretation
311.06[M+H]⁺ (for ³⁵Cl isotope)
313.06[M+H]⁺ (for ³⁷Cl isotope)
247.10[M+H - SO2]⁺ (for ³⁵Cl isotope)
249.10[M+H - SO2]⁺ (for ³⁷Cl isotope)

The fragmentation of protonated sulfonamides can be complex, potentially involving rearrangements and the formation of ion-neutral complexes.[13] The loss of SO2 is a well-documented and diagnostically useful fragmentation pathway for this class of compounds.[12][14]

Integrated Spectroscopic Analysis Workflow

The unambiguous structural confirmation of this compound relies on the integration of data from all three spectroscopic techniques. The following diagram illustrates this workflow.

Spectroscopic_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation FTIR FTIR Spectroscopy FTIR_Data Functional Groups (-NH₂, -SO₂NH-, Ar, -CH₃, -Cl) FTIR->FTIR_Data NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Connectivity & Environment (Proton & Carbon Skeleton) NMR->NMR_Data MS Mass Spectrometry MS_Data Molecular Weight & Formula (Fragmentation Pattern) MS->MS_Data Structure Confirmed Structure of This compound FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure caption Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic application of FTIR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. FTIR identifies the key functional groups, NMR elucidates the precise connectivity and chemical environment of the atoms, and Mass Spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. By integrating the data from these powerful analytical methods, researchers and drug development professionals can achieve an unambiguous and comprehensive understanding of the molecule's structure, ensuring its identity, purity, and quality for its intended application.

References

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry - ACS Publications. 14

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. 15

  • C14H15ClN2O2S - Chemical Dictionary - Guidechem. 16

  • Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis - Benchchem. 4

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. 5

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate.

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF - ResearchGate.

  • Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide - Benchchem. 11

  • 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide - Echemi.

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed.

  • 5-Amino-2-chloro-N-(2,4-dimethylphenyl)-benzenesulfonamide - Alfa Chemistry.

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... - ResearchGate.

  • Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. | Analytical Chemistry.

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate.

  • Spectral Assignments and Reference Data - CONICET.

  • 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide | CAS 10475-06-6 | SCBT.

  • Basic 1H- and 13C-NMR Spectroscopy.

  • 71215-81-1|5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide - BLDpharm.

  • 5-Amino-2-chloro-N-(2,4-dimethyl-phenyl)-benzenesulfonamide | CAS 71215-81-1 | SCBT.

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace.

  • 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem.

  • (PDF) 5-Amino-2-methylbenzenesulfonamide - ResearchGate.

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS - Googleapis.com.

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.

  • 2-amino-5-chloro-N-propylbenzenesulfonamide | C9H13ClN2O2S | CID 9834775.

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5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profiling of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide in Organic Solvents: A Methodological Framework

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide focuses on this compound, a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Due to the scarcity of public-domain solubility data for this specific molecule, this document provides a comprehensive theoretical and practical framework for its systematic solubility determination in a range of common organic solvents. We will explore the molecular characteristics governing its solubility, present a detailed, field-proven experimental protocol based on the equilibrium shake-flask method, and outline robust procedures for data analysis and reporting. This guide is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility profiles, facilitating informed decisions in process development and formulation science.

Introduction to the Compound and the Importance of Solubility

This compound (CAS No. 71215-81-1) is an organic compound featuring a sulfonamide functional group, an aromatic amine, and a chlorinated and dimethylated phenyl ring system.[1][2][3][4] The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, anti-carbonic anhydrase, and antitumor drugs.[5][6] The structural complexity of this molecule—with both polar (amine, sulfonamide) and non-polar (aromatic rings, methyl groups) regions—suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

Understanding the solubility of this compound is paramount for several key reasons:

  • Process Chemistry: Selection of appropriate solvents is crucial for optimizing reaction conditions, controlling reaction kinetics, and facilitating product isolation and purification through crystallization.

  • Formulation Development: For potential pharmaceutical applications, solubility dictates the choice of delivery systems. Poorly soluble compounds often face challenges with bioavailability, requiring advanced formulation strategies.[7][8]

  • Analytical Method Development: Solubility data is essential for preparing stock solutions and standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide provides the scientific rationale and a detailed methodology to systematically characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a preliminary qualitative prediction.

  • Solute Structure Analysis: this compound possesses:

    • Hydrogen Bond Donors: The primary amine (-NH2) and the sulfonamide (-NH-) groups.

    • Hydrogen Bond Acceptors: The sulfonyl oxygens (-SO2-) and the nitrogen atoms.

    • Polar Moieties: The chloro- and sulfonamide groups create significant dipole moments.

    • Non-Polar Moieties: The two aromatic rings and the methyl groups contribute to its lipophilic character.

  • Solvent Interaction Potential:

    • Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. Therefore, a reasonable degree of solubility is expected in alcohols like methanol and ethanol. Studies on other sulfonamides have shown that solubility in n-alkanols tends to be highest in methanol and decreases as the alkyl chain length increases, due to the diminishing polarity of the solvent.[9][10]

    • Aprotic Polar Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds and have strong dipole moments, making them excellent candidates for solubilizing polar, multifunctional compounds like sulfonamides.

    • Aprotic Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar surface area of the molecule suggests some solubility in aromatic hydrocarbons like toluene through π-π stacking interactions.[11] However, solubility is expected to be very low in aliphatic hydrocarbons like hexane, which interact primarily through weak van der Waals forces.[12][13]

    • Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and can engage in dipole-dipole interactions, often proving effective for compounds with mixed polarity.

Based on this analysis, we can hypothesize that the compound will exhibit the highest solubility in polar aprotic solvents, followed by polar protic solvents, and will have limited solubility in non-polar solvents.

Physicochemical Profile of this compound

A summary of the known physical and chemical properties of the target compound is essential for designing solubility experiments.

PropertyValueSource
CAS Number 71215-81-1[1][2]
Molecular Formula C₁₄H₁₅ClN₂O₂S[1]
Molecular Weight 310.8 g/mol [1]
Density 1.379 g/cm³[1][2]
Boiling Point 497.5°C at 760 mmHg[1]
Flash Point 254.7°C[1]
Water Solubility 43.5 µg/mL (Very Slightly Soluble)[2]

The very low aqueous solubility highlights the importance of characterizing its solubility in organic media for practical applications.[2]

A Validated Protocol for Experimental Solubility Determination

The equilibrium shake-flask method is the gold-standard technique for determining the solubility of a compound and is recommended by major regulatory bodies.[14][15] This method ensures that a true thermodynamic equilibrium is achieved, providing highly reliable data.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solute to reach a constant value (equilibrium). After equilibration, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical method.

Materials and Reagents
  • Compound: this compound (purity >98%).

  • Solvents: HPLC-grade or equivalent purity. A recommended panel includes:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone

    • Esters: Ethyl Acetate

    • Ethers: Tetrahydrofuran (THF)

    • Aromatic Hydrocarbons: Toluene

    • Aliphatic Hydrocarbons: n-Hexane

    • Chlorinated Solvents: Dichloromethane (DCM)

    • Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Glass vials (e.g., 4 mL or 20 mL) with Teflon-lined screw caps

    • Orbital shaker or rotator with temperature control (e.g., 25°C ± 0.5°C)

    • Calibrated pipettes and volumetric flasks

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Validated HPLC-UV system

Step-by-Step Experimental Methodology
  • Preparation: Add an excess of the solid compound (e.g., 20-50 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that saturation was achieved.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for compounds that dissolve slowly.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. This step is crucial to avoid clogging the filter during sampling.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles, which would otherwise lead to a significant overestimation of solubility. Discard the first 0.2-0.3 mL of the filtrate to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring its concentration within the calibrated range of the analytical method. A precise dilution factor is critical for accurate back-calculation.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the exact concentration of the dissolved compound.

Analytical Quantification: HPLC-UV

A reverse-phase HPLC method with UV detection is typically suitable for quantifying sulfonamides.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer) is a common starting point.

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Validation: The analytical method must be validated for linearity, accuracy, and precision according to standard guidelines to ensure the trustworthiness of the final solubility data.

Data Analysis and Presentation

The solubility is calculated from the measured concentration of the diluted sample, accounting for the dilution factor.

Formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

The results should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Qualitative Solubility (USP)
n-HexaneAliphatic Hydrocarbon0.1< 0.1Practically Insoluble
TolueneAromatic Hydrocarbon2.4e.g., 5.2Slightly Soluble
DichloromethaneChlorinated3.1e.g., 25.8Sparingly Soluble
Ethyl AcetateEster4.4e.g., 38.1Soluble
IsopropanolAlcohol3.9e.g., 15.7Soluble
EthanolAlcohol4.3e.g., 29.5Soluble
AcetoneKetone5.1e.g., 110.2Freely Soluble
MethanolAlcohol5.1e.g., 45.3Freely Soluble
AcetonitrileNitrile5.8e.g., 95.6Freely Soluble
DMSOSulfoxide7.2e.g., > 250Very Soluble

Note: Italicized values are hypothetical examples for illustrative purposes. The qualitative terms are based on the United States Pharmacopeia (USP) definitions.[7]

Visualization of Experimental Workflow

A clear workflow diagram ensures procedural consistency and is an invaluable tool for training and documentation.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis cluster_report Phase 4: Reporting start Start: Define Solvent Panel & Temperature (25°C) weigh Weigh excess compound into labeled vials start->weigh add_solvent Add precise volume of solvent weigh->add_solvent equilibrate Agitate at constant T for 24-48 hours (e.g., Orbital Shaker) add_solvent->equilibrate settle Let stand for >2 hours to allow solids to settle equilibrate->settle sample Withdraw supernatant with syringe settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Perform accurate serial dilution into mobile phase filter->dilute analyze Quantify concentration using validated HPLC-UV method dilute->analyze calculate Calculate final solubility (mg/mL or mol/L) analyze->calculate report Report data in tabular format calculate->report end End report->end

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

References

  • Mauger, J. W., et al. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature.
  • ResearchGate. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature.
  • Alfa Chemistry. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethylphenyl)-benzenesulfonamide.
  • Echemi. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide.
  • U.S. Food and Drug Administration. (2019). M9 Biopharmaceutics Classification System- Based Biowaivers.
  • MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • Perlovich, G. L., et al. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.
  • European Journal of Chemistry. (2023). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.
  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • PubMed. (2021). Do Sulfonamides Interact with Aromatic Rings?. Chemistry.
  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
  • BLDpharm. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide.
  • Santa Cruz Biotechnology. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethyl-phenyl)-benzenesulfonamide.
  • ChemicalBook. (n.d.). This compound.

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The Expanding Therapeutic Landscape of Benzenesulphonamides: A Technical Guide to Unveiling Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzenesulphonamide scaffold, a cornerstone in medicinal chemistry, continues to yield novel derivatives with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the methodologies and scientific rationale essential for identifying and characterizing the therapeutic potential of these compounds. Moving beyond a simple recitation of facts, this document, intended for the discerning scientific audience, delves into the causality behind experimental choices and the mechanistic underpinnings of observed biological effects.

The Enduring Promise of the Benzenesulphonamide Core

The sulphonamide functional group (-SO₂NH₂) confers upon this class of molecules a unique combination of physicochemical properties, enabling them to interact with a wide array of biological targets.[1] From their historical significance as antimicrobial agents to their contemporary applications in oncology and beyond, benzenesulphonamide derivatives represent a privileged scaffold in drug discovery.[1] Their synthetic tractability allows for extensive structural modifications, paving the way for the fine-tuning of their pharmacological profiles.

Anticancer Potential: Targeting the Engines of Malignancy

A significant focus of current research lies in the development of benzenesulphonamide derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases.

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Tumor hypoxia, a common feature of solid tumors, leads to the upregulation of carbonic anhydrase IX (CA IX), a transmembrane enzyme that plays a crucial role in pH regulation in the acidic tumor microenvironment.[2][3][4][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a neutral intracellular pH, promoting cancer cell survival and proliferation while contributing to extracellular acidosis, which facilitates invasion and metastasis.[2][3] Benzenesulphonamides, with their primary sulphonamide group, are potent inhibitors of CA IX, disrupting this critical pH-regulating mechanism and leading to cancer cell death.[6][7]

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CAIX Protein Expression CAIX_Gene->CAIX_Protein pH_Regulation Extracellular Acidification & Intracellular pH Maintenance CAIX_Protein->pH_Regulation Tumor_Progression Tumor Proliferation, Invasion, Metastasis pH_Regulation->Tumor_Progression Benzenesulphonamide Benzenesulphonamide Derivative Benzenesulphonamide->CAIX_Protein Inhibition Inhibition

Caption: Hypoxia-induced CAIX expression and its inhibition by benzenesulphonamides.

Mechanism of Action: Receptor Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and survival.[8][9][10][11][12] Aberrant RTK signaling is a common driver of cancer. Certain benzenesulphonamide derivatives have been identified as inhibitors of specific RTKs, such as the Tropomyosin receptor kinase A (TrkA).[3][13] By binding to the kinase domain, these compounds block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades, like the Ras/MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[8][11][12]

TrkA_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Cell_Survival Cell Survival & Proliferation Ras_MAPK->Cell_Survival PI3K_Akt->Cell_Survival Benzenesulphonamide Benzenesulphonamide Derivative Benzenesulphonamide->Dimerization Inhibition Inhibition

Caption: TrkA signaling and its inhibition by benzenesulphonamide derivatives.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer efficacy of benzenesulphonamide derivatives is profoundly influenced by the nature and position of substituents on the benzene ring and the sulphonamide nitrogen. Key SAR observations include:

  • Electron-withdrawing groups on the benzene ring, such as nitro or halogen moieties, often enhance anticancer activity.[1]

  • Heterocyclic substitutions on the sulphonamide nitrogen can lead to potent and selective inhibitors of specific kinases or carbonic anhydrase isoforms.

  • The linker between the benzenesulphonamide core and other pharmacophores plays a critical role in optimizing binding to the target protein.

Experimental Protocols for Anticancer Evaluation

A tiered approach is recommended for the comprehensive evaluation of novel benzenesulphonamide derivatives for their anticancer potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzenesulphonamide derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

This assay distinguishes between viable and non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.[14][15][16][17][18]

Protocol:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells.

In Vivo Anticancer Evaluation

Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their efficacy and safety.[19][20][21]

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the benzenesulphonamide derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzenesulphonamide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12][15][16][22][23]

Mechanism of Action

The primary mechanism of antibacterial action for classic sulphonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. However, novel derivatives may possess alternative mechanisms of action. For antifungal activity, mechanisms can include the disruption of the fungal cell membrane or the inhibition of essential enzymes.[9][11]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
  • The presence of a free para-amino group on the benzene ring is often crucial for antibacterial activity, mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA).

  • Substitution on the sulphonamide nitrogen with various heterocyclic rings can modulate the antimicrobial spectrum and potency.[16]

  • For antifungal activity, lipophilicity and the presence of specific pharmacophores can enhance efficacy.

Experimental Protocols for Antimicrobial Evaluation

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25][26][27][28][29][30][31]

Protocol:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the benzenesulphonamide derivatives in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

AST_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Benzenesulphonamide Start->Compound_Prep Inoculum_Prep Prepare Standardized Microbial Inoculum Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results End End Read_Results->End

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, benzenesulphonamide derivatives have been investigated for a range of other biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.[2][15][23]

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[15][23]

Protocol:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions.

  • Compound Administration: Administer the benzenesulphonamide derivative orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema compared to a control group.

Conclusion and Future Directions

The benzenesulphonamide scaffold remains a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued exploration and optimization of this chemical class. A systematic and mechanistically driven approach, combining rational drug design, robust in vitro and in vivo screening, and detailed structure-activity relationship studies, will be paramount in unlocking the full therapeutic potential of novel benzenesulphonamides. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to this endeavor, ultimately contributing to the development of new and effective treatments for a range of human diseases.

References

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  • Trypan Blue Exclusion Test of Cell Viability. PMC. [Link]

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A Senior Application Scientist's Guide to the Pharmacology of Substituted Benzenesulphonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzenesulphonamide scaffold represents one of the most prolific and versatile chemotypes in the history of medicinal chemistry. From the revolutionary antibacterial "sulfa" drugs to modern therapies targeting cancer and neurological disorders, its derivatives have made an indelible mark on human health. This in-depth technical guide provides a comprehensive exploration of the pharmacology of substituted benzenesulphonamides, designed for researchers, scientists, and drug development professionals. We will dissect their core mechanisms of action, delve into the nuances of structure-activity relationships (SAR), and provide detailed, field-proven experimental workflows for their preclinical evaluation. This document is structured to serve not just as a repository of information, but as a strategic guide to understanding and exploiting this remarkable chemical scaffold in modern drug discovery.

Introduction: The Enduring Scaffold of Benzenesulphonamides

The story of benzenesulphonamides is a story of serendipity and rational design. The initial discovery of their antibacterial properties in the 1930s ushered in the era of chemotherapy, fundamentally changing the landscape of medicine.[1] The core structure, a benzene ring attached to a sulphonamide group (-SO₂NH₂), is deceptively simple. Its true power lies in its synthetic tractability and its ability to engage with a diverse range of biological targets through specific, high-affinity interactions. This versatility has allowed for the development of drugs spanning multiple therapeutic areas, including antibacterial, diuretic, anticonvulsant, anti-inflammatory, and anticancer agents.[2][3] Understanding the fundamental pharmacology of this scaffold is therefore critical for any scientist working on the development of small molecule therapeutics.

Core Mechanisms of Action: A Tale of Molecular Mimicry and Inhibition

The broad therapeutic utility of benzenesulphonamides stems from their ability to inhibit key enzymes through distinct mechanisms. The primary sulphonamide moiety is a critical zinc-binding group, allowing it to coordinate with the zinc ions often found in the active sites of metalloenzymes.[4]

Dihydropteroate Synthase (DHPS) Inhibition: The Foundation of Antibacterial Sulfa Drugs

The classic antibacterial action of sulfonamides is a textbook example of competitive inhibition.[5] In many bacteria, the de novo synthesis of folic acid is an essential metabolic pathway for producing precursors for DNA and RNA synthesis.[6] A key enzyme in this pathway, dihydropteroate synthase (DHPS), catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[7]

Due to their striking structural similarity to PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing the formation of the essential folic acid precursor, dihydropteroic acid.[8][9] This bacteriostatic effect halts bacterial growth and replication.[6]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate_Pathway Folic Acid Synthesis DHPS->Folate_Pathway Catalyzes Sulfonamide Benzenesulphonamide (Structural Analog) Sulfonamide->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth & Proliferation Folate_Pathway->Bacterial_Growth Essential For

Caption: Competitive inhibition of DHPS by sulfonamides.

Carbonic Anhydrase (CA) Inhibition: From Diuresis to Anti-cancer and Beyond

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[10] This reaction is fundamental to processes like pH regulation, CO₂ transport, and ion secretion.[11] The primary sulphonamide group (-SO₂NH₂) is a potent inhibitor of CAs, coordinating to the catalytic Zn(II) ion in the enzyme's active site.[4]

This inhibitory activity is the basis for several therapeutic applications:

  • Diuretics & Anti-glaucoma agents: Inhibition of CA isoforms in the kidneys and eyes (e.g., CA II, CA IV) alters ion transport, leading to diuretic and pressure-reducing effects.

  • Anticonvulsants: Agents like acetazolamide and topiramate inhibit brain CA isoforms (e.g., CA II, CA VII), which is believed to contribute to their antiepileptic effects.[4]

  • Anticancer Agents: Tumor-associated isoforms, particularly the membrane-bound CA IX and CA XII, are overexpressed in many hypoxic cancers.[12] They play a crucial role in regulating the tumor microenvironment's pH, promoting survival and proliferation.[13] Selective inhibition of these isoforms is a validated strategy for cancer therapy.[14][15]

Emerging Mechanisms in Oncology

Beyond carbonic anhydrase, substituted benzenesulphonamides are being investigated for other anticancer mechanisms. Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through pathways involving the generation of reactive oxygen species (ROS) and alteration of the mitochondrial membrane potential.[16] Others have been identified as inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which are implicated in the growth of tumors such as glioblastoma.[17]

Structure-Activity Relationships (SAR): Rational Drug Design in Action

The pharmacological profile of a benzenesulphonamide is exquisitely sensitive to the nature and position of substituents. Understanding these SARs is paramount for optimizing potency, selectivity, and pharmacokinetic properties.[2]

Substitution PositionGeneral Effect on ActivityRationale & Examples
Para-amino group (-NH₂) (Position 4) Essential for antibacterial (DHPS) activity. [18]Must be a free, unsubstituted amine to mimic PABA. Acylation creates prodrugs that are activated in vivo.[19]
Sulphonamide Nitrogen (N1) Modulates potency, pKa, and solubility. Substitution with electron-withdrawing heterocyclic rings (e.g., in sulfamethoxazole) increases acidity, enhancing potency and solubility at physiological pH, which is optimal between pKa 6.6-7.4.[19] Disubstitution generally abolishes activity.[19]
Benzene Ring Affects selectivity and pharmacokinetics. Adding substituents to the benzene ring can abolish antibacterial activity but is a key strategy for developing inhibitors of other enzymes, like CAs.[18] For example, perfluorination of the ring can dramatically increase the acidity of substituents and alter the binding mode and selectivity for different CA isoforms.[13]

Key Experimental Workflows for Preclinical Evaluation

A robust and logical experimental cascade is essential for the efficient evaluation of novel benzenesulphonamide derivatives. The following section outlines field-proven workflows and detailed protocols for assessing primary pharmacological activities.

Workflow for Assessing Antibacterial Activity

The primary goal is to determine the potency and spectrum of activity of a novel compound against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric.[7]

cluster_0 MIC Determination Workflow A Prepare serial two-fold dilutions of test compound in a 96-well plate. C Inoculate all wells (except sterility control) with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard). B->C D Incubate plates at 35-37°C for 16-20 hours. C->D E Determine MIC: The lowest concentration with no visible bacterial growth. D->E

Caption: Standard workflow for MIC determination.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: This method is preferred for its efficiency and quantitative nature. Using a standardized inoculum (approx. 5 x 10⁵ CFU/mL) is critical for reproducibility, as a higher bacterial density can overwhelm the antibiotic, leading to falsely high MIC values.[7] Mueller-Hinton Broth (MHB) is the standard medium as it has low levels of PABA mimics (e.g., thymidine) that could interfere with the mechanism of action.[20]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test benzenesulphonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: From a fresh overnight culture (18-24 hours) on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7]

  • Result Interpretation: The MIC is determined as the lowest concentration of the benzenesulphonamide that completely inhibits visible growth of the microorganism.[21]

Workflow for Evaluating Carbonic Anhydrase Inhibition

The evaluation of CA inhibitors typically involves an in vitro enzymatic assay to determine the compound's potency (IC₅₀ or Kᵢ). This is often followed by cell-based assays to confirm activity in a more physiological context, especially for anticancer applications.

cluster_1 CA Inhibition Evaluation Workflow A Perform in vitro enzymatic assay using purified CA isoforms (e.g., CA II, IX). B Determine IC50 values from concentration-response curves. A->B C Conduct cell-based proliferation/viability assays (e.g., MTT) on cancer cell lines overexpressing target CA. B->C Potent hits D Determine cellular potency (e.g., GI50) and confirm mechanism. C->D

Caption: Preclinical evaluation workflow for CA inhibitors.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

Causality: This is a robust, high-throughput compatible colorimetric assay that leverages the esterase activity of CA.[11] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically at ~405 nm. An inhibitor will reduce the rate of this reaction. Including a known potent inhibitor, like Acetazolamide, as a positive control is essential to validate the assay's performance and ensure the enzyme is active.[22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme: Prepare a working solution of purified human CA (e.g., hCA II or hCA IX) in cold Assay Buffer.

    • Substrate: Prepare a stock solution of p-Nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like acetonitrile or DMSO.[11]

    • Test Compound/Positive Control: Prepare serial dilutions of the test benzenesulphonamide and a positive control (e.g., Acetazolamide) in Assay Buffer containing a small percentage of the organic solvent to ensure solubility.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add Assay Buffer.

    • Add 2 µL of the test compound dilutions (or solvent for the 'maximum activity' control).

    • Add 20 µL of the CA working solution to all wells except the 'blank' (no enzyme) control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.

    • Normalize the data by expressing the rate at each inhibitor concentration as a percentage of the 'maximum activity' control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Future Perspectives: Beyond the Classical Targets

While the classical targets of DHPS and CAs continue to yield new therapeutic candidates, the future of benzenesulphonamide pharmacology is expanding. The inherent drug-like properties of the scaffold make it an attractive starting point for targeting a wider range of enzymes, ion channels, and receptors. The application of modern drug discovery techniques, such as structure-based design, fragment-based screening, and "click chemistry" approaches, is continually uncovering novel derivatives with unique pharmacological profiles.[12][13] As our understanding of disease biology deepens, this enduring scaffold is poised to provide solutions for the therapeutic challenges of the future.

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In Silico Analysis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the novel sulfonamide derivative, 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide. Moving beyond a prescriptive, step-by-step manual, this document elucidates the scientific rationale behind key methodological choices in computational drug discovery. We navigate the logical progression from initial target identification to the intricate dynamics of protein-ligand interactions. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the application of computational techniques to accelerate therapeutic discovery. We will explore target fishing, molecular docking, and molecular dynamics simulations as a cohesive workflow, emphasizing self-validation and robust data interpretation.

Introduction: The Rationale for In Silico Investigation

The confluence of computational power and sophisticated algorithms has revolutionized modern drug discovery.[1] In silico modeling provides a cost-effective and rapid means to prioritize promising therapeutic candidates, significantly reducing the reliance on extensive and time-consuming laboratory screening.[2] The sulfonamide scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[3][4] The specific compound of interest, this compound, presents a unique substitution pattern that warrants a thorough investigation of its potential biological targets and mechanism of action. This guide will detail a scientifically rigorous computational workflow to elucidate the therapeutic potential of this molecule.

The Subject Molecule: this compound

A thorough understanding of the subject molecule is the foundation of any in silico study. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 71215-81-1[5][6]
Molecular Formula C14H15ClN2O2S[5]
Molecular Weight 310.8 g/mol [5]
Canonical SMILES Cc1cc(C)c(NS(=O)(=O)c2cc(N)c(Cl)cc2)cc1Generated
2D Structure Chemical structure of this compound[6]

Phase I: Target Identification - Fishing in the Proteome

Prior to investigating the binding dynamics of our lead compound, we must first identify its most probable biological targets. This process, often termed "target fishing" or "reverse screening," utilizes the principle of molecular similarity to predict potential protein partners from extensive biological databases.[7][8]

Rationale for Target Fishing

Experimental identification of a novel compound's target can be a laborious and expensive undertaking.[9] In silico target fishing provides a rapid, cost-effective initial screening to generate high-probability hypotheses for subsequent experimental validation.[7] Several web-based servers, such as PharmMapper, SuperPred, and TargetNet, have been developed for this purpose, each employing distinct algorithms based on pharmacophore mapping, chemical similarity, or machine learning.[1][2][3][4][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Experimental Protocol: Target Prediction using PharmMapper

For this guide, we will utilize the PharmMapper server, which identifies potential targets by matching the pharmacophoric features of the query molecule against a comprehensive database of receptor-based pharmacophore models.[1][3][10][13][14]

Step 1: Ligand Preparation

  • Convert the 2D structure or SMILES string of this compound into a 3D structure in .mol2 format. This can be achieved using software such as Open Babel or UCSF Chimera.[6]

Step 2: Submission to PharmMapper

  • Navigate to the PharmMapper web server.[10]

  • Upload the generated .mol2 file.

  • Specify the target set (e.g., "Human Protein Targets Only").

  • Initiate the search.

Step 3: Analysis of Results

  • PharmMapper will return a ranked list of potential targets based on a "Fit Score."

  • For the purpose of this guide, let us hypothesize that the top-ranked hit is Carbonic Anhydrase II (CA-II) , a well-known target for sulfonamide-based drugs.[22] This provides a chemically logical starting point for our subsequent modeling studies.

Target_Identification_Workflow cluster_input Input Molecule cluster_process Target Fishing cluster_output Predicted Targets Molecule This compound SMILES Generate SMILES String Molecule->SMILES PharmMapper Submit to PharmMapper Server SMILES->PharmMapper RankedList Ranked List of Potential Targets PharmMapper->RankedList Target Select Top Candidate: Carbonic Anhydrase II (CA-II) RankedList->Target Molecular_Docking_Workflow cluster_prep Preparation cluster_setup Setup cluster_run Execution cluster_analysis Analysis ReceptorPrep Prepare Receptor (CA-II) (Remove water, add hydrogens) GridBox Define Grid Box (Active Site) ReceptorPrep->GridBox LigandPrep Prepare Ligand (Define rotatable bonds) RunVina Run AutoDock Vina LigandPrep->RunVina GridBox->RunVina AnalyzePoses Analyze Binding Poses (Binding Affinity) RunVina->AnalyzePoses Visualize Visualize Interactions AnalyzePoses->Visualize

Caption: Workflow for molecular docking.

Phase III: Molecular Dynamics - Simulating the Dynamic Interaction

While molecular docking provides a static snapshot of a potential binding pose, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system, providing a more realistic representation of the protein-ligand interaction. [7]

The Need for a Dynamic Perspective

MD simulations can validate the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and provide insights into the thermodynamics of the interaction. This level of detail is crucial for understanding the nuances of molecular recognition and for refining lead compounds.

Experimental Protocol: MD Simulation using GROMACS

GROMACS is a versatile and high-performance package for performing molecular dynamics simulations. [9][11][17][19]The following protocol outlines the key steps in setting up and running an MD simulation.

Step 1: System Preparation

  • The starting point is the docked protein-ligand complex from the previous phase.

  • Choose an appropriate force field for the protein and ligand. The CHARMM and AMBER force fields are widely used for biomolecular simulations.

  • Place the complex in a simulation box of a defined shape (e.g., cubic).

  • Solvate the system with an explicit water model (e.g., TIP3P).

  • Add ions to neutralize the system and to mimic physiological salt concentrations.

Step 2: Energy Minimization

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

Step 3: Equilibration

  • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

  • Subsequently, equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density. During equilibration, positional restraints are often applied to the protein and ligand to allow the solvent to relax around them.

Step 4: Production MD

  • Remove the positional restraints and run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). The trajectory of the system (atomic positions and velocities over time) is saved at regular intervals.

Step 5: Trajectory Analysis

  • Analyze the saved trajectory to calculate various properties, including:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the protein and ligand.

    • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the free energy of binding.

MD_Simulation_Workflow cluster_system_prep System Preparation cluster_equilibration Equilibration cluster_production Production cluster_md_analysis Analysis DockedComplex Start with Docked Complex SolvateIons Solvate and Add Ions DockedComplex->SolvateIons EnergyMin Energy Minimization SolvateIons->EnergyMin NVT NVT Equilibration (Temperature) EnergyMin->NVT NPT NPT Equilibration (Pressure) NVT->NPT ProductionMD Production MD Run NPT->ProductionMD TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, H-Bonds) ProductionMD->TrajectoryAnalysis

Caption: Workflow for molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a more comprehensive understanding, especially when a series of analogous compounds are available, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. [10][13]QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. [14]This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are crucial for activity. [1]

Principles of QSAR

QSAR operates on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. [13]By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built using statistical methods or machine learning algorithms. [1]

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded in silico workflow for the initial characterization of this compound. By integrating target fishing, molecular docking, and molecular dynamics simulations, we can generate a comprehensive profile of this novel compound's therapeutic potential. The insights gained from these computational studies provide a strong foundation for guiding subsequent experimental validation and lead optimization efforts. Future work could involve the synthesis and in vitro testing of this compound against the predicted target to validate the computational hypotheses.

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Methodological & Application

synthesis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide from 2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Step Synthesis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Introduction

This compound is a key intermediate in the synthesis of various specialty chemicals, particularly acid dyes.[1] Its molecular structure, featuring a sulfonamide linkage and reactive amino and chloro groups, makes it a versatile building block for creating complex chromophores. This document provides a detailed, three-part protocol for the synthesis of this compound, starting from commercially available 2,4-dimethylaniline. The synthetic strategy is designed for clarity, reproducibility, and scalability in a research laboratory setting.

The synthesis is accomplished via a robust three-step pathway:

  • Preparation of the Electrophilic Intermediate : Synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride through the sulfonation of p-nitrochlorobenzene followed by chlorination.

  • Sulfonamide Bond Formation : Coupling of the sulfonyl chloride intermediate with 2,4-dimethylaniline to form the core sulfonamide structure.

  • Selective Nitro Group Reduction : Chemical reduction of the nitro-substituted sulfonamide to yield the final primary amine product.

Each section explains the underlying chemical principles, provides a detailed step-by-step protocol, and outlines the necessary reagents and conditions, ensuring that researchers can confidently replicate the procedure.

Overall Reaction Scheme

The complete synthetic route is illustrated below, proceeding from the initial sulfonation to the final reduction.

Overall_Reaction_Scheme Overall Synthesis Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Nitro Reduction p-Nitrochlorobenzene p-Nitrochlorobenzene Sulfonic_Acid 2-Chloro-5-nitro- benzenesulfonic acid p-Nitrochlorobenzene->Sulfonic_Acid H2SO4/Oleum Intermediate_I Intermediate I: 2-Chloro-5-nitro- benzenesulfonyl chloride Sulfonic_Acid->Intermediate_I SOCl2 or BTC Intermediate_II Intermediate II: 2-Chloro-N-(2,4-dimethylphenyl) -5-nitrobenzenesulfonamide Intermediate_I->Intermediate_II Final_Product Final Product: 5-Amino-2-chloro-N- (2,4-dimethylphenyl) benzenesulphonamide Intermediate_II->Final_Product SnCl2·2H2O, Ethanol, HCl 2,4-Dimethylaniline 2,4-Dimethylaniline 2,4-Dimethylaniline->Intermediate_II Pyridine, DCM

Figure 1: A three-step synthesis of the target sulfonamide.

Part 1: Synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride (Intermediate I)

The synthesis of the key electrophile, 2-chloro-5-nitrobenzenesulfonyl chloride, begins with the sulfonation of p-nitrochlorobenzene using oleum (fuming sulfuric acid). This electrophilic aromatic substitution directs the sulfonic acid group ortho to the chlorine atom due to the directing effects of the substituents. The resulting 2-chloro-5-nitrobenzenesulfonic acid is then converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate (BTC).[2][3]

Experimental Workflow: Intermediate I

G start Start prep_reagents Prepare Oleum and p-Nitrochlorobenzene start->prep_reagents sulfonation Sulfonation: Heat mixture to 100-110°C until starting material dissolves prep_reagents->sulfonation cool_sulf Cool reaction mixture to 45-50°C sulfonation->cool_sulf chlorination Add Thionyl Chloride (SOCl2) dropwise over 1.5 hours cool_sulf->chlorination heat_chlor Heat to 100°C for 2 hours chlorination->heat_chlor workup Cool to RT and pour onto crushed ice heat_chlor->workup filtration Filter the solid precipitate workup->filtration wash Wash with cold water to remove acid filtration->wash dry Dry the product under vacuum wash->dry end Obtain Intermediate I dry->end

Figure 2: Workflow for the synthesis of Intermediate I.

Protocol: Synthesis of Intermediate I

Safety Note: This procedure involves highly corrosive reagents (oleum, thionyl chloride) and generates acidic gases (HCl, SO₂). It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sulfonation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add p-nitrochlorobenzene (1.0 mol) to oleum (25% SO₃) (approx. 2.5-3.0 mol SO₃) while maintaining the temperature below 50°C.

  • Once the addition is complete, slowly heat the reaction mixture to 100-110°C.[4] Maintain this temperature until a test sample indicates the complete dissolution of the starting material.

  • Cool the resulting sulfonation mixture to 45-50°C.

  • Chlorination: Slowly add thionyl chloride (3.0-5.0 mol) dropwise to the cooled mixture over 1.5-2 hours, ensuring the temperature remains between 45-50°C.[3] The reaction will evolve HCl and SO₂ gas.

  • After the addition is complete, heat the mixture to 100°C and hold for an additional 2 hours to drive the reaction to completion.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the ice-water with vigorous stirring. The product, 2-chloro-5-nitrobenzenesulfonyl chloride, will precipitate as a solid.[3]

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield 2-chloro-5-nitrobenzenesulfonyl chloride as a solid.

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
p-Nitrochlorobenzene157.551.0157.6 g
Oleum (25% SO₃)-~2.8~280 g
Thionyl Chloride118.975.0360 mL (595 g)
Expected Yield 256.05-~75-85% (192-218 g)

Part 2: Synthesis of 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide (Intermediate II)

This step involves the formation of the sulfonamide bond. It is a nucleophilic acyl substitution reaction where the nitrogen atom of 2,4-dimethylaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A weak base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction forward.[5]

Experimental Workflow: Intermediate II

G start Start dissolve Dissolve 2,4-dimethylaniline and Pyridine in DCM start->dissolve cool Cool solution to 0-5°C in an ice bath dissolve->cool add_sulfonyl Add solution of Intermediate I in DCM dropwise cool->add_sulfonyl react Stir at 0-5°C for 1 hour, then at RT for 4-6 hours add_sulfonyl->react wash_hcl Wash with dilute HCl to remove excess pyridine/aniline react->wash_hcl wash_bicarb Wash with NaHCO3 solution wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer over Na2SO4, filter, and evaporate solvent wash_brine->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize end Obtain Intermediate II recrystallize->end G start Start suspend Suspend Intermediate II in Ethanol start->suspend add_reagent Add SnCl2·2H2O in concentrated HCl suspend->add_reagent reflux Heat the mixture to reflux (70-80°C) for 2-4 hours add_reagent->reflux cool Cool to room temperature reflux->cool basify Pour into ice water and basify with NaOH solution to pH > 10 cool->basify extract Extract product with Ethyl Acetate (3x) basify->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na2SO4, filter, and evaporate solvent wash->dry purify Purify by column chromatography or recrystallization dry->purify end Obtain Final Product purify->end

Figure 4: Workflow for the synthesis of the Final Product.

Protocol: Synthesis of the Final Product
  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide (Intermediate II, 1.0 eq) in ethanol.

  • Reduction: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in a minimal amount of concentrated hydrochloric acid.

  • Add the SnCl₂ solution to the suspension of Intermediate II.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour it slowly into a beaker of ice water.

  • Basify the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10. This will precipitate tin salts and liberate the free amine.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound (CAS 71215-81-1), as a pure solid. [6]

    Reagent Molar Mass ( g/mol ) Amount (eq) Volume/Mass
    Intermediate II 340.78 1.0 (Based on yield from Part 2)
    SnCl₂·2H₂O 225.63 4.0 (4.0x molar eq of Int. II)
    Conc. HCl (37%) 36.46 - Minimal amount to dissolve SnCl₂
    Ethanol - - Sufficient to suspend Int. II

    | Expected Yield | 310.81 | - | ~80-90% |

Conclusion

This application note provides a comprehensive and reliable guide for the laboratory synthesis of this compound. By following the detailed three-step procedure—synthesis of the sulfonyl chloride intermediate, formation of the sulfonamide, and selective reduction of the nitro group—researchers can effectively produce this valuable chemical intermediate from readily available starting materials. The protocols are designed with scientific integrity, emphasizing safety, causality, and reproducibility for applications in dye chemistry and broader organic synthesis.

References

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  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Kim, J. C., & Kim, H. K. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE.
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  • SciSpace. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
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  • Química Orgánica. (n.d.). Reduction of nitro to amino and oxidation of amino to nitro. Retrieved from [Link]

  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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  • SIELC Technologies. (2018). Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

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Application Notes and Protocols for Antimicrobial Assays Using 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has catalyzed the search for new chemical entities with potent antimicrobial activity. Sulfonamides, a class of synthetic antimicrobial agents, have a long history in chemotherapy.[1][2] Their mechanism of action, which involves the inhibition of folic acid synthesis in bacteria, remains a valid target for antimicrobial drug design.[1][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct antimicrobial assays using a specific novel sulfonamide, 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (CAS No: 71215-81-1).[5][6][7]

This compound, with the molecular formula C₁₄H₁₅ClN₂O₂S, belongs to the benzenesulfonamide class.[6][7] While extensive research exists on the antimicrobial properties of various sulfonamide derivatives, this particular molecule represents a novel candidate for investigation.[8][9] These application notes will provide the foundational protocols to systematically evaluate its in vitro antimicrobial potential.

Physicochemical Properties of the Test Compound

A thorough understanding of the test agent's properties is crucial for accurate and reproducible assay results.

PropertyValueSource
CAS Number 71215-81-1[5][6]
Molecular Formula C₁₄H₁₅ClN₂O₂S[6]
Molecular Weight 310.8 g/mol [6]
Appearance White to off-white solid[7]
Boiling Point 497.5°C at 760 mmHg[5][6]
Density 1.379 g/cm³[5]

Proposed Mechanism of Action: Targeting Folate Synthesis

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[1][4] This pathway is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the pathway, leading to a bacteriostatic effect.[3][10] Human cells are not affected as they obtain folate from their diet.[4] It is hypothesized that this compound follows this established mechanism of action.

Sulfonamide_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Pteridine Pteridine Precursor Pteridine->DHPS Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition caption Fig. 1: Proposed mechanism of action. MIC_Workflow start Start prep_stock Prepare Compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Add Positive & Negative Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_mic Visually Inspect for Growth Determine MIC incubate->read_mic end End read_mic->end caption Fig. 2: Workflow for MIC determination.

Fig. 2: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Micropipette

    • Spreader

  • Protocol:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto an MHA plate.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This dynamic assay provides information on the rate of bactericidal activity over time. [11]

  • Protocol:

    • Prepare tubes of CAMHB with the test compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). [12][11] 2. Inoculate each tube with a standardized bacterial suspension (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL). [12] 3. Incubate the tubes at 37°C.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL). [12] 6. Plot log₁₀ CFU/mL versus time to visualize the killing kinetics.

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented clearly and concisely.

Table 1: Hypothetical MIC and MBC Data for this compound

OrganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 259231632Bactericidal (≤4)
Escherichia coliATCC 2592264>256Bacteriostatic (>4)
Pseudomonas aeruginosaATCC 27853>256>256Resistant
Enterococcus faecalisATCC 2921232128Bacteriostatic (>4)

Interpretation Notes:

  • An MBC/MIC ratio of ≤4 is generally considered bactericidal.

  • An MBC/MIC ratio of >4 suggests bacteriostatic activity.

Troubleshooting and Considerations

  • Solubility Issues: If the compound precipitates in the aqueous medium, consider using a co-solvent, but ensure the solvent itself has no antimicrobial activity at the concentration used.

  • Contamination: Strict aseptic techniques are paramount to avoid contamination of cultures and reagents.

  • Standardization: Adherence to standardized protocols (e.g., CLSI, EUCAST) is crucial for inter-laboratory comparability of results.

Conclusion

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound's antimicrobial properties. By systematically determining its MIC, MBC, and time-kill kinetics against a panel of clinically relevant bacteria, researchers can effectively assess its potential as a lead compound in the development of new antimicrobial therapies.

References

  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. [Link]

  • Choudhary, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(10), 2473-2487. [Link]

  • GoodRx Health. (2023). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Merck Manual Professional Edition. Sulfonamides. [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 872793. [Link]

  • Jampilek, J., et al. (2013). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(7), 575-583. [Link]

  • Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 56, 388-398. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • ResearchGate. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

  • Applichem. 5-Amino-2-chloro-n,n-dimethyl-benzenesulfonamide. [Link]

  • Krátký, M., et al. (2017). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules, 22(10), 1690. [Link]

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Application Notes & Protocols: Growing High-Quality Crystals of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the single-crystal growth of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (C₁₄H₁₅ClN₂O₂S, CAS No: 71215-81-1)[1][2]. High-quality single crystals are paramount for definitive structural elucidation by techniques such as X-ray crystallography, which is critical in drug development for understanding structure-activity relationships. This document outlines three primary crystallization methodologies: Slow Evaporation, Vapor Diffusion, and Solvent/Anti-Solvent Layering. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles that govern crystal formation, troubleshooting strategies, and characterization considerations.

Introduction: The Imperative for Crystalline Excellence

The spatial arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its biological activity. This compound, a sulfonamide derivative, possesses multiple functional groups capable of forming specific intermolecular interactions, such as hydrogen bonds, which dictate its packing in the solid state.[3][4] Obtaining high-quality single crystals is the first and most crucial step in determining the three-dimensional structure of a molecule.[5]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[6] Different polymorphs can exhibit varied physicochemical properties, including solubility, stability, and bioavailability, making the controlled growth of a specific crystalline form a critical objective. This guide provides a rational approach to navigating the complex landscape of crystallization to produce crystals suitable for single-crystal X-ray diffraction.

Foundational Principles: The Path to a Single Crystal

Crystallization is a process of controlled precipitation, moving a solution from a stable, undersaturated state to a supersaturated state from which a solid, ordered lattice can form. The ideal process allows for slow nucleation and subsequent growth, which is essential for forming large, well-ordered crystals rather than an amorphous powder or microcrystals.[5][7]

Key Considerations:

  • Purity is Paramount: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. A minimum purity of 90% is recommended before attempting crystallization for diffraction studies.[8]

  • Solvent Selection: The choice of solvent is the most critical variable.[8] A suitable solvent will dissolve the compound moderately. If a solvent is too effective, the solution may become supersaturated and fail to crystallize.[8] Hydrogen bonding between the solvent and the sulfonamide's amine and amide groups can significantly influence crystal packing.[5][8]

  • Patience and Observation: Crystal growth can take anywhere from a few days to several weeks.[9][10] It is crucial to set up experiments in a vibration-free and temperature-stable environment and to avoid disturbing them.[11][12]

Solvent Selection Strategy

A preliminary solubility screen is essential. The ideal solvent system is one where the compound is soluble enough to form a concentrated solution but close enough to the saturation point that a small change (e.g., slow evaporation of solvent, introduction of an anti-solvent) will induce crystallization.

Table 1: Suggested Solvents for Screening this compound

Solvent ClassExamplesRationale
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN), Tetrahydrofuran (THF)Often good at dissolving sulfonamides without interfering with the crucial N-H hydrogen bonds required for crystal lattice formation.[8][13]
Polar Protic Ethanol, Methanol, IsopropanolCan dissolve the compound but may also compete for hydrogen bonding sites, potentially leading to solvates or different polymorphs.[14]
Aromatic TolueneThe aromatic rings can fill voids in the crystal lattice and sometimes direct crystal growth without being incorporated into the final structure.[5][8]
Halogenated Dichloromethane (DCM)Often a good solvent, but its high volatility can lead to rapid, poor-quality crystal growth if not carefully controlled.[5][8]
Anti-Solvents Heptane, Hexane, Pentane, Diethyl EtherNon-polar solvents in which the compound is expected to be insoluble. Used to slowly decrease solubility in layering or diffusion methods.[15][16]

Experimental Protocols for Crystal Growth

The following protocols are presented as starting points. Optimization of solvent choice, concentration, and temperature will likely be necessary.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for compounds that are moderately soluble at room temperature.[5][12] The principle relies on gradually increasing the solute concentration as the solvent evaporates, pushing the solution into a metastable supersaturated state where crystals can grow.[9]

Methodology:

  • Dissolution: Dissolve 5-15 mg of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone) in a small, clean vial (a 1-dram vial or NMR tube is ideal).[10] Start with 0.5-1.0 mL of solvent and add more dropwise until the solid just dissolves.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[8][11]

  • Evaporation Control: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[12] The number and size of the holes control the evaporation rate; fewer, smaller holes lead to slower evaporation and better crystals.

  • Incubation: Place the vial in a quiet, vibration-free location at a constant temperature. Monitor periodically over several days to weeks.

  • Harvesting: Once crystals of sufficient size have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.

Workflow Diagram: Slow Evaporation

Slow_Evaporation cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve Compound in Minimal 'Good' Solvent B Filter Solution (0.22 µm) into Clean Vial A->B C Cover Vial & Pierce 1-3 Small Holes B->C D Incubate in Stable Environment (Days-Weeks) C->D E Observe Crystal Formation D->E F Carefully Decant Solvent & Isolate Crystals E->F

Caption: Workflow for the Slow Evaporation crystallization method.

Protocol 2: Vapor Diffusion

Vapor diffusion is an excellent and gentle method, especially when working with small quantities of material.[5][8][15] It involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9][16]

Methodology:

  • Inner Vial Preparation: Dissolve 2-10 mg of the compound in a minimal amount (0.2-0.5 mL) of a relatively less volatile solvent (e.g., Toluene, THF, DCM) in a small, open vial (e.g., 0.5-dram vial).

  • Outer Vial Setup: Place this inner vial inside a larger vial or jar (e.g., 4-dram vial or a small beaker) that contains a layer (1-3 mL) of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether).[16] The anti-solvent should be miscible with the solvent.[15]

  • Sealing: Seal the outer container tightly with a cap or parafilm to create a closed system. Ensure the inner vial does not touch the walls of the outer vial.[5]

  • Incubation: Place the sealed system in a stable environment. The anti-solvent vapor will slowly diffuse into the inner vial's solution.

  • Observation & Harvesting: Crystals typically form within a few days to a week. Once formed, carefully open the system and harvest the crystals.

Workflow Diagram: Vapor Diffusion

Vapor_Diffusion cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve Compound in Less Volatile Solvent (Inner Vial) C Place Inner Vial Inside Outer Vial & Seal System A->C B Add Volatile Anti-Solvent to Larger Outer Vial B->C D Incubate in Stable Environment C->D E Anti-Solvent Vapor Diffuses, Inducing Crystallization D->E F Observe Crystal Formation in Inner Vial E->F G Carefully Open System & Isolate Crystals F->G

Caption: Workflow for the Vapor Diffusion crystallization method.

Protocol 3: Solvent/Anti-Solvent System (Liquid Layering)

This technique involves carefully layering an anti-solvent on top of a solution of the compound.[16] Crystallization occurs at the interface as the two solvents slowly diffuse into one another.[10] The key is to choose miscible solvents with different densities to maintain a sharp initial boundary.[8][16]

Methodology:

  • Dissolution: In a narrow container like a test tube or NMR tube, dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM, Toluene). This will be the denser, bottom layer.[15]

  • Layering: Very slowly and carefully, add a less dense anti-solvent (e.g., hexane, pentane) down the side of the tube using a pipette.[16] The goal is to create a distinct layer on top of the solution with minimal mixing.

  • Incubation: Cap the tube and leave it undisturbed. Diffusion will occur slowly at the interface, creating a zone of supersaturation where crystals can grow.

  • Harvesting: Crystals will often form at the liquid-liquid interface.[10] Once grown, they can be isolated by carefully removing the solvent layers.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated (too much solvent).[17]Re-run the experiment with less solvent. Alternatively, slowly evaporate some solvent from the current setup before sealing it again.[17]
Oiling Out Compound is coming out of solution above its melting point due to high concentration or rapid cooling. Impurities are present.[17]Add a small amount of the "good" solvent to redissolve the oil, then allow the process to proceed more slowly.[17] Ensure the starting material is pure.
Amorphous Powder Nucleation is too rapid.[6]Slow down the crystallization rate. Use a less volatile solvent, fewer holes in the parafilm (slow evaporation), or a less potent anti-solvent. Try a lower temperature.
Microcrystals Too many nucleation sites; solution is too supersaturated.[5]Ensure all glassware is scrupulously clean and filter the initial solution. Reduce the concentration of the starting solution.
Cracked Crystals Rapid solvent loss from the crystal lattice after removal from the mother liquor, especially with volatile solvents like DCM or ether.[5]Do not allow the crystals to dry completely in the air. Isolate a crystal and immediately mount it for analysis while it is still wet with mother liquor.[5]

Crystal Characterization

Once suitable crystals are obtained, they should be examined under an optical microscope to assess their quality. Good candidates for X-ray diffraction are typically single, non-twinned, and have well-defined faces. The final step is analysis by single-crystal X-ray diffraction to determine the molecular structure and packing arrangement.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]

  • Slow Evaporation Method. University of Washington, Department of Chemistry. Available at: [Link]

  • Guide for crystallization. University of Geneva. Available at: [Link]

  • How to grow crystals for X-ray crystallography. International Union of Crystallography. Available at: [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]

  • Crystallization Guide. Northwestern University. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Common Issues Faced in Crystallization and How to Solve Them. Zhanghua. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. ACS Publications. Available at: [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. Available at: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • The crystal landscape and cocrystallization of primary aromatic sulfonamides. University College Cork. Available at: [Link]

  • Key Considerations for Crystallization Studies. H.E.L Group. Available at: [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. Achieve Chem. Available at: [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
  • 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-bis(3-nitrobenzenesulfonamide). National Institutes of Health (NIH). Available at: [Link]

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Application Note and Protocol: Spectroscopic Elucidation of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide by FT-IR and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the structural characterization of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation is paramount. This guide details the theoretical basis for spectral interpretation, predicted peak assignments, and step-by-step protocols for data acquisition. The methodologies are designed for researchers, scientists, and drug development professionals requiring robust analytical techniques for the validation of complex organic molecules.

Introduction: The Importance of Spectroscopic Analysis

This compound is a multi-functionalized aromatic compound, incorporating a primary amine, a chlorinated benzene ring, a sulfonamide linkage, and a substituted N-phenyl group. This structural complexity necessitates the use of powerful spectroscopic techniques to confirm its identity and purity. FT-IR spectroscopy provides crucial information about the functional groups present, while ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and chemical environment of each atom in the molecule. The combined application of these techniques offers a self-validating system for structural verification, a critical step in any drug development pipeline.

The protocols and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a reliable framework for the analysis of this and related compounds.

Predicted FT-IR Spectral Analysis

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by their characteristic absorption of infrared radiation, which induces vibrational transitions. The predicted FT-IR spectrum of the title compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups.

Causality of Expected Vibrational Modes

The primary amine (-NH₂) group is expected to show two distinct stretching vibrations (symmetric and asymmetric) due to the in-phase and out-of-phase stretching of the two N-H bonds. The sulfonamide group (-SO₂NH-) will be characterized by strong, distinct stretching vibrations of the S=O bonds. Aromatic C-H and C=C stretching vibrations, as well as C-N and C-S stretching, will also be present in the fingerprint region.

Predicted FT-IR Peak Assignments

The following table summarizes the predicted characteristic absorption bands for this compound.

Predicted Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
3450 - 3350Asymmetric N-H StretchPrimary Aromatic Amine (-NH₂)Medium
3350 - 3250Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)Medium
~3250N-H StretchSulfonamide (-SO₂NH-)Medium
3100 - 3000Aromatic C-H StretchAr-HMedium-Weak
2980 - 2850Aliphatic C-H Stretch-CH₃Medium-Weak
1620 - 1580N-H Bending (Scissoring)Primary Aromatic Amine (-NH₂)Medium-Strong
1600 - 1450C=C StretchingAromatic RingMedium-Strong
~1330Asymmetric S=O StretchSulfonamide (-SO₂NH-)Strong
~1160Symmetric S=O StretchSulfonamide (-SO₂NH-)Strong
1335 - 1250C-N StretchAromatic Amine (Ar-N)Medium
~900S-N StretchSulfonamide (S-N)Medium
850 - 750C-H Out-of-plane BendingSubstituted Benzene RingsStrong
~700C-Cl StretchAryl Chloride (Ar-Cl)Strong

Predicted NMR Spectral Analysis

NMR spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity of atoms can be established.

Rationale for Predicted Chemical Shifts

The predicted ¹H and ¹³C NMR spectra are based on the principle of chemical equivalence and the influence of neighboring electron-withdrawing and electron-donating groups. The electronegative chlorine atom and the sulfonamide group will deshield nearby protons and carbons, shifting their signals downfield. Conversely, the amino group and the methyl groups on the N-phenyl ring are electron-donating, causing an upfield shift (shielding) of ortho and para positions. The analysis of coupling constants (J-values) will reveal the spatial relationships between adjacent non-equivalent protons.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HSO₂NH The acidic proton of the sulfonamide is expected to be a broad singlet, significantly downfield.
~7.5 - 7.0Multiplet6HAr-H Aromatic protons from both rings will appear in this region, with complex splitting patterns due to their various substituents.
~5.5Singlet (broad)2H-NH₂ The primary amine protons are typically a broad singlet due to quadrupole broadening and exchange.
~2.3Singlet3HAr-CH₃ Methyl group at the 2-position of the N-phenyl ring.
~2.1Singlet3HAr-CH₃ Methyl group at the 4-position of the N-phenyl ring.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~148C -NH₂Carbon attached to the electron-donating amino group, shifted downfield.
~140 - 120Ar-C Aromatic carbons from both rings, with a wide range of shifts due to the varied electronic environments.
~120C -ClCarbon attached to the chlorine atom, deshielded.
~115C -SO₂Carbon attached to the sulfonamide group.
~20Ar-CH₃ Methyl carbon at the 2-position of the N-phenyl ring.
~18Ar-CH₃ Methyl carbon at the 4-position of the N-phenyl ring.

Experimental Protocols

The following protocols are designed to yield high-quality spectra for this compound.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR is the preferred method for solid samples due to its minimal sample preparation.[1][2]

  • Instrument Preparation: Ensure the ATR crystal (diamond is recommended) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectral Collection: Co-add a minimum of 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual proton signal at ~2.50 ppm does not typically interfere with signals from the analyte.[3][4]

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO-d₅ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[5][6]

    • Integrate the signals in the ¹H spectrum.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the spectroscopic analysis of the target compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample Solid Sample of Target Compound FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep FTIR_Acq FT-IR Spectrometer FTIR_Prep->FTIR_Acq NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq FTIR_Spectrum FT-IR Spectrum FTIR_Acq->FTIR_Spectrum H_NMR_Spectrum 1H NMR Spectrum NMR_Acq->H_NMR_Spectrum C_NMR_Spectrum 13C NMR Spectrum NMR_Acq->C_NMR_Spectrum Interpretation Structural Elucidation FTIR_Spectrum->Interpretation H_NMR_Spectrum->Interpretation C_NMR_Spectrum->Interpretation Final_Report Application Note Interpretation->Final_Report

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Assessment of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide. The developed method is suitable for quantifying the active pharmaceutical ingredient (API) and separating it from potential process-related impurities and degradation products. The protocol has been designed based on established principles for sulfonamide analysis and is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and specificity. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals.

Introduction

This compound is a sulfonamide derivative of significant interest in pharmaceutical development. Like all active pharmaceutical ingredients, its purity is a critical quality attribute that directly impacts safety and efficacy. Regulatory bodies worldwide mandate the use of validated, stability-indicating analytical methods to ensure that the API meets stringent purity specifications.[1][2] An effective analytical method must be able to separate the main component from any impurities that may arise during synthesis or upon storage under various environmental conditions.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity determination of non-volatile and semi-volatile organic compounds, offering high resolution, sensitivity, and reproducibility.[3] This application note details a specific RP-HPLC method optimized for this compound. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The elution order is primarily determined by the polarity of the compounds, with more polar compounds eluting earlier. A gradient elution is utilized to ensure the timely elution of both polar and non-polar impurities, providing optimal resolution across the entire chromatogram. A photodiode array (PDA) detector is employed for the detection and quantification of the separated components, offering the additional benefit of peak purity analysis.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Phosphoric Acid (ACS Grade), Hydrochloric Acid (ACS Grade), Sodium Hydroxide (ACS Grade), Hydrogen Peroxide (30%, ACS Grade)

  • Columns: A C8 or C18 column is suitable for this separation. For this application, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its high resolving power.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of this compound from its potential impurities.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Parameter Selection:

  • Column: A C18 column provides excellent retention and selectivity for the moderately non-polar sulfonamide structure.

  • Mobile Phase: A simple mobile phase of acidified water and acetonitrile is effective for sulfonamide analysis.[4][5] The phosphoric acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Gradient Elution: A gradient program is essential for a stability-indicating method to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable run time.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds and provides good sensitivity for the analyte. A PDA detector allows for the examination of the entire UV spectrum of each peak to assess for co-elution.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with diluent.

Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with diluent. A higher concentration for the test sample is used to facilitate the detection of low-level impurities.[3]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies must be performed on the drug substance.[1][2][6] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can effectively separate the degradation products from the main peak.[7]

Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Sample (1 mg/mL in Diluent) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) API->Base Oxidation Oxidative (3% H2O2, RT, 24h) API->Oxidation Thermal Thermal (80°C, 48h, Solid State) API->Thermal Photolytic Photolytic (ICH Q1B conditions) API->Photolytic Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Inject into HPLC System Dilute->HPLC Analysis Analyze Chromatograms for Peak Purity and Mass Balance HPLC->Analysis

Caption: Workflow for forced degradation studies.

Detailed Protocol for Forced Degradation:

  • Acid Hydrolysis: To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, prepare a sample solution at a concentration of 1000 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Prepare a sample solution at a concentration of 1000 µg/mL.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

Validation Workflow:

Validation_Workflow cluster_method Method Validation Parameters (ICH Q2(R1)) cluster_execution Execution & Evaluation Specificity Specificity (including Forced Degradation) Execute Perform Experiments for each Parameter Specificity->Execute Linearity Linearity & Range Linearity->Execute Accuracy Accuracy (Recovery) Accuracy->Execute Precision Precision (Repeatability & Intermediate) Precision->Execute LOD Limit of Detection (LOD) LOD->Execute LOQ Limit of Quantitation (LOQ) LOQ->Execute Robustness Robustness Robustness->Execute Evaluate Evaluate Results against Acceptance Criteria Execute->Evaluate Report Generate Validation Report Evaluate->Report

Caption: HPLC method validation workflow.

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Inject blank, standard, sample, and forced degradation samples. Assess peak purity using a PDA detector.No interference at the retention time of the main peak. The main peak should be spectrally pure in all samples.
Linearity Analyze a series of at least five concentrations ranging from LOQ to 150% of the standard concentration (e.g., 1 to 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a placebo. Analyze in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate sample preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determined from the linearity curve or by injecting a series of dilute solutions and finding the concentration with a signal-to-noise ratio of approximately 10.RSD of response at this concentration should be ≤ 10%.
Limit of Detection (LOD) Determined from the linearity curve or by injecting a series of dilute solutions and finding the concentration with a signal-to-noise ratio of approximately 3.-
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits.

Data Analysis and System Suitability

System Suitability: Before sample analysis, inject the standard solution five times. The system suitability parameters must meet the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%

Calculation of Impurities: The percentage of each impurity is calculated using the area normalization method, assuming the response factor of the impurities is the same as the main component.

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Conclusion

This application note provides a detailed protocol for the purity assessment of this compound using a stability-indicating RP-HPLC method. The described method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment. The inclusion of forced degradation studies ensures that the method can effectively separate the API from any potential degradation products, thereby guaranteeing the reliability of the purity results.

References

  • Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Semantic Scholar. (n.d.). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]

  • ResearchGate. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-. [Link]

  • ResearchGate. (2011). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. [Link]

  • National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • Semantic Scholar. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (2011). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-. [Link]

Sources

Application Notes and Protocols for 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents.[1] This structural motif is particularly prominent in the design of enzyme inhibitors due to the sulfonamide group's ability to coordinate with metal ions in enzyme active sites, most notably zinc.[1][2] 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide, with its characteristic benzenesulfonamide core, is a compound of significant interest for investigation as a potential enzyme inhibitor. Its chemical structure suggests a potential interaction with metalloenzymes, making it a prime candidate for screening and characterization in drug discovery and chemical biology research.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of this compound. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation and mechanism of action studies.

Compound Profile: this compound
PropertyValueSource
CAS Number 71215-81-1[3][4][5]
Molecular Formula C₁₄H₁₅ClN₂O₂S[3][4]
Molecular Weight 310.8 g/mol [3][4]
Chemical Structure

Part 1: Foundational Steps - Compound Preparation and Target Hypothesis

Compound Acquisition and Quality Control

Before initiating any biological assays, it is imperative to ensure the purity and identity of the test compound.

  • Purity Assessment : Employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of the compound. Impurities can lead to misleading results and false positives.

  • Solubility Determination : Assess the solubility of the compound in various solvents. A common starting point for biological assays is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. It is crucial to note the final concentration of the solvent in the assay, as high concentrations can inhibit enzyme activity.

Hypothesizing a Primary Target: Carbonic Anhydrases

The benzenesulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases (CAs) a primary and logical target for investigation.[1][2][6] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][7] Their involvement in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, makes them attractive drug targets.[7][8]

The primary sulfonamide group (-SO₂NH₂) is known to coordinate to the zinc ion in the active site of CAs, leading to potent inhibition.[2] Therefore, a significant portion of this guide will focus on protocols applicable to studying the inhibition of various CA isoforms.

Part 2: Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a widely used method to assess the inhibitory activity of a compound against carbonic anhydrase by monitoring the esterase activity of the enzyme.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenolate, which has a distinct yellow color and can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate solution (in acetonitrile or DMSO)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hCA II in Tris-HCl buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 2-10 nM), to be optimized for a linear reaction rate.

    • Prepare a stock solution of pNPA. The final concentration in the assay is typically in the range of 0.1-1 mM.

    • Prepare serial dilutions of the test compound from the stock solution.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • A small volume of the test compound dilution (or DMSO for control wells).

      • A small volume of the hCA II working solution.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction:

    • Add the pNPA substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Determination of the Mechanism of Inhibition

Understanding how a compound inhibits an enzyme is crucial for its development as a therapeutic agent. This protocol outlines the steps to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[9][10]

Principle: By measuring the enzyme kinetics at various substrate and inhibitor concentrations, the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax) can be determined. This information reveals the mechanism of inhibition.[10]

Procedure:

  • Perform the enzyme activity assay as described in Protocol 1.

  • Use a matrix of varying substrate (pNPA) concentrations and fixed inhibitor concentrations. A typical design would involve at least three different fixed inhibitor concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) and a range of substrate concentrations bracketing the Km value.

  • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

Data Analysis:

  • Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

  • Analyze the resulting plot:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).

    • Mixed Inhibition: The lines will intersect at a point other than on the axes.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (this compound) Dilutions Serial Dilutions of Compound Compound->Dilutions Enzyme Enzyme Stock (e.g., hCA II) Plate_Setup 96-Well Plate Setup (Enzyme + Inhibitor) Enzyme->Plate_Setup Substrate Substrate Stock (e.g., pNPA) Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Dilutions->Plate_Setup Plate_Setup->Reaction Measurement Spectrophotometric Reading Reaction->Measurement V0_Calc Calculate Initial Velocity (V₀) Measurement->V0_Calc IC50 Determine IC₅₀ V0_Calc->IC50 Kinetics Mechanism of Action Studies (Lineweaver-Burk Plot) V0_Calc->Kinetics

Caption: Experimental workflow for enzyme inhibition studies.

Part 3: Data Presentation and Interpretation

Table 1: Template for IC₅₀ Determination Data
Inhibitor Conc. (µM)Log [Inhibitor]Initial Velocity (V₀) (mOD/min)% Inhibition
0 (Control)-0
0.01-2.00
0.1-1.00
10.00
101.00
1002.00
Visualizing Modes of Enzyme Inhibition

inhibition_modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_C Enzyme (E) ES_C ES Complex E_C->ES_C +S EI_C EI Complex E_C->EI_C +I S_C Substrate (S) ES_C->E_C -S P_C Product (P) ES_C->P_C -> E + P I_C Inhibitor (I) EI_C->E_C -I E_NC Enzyme (E) ES_NC ES Complex E_NC->ES_NC +S EI_NC EI Complex E_NC->EI_NC +I S_NC Substrate (S) ES_NC->E_NC -S P_NC Product (P) ES_NC->P_NC -> E + P ESI_NC ESI Complex ES_NC->ESI_NC +I I_NC Inhibitor (I) EI_NC->E_NC -I EI_NC->ESI_NC +S ESI_NC->ES_NC -I ESI_NC->EI_NC -S E_UC Enzyme (E) ES_UC ES Complex E_UC->ES_UC +S S_UC Substrate (S) ES_UC->E_UC -S P_UC Product (P) ES_UC->P_UC -> E + P ESI_UC ESI Complex ES_UC->ESI_UC +I I_UC Inhibitor (I) ESI_UC->ES_UC -I

Caption: Schematic of different modes of reversible enzyme inhibition.

Part 4: Broader Implications and Future Directions

While carbonic anhydrases are a primary hypothetical target, the benzenesulfonamide scaffold is present in inhibitors of other enzymes.[11] Should this compound show weak or no activity against CAs, screening against a broader panel of metalloenzymes or other enzyme classes could be a valuable next step. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, can provide crucial insights for optimizing the inhibitory potency and selectivity of this compound.[6][12]

References

  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 60, 171–204.
  • BenchChem. (2025). The Structure-Activity Relationship of Carbonic Anhydrase II Inhibitors: An In-depth Technical Guide. BenchChem.
  • Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(11), e22573.
  • Kuzman, V., & Tars, K. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Pinard, M. A., et al. (2013). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 56(22), 9112-9121.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.
  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185203.
  • Ghorai, S., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103525.
  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors.
  • BenchChem. (2025).
  • ResearchGate. (2023). (PDF)
  • Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338–1349.
  • Echemi. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide.
  • Abcam. (n.d.). Protocol library.
  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Alfa Chemistry. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethylphenyl)-benzenesulfonamide.
  • ChemicalBook. (n.d.). This compound.

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Application Note: Development and Validation of Analytical Methods for the Quantification of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide is a crucial chemical intermediate in the synthesis of a variety of pharmaceutical compounds. The precise control of its purity and concentration in pharmaceutical formulations is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Consequently, the development of robust and validated analytical methods for its quantification is a critical aspect of quality control throughout the drug development and manufacturing lifecycle.

This application note presents a comprehensive guide for the quantification of this compound, detailing two distinct yet complementary analytical methodologies: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a secondary, high-sensitivity Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits. The protocols are designed with scientific integrity and are grounded in established regulatory guidelines, specifically the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is essential for rational method development. Key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₄H₁₅ClN₂O₂S[1]
Molecular Weight 326.8 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in methanol, acetonitrile, and dimethylformamide; sparingly soluble in water.[3]
Predicted UV λmax ~240 nm and ~290 nm[4][5][6][7]

The presence of aromatic rings and auxochromic groups (amino and chloro groups) in the structure of sulfonamides typically results in two main UV absorption bands.[4][5][6][7] This characteristic is leveraged in the development of the HPLC-UV method.

Primary Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The choice of a reversed-phase C18 column is predicated on the non-polar nature of the analyte. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is optimized for efficient separation and symmetrical peak shape.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Methanol.

  • Reference Standard: this compound of known purity.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Protocol: HPLC-UV Analysis
  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Preparation (from solid dosage form): a. Accurately weigh and transfer a portion of the powdered sample equivalent to approximately 10 mg of the analyte into a 100 mL volumetric flask. b. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[8][9][10] c. Allow the solution to cool to room temperature and dilute to volume with methanol. d. Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[8][9][10]

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The concentration of the analyte in the sample is determined using the external standard method.

Workflow Diagram: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Solid Dosage Form Sample Preparation (Dissolution, Sonication, Filtration) Chromatographic_Run HPLC-UV Analysis Sample_Prep->Chromatographic_Run System_Suitability->Chromatographic_Run Peak_Integration Peak Integration and Quantification Chromatographic_Run->Peak_Integration Result_Calculation Result Calculation Peak_Integration->Result_Calculation

Caption: HPLC-UV analysis workflow.

Secondary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as the quantification of low-level impurities or trace analysis in complex matrices, LC-MS/MS is the method of choice. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), which monitors a specific precursor ion to product ion fragmentation.

Instrumentation and Materials
  • LC-MS/MS System: A Sciex Triple Quad™ 5500 system or equivalent, equipped with a Turbo V™ ion source.

  • Chromatographic System: As described for the HPLC-UV method.

Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500 °C
MRM Transitions See Table Below

Proposed MRM Transitions:

Based on the fragmentation patterns of similar N-phenyl benzenesulfonamides, the primary fragmentation is expected to be the loss of sulfur dioxide (SO₂).[11][12]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound (Quantifier)327.1263.1 (M+H - SO₂)60 V35 eV
This compound (Qualifier)327.1155.1 (Further Fragmentation)60 V45 eV

Note: These are proposed transitions and should be optimized experimentally.

Protocol: LC-MS/MS Analysis
  • Standard and Sample Preparation: Prepare a series of calibration standards by diluting the stock solution to the ng/mL range. Prepare samples as described in the HPLC-UV protocol, with appropriate dilutions to fall within the calibration range.

  • MS Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor ion, product ions, and collision energies for the MRM transitions.

  • Analysis: Inject the calibration standards and samples into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Calibration_Standards Calibration Standard Preparation (ng/mL) MS_Optimization MS Parameter Optimization (MRM) Calibration_Standards->MS_Optimization Sample_Prep_LCMS Sample Preparation and Dilution LCMSMS_Run LC-MS/MS Analysis Sample_Prep_LCMS->LCMSMS_Run MS_Optimization->LCMSMS_Run Calibration_Curve Calibration Curve Generation LCMSMS_Run->Calibration_Curve Quantification Sample Quantification Calibration_Curve->Quantification

Caption: LC-MS/MS analysis workflow.

Method Validation Protocol

A comprehensive method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[13][14][15][16]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity The analyte peak must be free of interference from blank and placebo matrices. Peak purity should be demonstrated using a DAD detector.
Linearity A minimum of five concentrations covering the range. Correlation coefficient (r²) ≥ 0.999.
Range 80% to 120% of the nominal test concentration.
Accuracy Recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%).
Precision Repeatability (Intra-day): RSD ≤ 2.0% for six replicate sample preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% on different days, with different analysts and/or equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD.
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Conclusion

This application note provides a detailed framework for the development and validation of analytical methods for the quantification of this compound. The presented HPLC-UV method offers a reliable solution for routine quality control, while the LC-MS/MS method provides enhanced sensitivity for more demanding analytical challenges. Adherence to the outlined protocols and validation procedures will ensure the generation of accurate and reproducible data, thereby supporting the development and manufacturing of safe and effective pharmaceutical products.

References

  • accroma. (2021, September 7). Automation of sample preparation in the analysis of oral solid dosage forms. [Link]

  • Mtoz Biolabs. How to Prepare Sample for HPLC?[Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • ResearchGate. UV spectrum scans of sulfonamides. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. [Link]

  • ResearchGate. 5 Sample preparation for HPLC analysis of drug products. [Link]

  • ResearchGate. Wavelength (nm) absorbance spectra for sulfadiazine as a function of pH. [Link]

  • International Journal of Pharma Research and Health Sciences. Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. [Link]

  • ResearchGate. UV spectrum of caffeic acid sulfonamide derivatives. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • PubMed. Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection. [Link]

  • LCGC International. Everything You Need to Know About HPLC Sample Preparation. [Link]

  • Journal of the American Chemical Society. Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. [Link]

  • ResearchGate. A reliable high-performance liquid chromatography with ultraviolet detection for the determination of sulfonamides in honey. [Link]

  • ResearchGate. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • OUCI. Q2(R1) Validation of Analytical Procedures. [Link]

  • ResearchGate. Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. N-phenyl benzenesulfonamide derivatives synthesized. [Link]

  • PubMed. Development and Validation of an HPLC-UV Detection Assay for the Determination of Rufinamide in Human Plasma and Saliva. [Link]

  • LCGC International. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • PubMed. The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. [Link]

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Application Note & Protocols: Investigating the Anti-inflammatory Potential of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of the novel compound, 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (ACDB). Sulphonamide derivatives have a well-documented history as therapeutic agents, including as anti-inflammatory drugs like celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[1][2] This document outlines a structured, multi-tiered experimental approach, beginning with fundamental cytotoxicity assessments and progressing to detailed mechanistic studies targeting key inflammatory signaling pathways. We provide detailed, field-tested protocols for cell-based assays, including MTT for viability, ELISA for cytokine quantification, qRT-PCR for gene expression analysis, and Western blotting for probing the NF-κB and MAPK signaling cascades. The causality behind each experimental choice is explained to ensure a robust and logical investigation.

Scientific Background & Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a wide range of chronic diseases.[3][4] Key mediators of the inflammatory process include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as COX-2 and inducible nitric oxide synthase (iNOS), which produce inflammatory molecules.[5][6] The expression of these mediators is largely controlled by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

The NF-κB transcription factor family is a central regulator of inflammatory gene expression.[3][7][9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[7][9] The MAPK pathways, including the ERK1/2 cascade, are also pivotal in converting extracellular stimuli into a wide range of cellular responses, including inflammation.[8][10][11][12]

The target compound, this compound, belongs to the benzenesulphonamide class. This structural motif is present in several established anti-inflammatory drugs.[1][2][13][14][15][16] Therefore, it is hypothesized that ACDB may exert anti-inflammatory effects by modulating the NF-κB and/or MAPK signaling pathways, thereby reducing the production of inflammatory mediators. This guide provides the necessary protocols to rigorously test this hypothesis.

Overall Experimental Workflow

A logical progression of experiments is crucial for a thorough investigation. The proposed workflow is designed to first establish a safe therapeutic window for the compound, then to characterize its effect on inflammatory markers, and finally to elucidate its underlying mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Mechanistic Validation A Compound Preparation (ACDB Stock Solution) B Cytotoxicity Assessment (MTT Assay) A->B Determine Non-Toxic Concentration Range C Quantify Pro-inflammatory Cytokines (TNF-α & IL-6 ELISA) B->C Use Safe Concentrations D Analyze Inflammatory Gene Expression (COX-2 & iNOS qRT-PCR) C->D Correlate Protein & Gene Expression E Investigate Signaling Pathways (p-p65 & p-ERK Western Blot) D->E Investigate Upstream Mechanism

Caption: Proposed experimental workflow for investigating the anti-inflammatory potential of ACDB.

Pre-Experimental Preparations

Cell Line Selection and Culture

The RAW 264.7 murine macrophage cell line is an excellent model for in vitro inflammation studies. These cells are robust, easily cultured, and produce a strong inflammatory response upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Compound Solubilization

Prepare a 100 mM stock solution of this compound (ACDB) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C. Subsequent dilutions should be made in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Detailed Protocols & Methodologies

Protocol 1: Cytotoxicity Assessment using MTT Assay

Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which ACDB is not toxic to the cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17][18][19] This ensures that any observed reduction in inflammatory markers is due to a specific bioactivity and not simply cell death.

Materials:

  • RAW 264.7 cells

  • 96-well culture plates

  • ACDB stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[17] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ACDB in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" group treated with 0.1% DMSO and a "no treatment" control with medium only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[19]

  • Formazan Crystal Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance_Sample / Absorbance_VehicleControl) x 100

    • Select the highest concentrations of ACDB that show >95% cell viability for subsequent inflammation assays.

Protocol 2: Quantification of TNF-α and IL-6 by ELISA

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory cascade.[5] Measuring the secretion of these proteins provides a direct assessment of the compound's ability to suppress the inflammatory response. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in culture supernatants.[21][22]

Materials:

  • RAW 264.7 cells

  • 24-well culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • ACDB stock solution

  • Commercial ELISA kits for murine TNF-α and IL-6

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well. Allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of ACDB (determined from the MTT assay) for 1 hour. Include a vehicle control (0.1% DMSO).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[21][22][23][24] This typically involves:

    • Adding standards and samples to antibody-coated wells.

    • Incubating to allow cytokine capture.

    • Washing, then adding a biotinylated detection antibody.

    • Incubating, washing, and then adding a streptavidin-HRP conjugate.

    • Incubating, washing, and adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction with a stop solution.

  • Data Acquisition and Analysis: Read the absorbance at 450 nm.[23] Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve generated using a four-parameter logistic fit.[21]

Protocol 3: Gene Expression Analysis of COX-2 and iNOS by qRT-PCR

Rationale: To determine if the reduction in inflammatory mediators occurs at the transcriptional level, we will measure the mRNA expression of COX-2 and iNOS. These genes are induced during inflammation and are key targets for anti-inflammatory drugs.[6][25][26][27] Quantitative real-time PCR (qRT-PCR) is the gold standard for accurate and sensitive quantification of gene expression.

Materials:

  • RAW 264.7 cells and treatment reagents (as in Protocol 4.2)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for murine Cox2, Nos2, and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR instrument

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with ACDB and LPS as described in Protocol 4.2, but reduce the LPS stimulation time to 6-8 hours, which is typically optimal for peak mRNA expression of these genes.[26][27]

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify the RNA and assess its purity (A260/280 ratio ~2.0).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and each gene. A typical reaction includes:

    • qPCR master mix

    • Forward and reverse primers (10 µM each)

    • cDNA template

    • Nuclease-free water

  • Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression.[26] Normalize the expression of the target genes (Cox2, Nos2) to the housekeeping gene (Gapdh) and compare the treated groups to the LPS-stimulated vehicle control.

Protocol 4: Mechanistic Analysis of NF-κB and ERK Signaling by Western Blot

Rationale: This protocol aims to determine if ACDB's anti-inflammatory effects are mediated through the inhibition of the NF-κB or ERK pathways. Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies against the phosphorylated (activated) forms of key signaling proteins, such as p65 (a subunit of NF-κB) and ERK1/2, we can directly assess the activation state of these pathways.

G LPS LPS (Stimulus) TLR4 TLR4 (Receptor) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Nucleus->Genes Activates Transcription ACDB ACDB (Hypothesized Inhibition) ACDB->IKK ACDB->NFkB

Caption: Simplified NF-κB signaling pathway and hypothesized points of inhibition by ACDB.

Materials:

  • Cell treatment reagents (as in Protocol 4.2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells as described in Protocol 4.2, but use a much shorter LPS stimulation time (e.g., 15-30 minutes) to capture the peak phosphorylation of signaling proteins.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed for total p65, total ERK, and finally β-actin as a loading control.[29]

  • Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the phosphorylated protein to the total protein to determine the relative level of activation.

Data Presentation & Interpretation

Summarize quantitative data in tables for clear comparison between treatment groups.

Table 1: Effect of ACDB on LPS-Induced Cytokine Secretion

Treatment Concentration (µM) TNF-α (pg/mL) ± SD % Inhibition IL-6 (pg/mL) ± SD % Inhibition
Control - 15.2 ± 3.1 - 8.9 ± 2.5 -
LPS (1 µg/mL) - 4580.5 ± 210.4 0 9850.1 ± 540.2 0
LPS + ACDB 1 4122.6 ± 195.8 10.0 8963.6 ± 488.1 9.0
LPS + ACDB 10 2312.9 ± 150.3 49.5 4531.0 ± 310.7 54.0

| LPS + ACDB | 25 | 961.9 ± 88.2 | 79.0 | 1871.5 ± 155.4 | 81.0 |

Interpretation: A dose-dependent decrease in TNF-α and IL-6 secretion would strongly suggest that ACDB has anti-inflammatory properties. The results from qRT-PCR and Western blotting will then provide insight into whether this effect is due to transcriptional regulation via inhibition of key signaling pathways like NF-κB or ERK.

Conclusion

This application note provides a systematic and robust series of protocols to thoroughly evaluate the anti-inflammatory potential of this compound. By following this workflow, researchers can obtain reliable data on the compound's cytotoxicity, its efficacy in suppressing inflammatory mediators, and its molecular mechanism of action, providing a solid foundation for further pre-clinical development.

References

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  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

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Application Notes & Protocols: 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals exploring novel functional materials.

Introduction: Unveiling the Potential of a Multifunctional Building Block

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide is an aromatic sulfonamide compound characterized by a unique substitution pattern that offers multiple reactive sites for chemical modification and polymerization.[1][2] While direct, extensive research into its material science applications is nascent, its constituent functional groups—a primary amine, a chloro substituent, and a sulfonamide linkage—suggest significant potential as a versatile building block in the synthesis of advanced functional materials.[3][4] The inherent rigidity of the sulfonamide group often imparts crystallinity and thermal stability to materials, while the amino group provides a key site for polymerization or functionalization.[5] This document serves as a technical guide to the potential applications, synthesis, and characterization of this compound in the field of material science, drawing parallels from the broader class of sulfonamide-based materials.

Physicochemical Properties and Structural Data

A comprehensive understanding of the fundamental properties of this compound is critical for predicting its behavior in material synthesis and for subsequent characterization.

PropertyValueSource
CAS Number 71215-81-1[1][2][4]
Molecular Formula C₁₄H₁₅ClN₂O₂S[1][2][6]
Molecular Weight 310.8 g/mol [1][2]
Density 1.379 g/cm³[1][2]
Boiling Point 497.5°C at 760 mmHg[1][2]
Flash Point 254.7°C[1][2]
Water Solubility 43.5 µg/mL[1]

Potential Applications in Material Science

Based on the known reactivity of its functional groups and the established applications of structurally similar sulfonamide derivatives, several key research avenues can be proposed for this compound.

Monomer for High-Performance Polymers

The primary amino group on the benzene ring serves as a reactive handle for polymerization reactions. This allows for the incorporation of the sulfonamide moiety into various polymer backbones, potentially yielding materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

  • Polyimides and Polyamides: The amino group can react with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. The bulky and rigid sulfonamide group could improve the thermal properties and solubility of these polymers.

  • Conducting Polymers: The amino group also allows for electropolymerization or oxidative chemical polymerization to form conductive polymers. The electronic properties can be tuned by the substituents on the aromatic rings.

Organic Electronics and Optoelectronics

Sulfonamides have been explored for their utility in organic electronic devices.[5] Conjugated sulfonamides, for example, have been investigated as stable, high-potential positive electrode materials for organic lithium-ion batteries.[7] The subject compound, with its potential for modification, could be a precursor for novel materials in:

  • Organic Light-Emitting Diodes (OLEDs): The rigid structure and potential for high thermal stability make sulfonamide derivatives interesting candidates for host materials or as part of charge-transporting layers in OLEDs.

  • Organic Photovoltaics (OPVs): As a component in donor or acceptor materials, the sulfonamide group can influence the electronic energy levels and morphology of the active layer in OPV devices.

Functional Additives and Coatings

The polar sulfonamide group can enhance adhesion and compatibility in polymer blends and composites. Its properties suggest potential use as:

  • Plasticizers and Flame Retardants: Sulfonamides are known to be used as plasticizers and can exhibit flame retardant properties.[8]

  • Antimicrobial Coatings: The sulfonamide group is the basis for sulfa drugs, and materials incorporating this moiety may exhibit antimicrobial properties, which is of interest for medical devices and functional coatings.[9]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

The synthesis of sulfonamides classically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] The following is a proposed synthetic route based on this established chemistry.

Workflow Diagram:

G cluster_0 Step 1: Nitration & Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Reduction A Chlorobenzene B 2-Chloro-5-nitrobenzenesulfonyl chloride A->B HNO₃/H₂SO₄ then ClSO₃H D 2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide B->D C 2,4-Dimethylaniline C->D Pyridine E This compound D->E SnCl₂/HCl or H₂/Pd-C

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride:

    • Start with chlorobenzene and perform a nitration reaction using a mixture of nitric acid and sulfuric acid to obtain 1-chloro-4-nitrobenzene.

    • React the 1-chloro-4-nitrobenzene with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 2-chloro-5-nitrobenzenesulfonyl chloride.

  • Formation of the Sulfonamide Linkage:

    • Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride in a suitable inert solvent such as dichloromethane or tetrahydrofuran.

    • Add 2,4-dimethylaniline to the solution, followed by a base like pyridine or triethylamine to neutralize the HCl byproduct.[5]

    • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove the base and any unreacted starting materials.

    • Purify the resulting 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide by recrystallization or column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the purified nitro-sulfonamide intermediate in a suitable solvent like ethanol or ethyl acetate.

    • Perform a reduction of the nitro group to a primary amine. This can be achieved using various methods, such as:

      • Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

      • Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

    • After the reaction is complete, neutralize the reaction mixture and extract the product.

    • Purify the final product, this compound, by recrystallization to obtain a crystalline solid.

Protocol 2: Polymerization via Amide Linkage (Conceptual)

This protocol outlines a conceptual approach to synthesizing a polyamide using the target compound as a monomer.

Workflow Diagram:

G A This compound C Polyamide with Sulfonamide Pendant Groups A->C Polycondensation in aprotic polar solvent (e.g., NMP) with base B Diacyl Chloride (e.g., Terephthaloyl chloride) B->C Polycondensation in aprotic polar solvent (e.g., NMP) with base

Caption: Conceptual workflow for polyamide synthesis.

Step-by-Step Methodology:

  • Monomer Preparation: Ensure the this compound is pure and dry.

  • Polymerization:

    • In a nitrogen-purged reaction vessel, dissolve the diamine monomer in an anhydrous aprotic polar solvent like N-methyl-2-pyrrolidone (NMP).

    • Add an acid scavenger, such as pyridine or triethylamine.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) dissolved in the same solvent.

    • Allow the reaction to warm to room temperature and stir for several hours to build molecular weight.

  • Polymer Isolation:

    • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol or water.

    • Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum.

Characterization of the Compound and Derived Materials

Thorough characterization is essential to confirm the identity and purity of the synthesized compound and to understand the properties of any derived materials.

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure of the synthesized compound and polymers.
FTIR Spectroscopy To identify the characteristic functional groups (amine, sulfonamide, etc.).
Mass Spectrometry To determine the molecular weight and confirm the elemental composition.
X-ray Crystallography To determine the single-crystal structure of the compound.[10][11]
Differential Scanning Calorimetry (DSC) To determine thermal transitions like melting point and glass transition temperature.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of polymers.
Cyclic Voltammetry (CV) To investigate the electrochemical properties for potential applications in organic electronics.

Safety and Handling

Based on available GHS information, this compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound presents itself as a promising, yet underexplored, building block for material science. Its multifunctional nature allows for its potential integration into a variety of advanced materials, from high-performance polymers to electroactive materials for organic electronics. The protocols and characterization techniques outlined in this document provide a foundational framework for researchers to begin exploring the synthesis and application of this versatile compound.

References

  • Sulfonamide - Wikipedia. Available at: [Link]

  • Conjugated sulfonamides as a class of organic lithium-ion positive electrodes - Nature Materials. Available at: [Link]

  • 5-Amino-2-chloro-n,n-dimethyl-benzenesulfonamide | 10475-06-6 - Appchem. Available at: [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - MDPI. Available at: [Link]

  • (PDF) Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s - ResearchGate. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed. Available at: [Link]

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  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances. Available at: [Link]

  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - NIH. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - Springer. Available at: [Link]

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. Available at: [Link]

  • 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will delve into the critical aspects of the two-main stages of this synthesis: the formation of the sulfonamide bond and the subsequent selective reduction of the nitro group.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 2,4-dimethylaniline to form the intermediate, 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulphonamide. The second step is the selective reduction of the nitro group to an amine, yielding the final product.

Synthesis_Pathway 2-chloro-5-nitrobenzenesulfonyl chloride 2-chloro-5-nitrobenzenesulfonyl chloride Intermediate 2-chloro-N-(2,4-dimethylphenyl) -5-nitrobenzenesulphonamide 2-chloro-5-nitrobenzenesulfonyl chloride->Intermediate Sulfonamidation 2,4-dimethylaniline 2,4-dimethylaniline 2,4-dimethylaniline->Intermediate Final_Product 5-Amino-2-chloro-N-(2,4-dimethylphenyl) benzenesulphonamide Intermediate->Final_Product Nitro Reduction Reducing_Agent Reducing Agent (e.g., Raney Nickel, H₂) Reducing_Agent->Final_Product

Caption: Overall synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Part 1: Sulfonamide Formation

Issue 1: Low or No Yield of the Nitro Intermediate

  • Potential Cause A: Hydrolysis of 2-chloro-5-nitrobenzenesulfonyl chloride.

    • Explanation: Sulfonyl chlorides are highly reactive and susceptible to moisture, which leads to their hydrolysis into the corresponding sulfonic acid.[1][2] The sulfonic acid is unreactive towards the amine under these conditions, thus halting the desired reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Reagent Quality: Use a fresh bottle of 2-chloro-5-nitrobenzenesulfonyl chloride or ensure it has been stored under anhydrous conditions.

  • Potential Cause B: Insufficiently Nucleophilic Amine.

    • Explanation: The reaction relies on the nucleophilic attack of the amine on the sulfonyl chloride. If the reaction medium is too acidic, the amine will be protonated, reducing its nucleophilicity.[3]

    • Solution:

      • Choice of Base: Use a non-nucleophilic organic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[1][3] This prevents the protonation of the reactant amine. Use at least one equivalent of the base.

  • Potential Cause C: Formation of Side Products.

    • Explanation: While less common with secondary amines, primary amines can sometimes undergo bis-sulfonation. Another possibility is the self-condensation of the starting materials under certain conditions.

    • Solution:

      • Controlled Addition: Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1]

Issue 2: Difficult Purification of the Nitro Intermediate

  • Potential Cause A: Presence of Unreacted Starting Materials.

    • Explanation: Incomplete reaction will lead to a mixture of the product and starting materials, which can be challenging to separate due to similar polarities.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent before workup.

      • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Potential Cause B: Oily Product Instead of a Solid.

    • Explanation: The presence of impurities can sometimes prevent the product from crystallizing.

    • Solution:

      • Effective Washing: During the workup, wash the organic layer thoroughly with dilute acid (to remove excess amine and base), followed by a base (like saturated sodium bicarbonate solution to remove any sulfonic acid), and finally with brine.[1]

      • Recrystallization: If the product is an oil after solvent evaporation, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If that fails, consider purification by column chromatography. For solid products, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is the most effective purification method.[1]

Part 2: Nitro Group Reduction

Issue 3: Low Yield of the Final Amino Product

  • Potential Cause A: Incomplete Reduction.

    • Explanation: The reduction of a nitro group can be sluggish depending on the chosen reagent and reaction conditions.

    • Solution:

      • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel, Pd/C) is active. Use a fresh batch or a properly stored one. The catalyst loading may also need to be optimized.[4]

      • Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is slow, consider increasing the reaction time or temperature, or the hydrogen pressure in the case of catalytic hydrogenation.

  • Potential Cause B: Dehalogenation Side Reaction.

    • Explanation: A significant challenge in this step is the potential for the reduction of the chloro group (dehalogenation), especially when using highly active catalysts like Palladium on carbon (Pd/C).[5][6]

    • Solution:

      • Catalyst Selection: Raney Nickel is often the preferred catalyst for reducing nitro groups in the presence of aromatic halogens as it is less prone to causing dehalogenation compared to Pd/C.[5][6][7]

      • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, consider using metal/acid combinations like iron powder in acetic acid or tin(II) chloride.[5][8][9] These methods are generally selective for the nitro group over aryl halides.

Issue 4: Formation of Impurities During Reduction

  • Potential Cause A: Formation of Azo or Azoxy Compounds.

    • Explanation: Incomplete reduction can sometimes lead to the formation of dimeric intermediates such as azo and azoxy compounds, especially with certain reducing agents like LiAlH₄ (which is not recommended for aromatic nitro reductions).[4][5]

    • Solution:

      • Choice of Reducing Agent: Stick to reliable methods like catalytic hydrogenation (with the appropriate catalyst) or metal/acid reductions which are known to cleanly reduce nitro groups to amines.[5]

      • Reaction Conditions: Ensure sufficient equivalents of the reducing agent and adequate reaction time to drive the reaction to the desired amine product.[4]

Troubleshooting_Workflow cluster_0 Sulfonamide Formation Issues cluster_1 Nitro Reduction Issues Low_Yield_S Low Yield of Nitro Intermediate Hydrolysis Hydrolysis of Sulfonyl Chloride? Low_Yield_S->Hydrolysis Impure_Reagents Impure Reagents? Low_Yield_S->Impure_Reagents Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Fresh_Reagents Use Fresh/ Pure Reagents Impure_Reagents->Fresh_Reagents Low_Yield_R Low Yield of Amino Product Dehalogenation Dehalogenation Side Reaction? Low_Yield_R->Dehalogenation Incomplete_Reduction Incomplete Reduction? Low_Yield_R->Incomplete_Reduction Raney_Ni Use Raney Nickel instead of Pd/C Dehalogenation->Raney_Ni Optimize_Conditions Optimize Reaction Time/Temp/Catalyst Load Incomplete_Reduction->Optimize_Conditions

Caption: A troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the sulfonamidation reaction? A1: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[3] The ideal solvent should dissolve both the amine and the sulfonyl chloride and be inert to the reaction conditions.

Q2: Can I use an inorganic base like sodium hydroxide for the sulfonamidation? A2: While it is possible under Schotten-Baumann conditions, using an aqueous base significantly increases the risk of hydrolyzing the highly reactive sulfonyl chloride.[1] For laboratory-scale synthesis, a non-nucleophilic organic base in an anhydrous organic solvent is generally preferred to maximize the yield of the desired sulfonamide.[1]

Q3: How do I monitor the progress of the reactions? A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the sulfonamidation and the nitro reduction steps. By spotting the reaction mixture alongside the starting material(s), you can observe the disappearance of the reactants and the appearance of the product.

Q4: My final product is colored. How can I decolorize it? A4: The presence of color could be due to trace impurities. During the final purification step, after dissolving the crude product in a suitable solvent for recrystallization, you can add a small amount of activated charcoal and heat the mixture for a short period. The charcoal will adsorb colored impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize.

Q5: What are the safety precautions I should take? A5: Sulfonyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (Raney Nickel, Pd/C), which should be handled with extreme care under an inert atmosphere.[6] Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulphonamide
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2,4-dimethylaniline (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Base: Slowly add triethylamine (1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[1]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or isopropanol.[1]

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a hydrogenation vessel, dissolve the 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulphonamide (1.0 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight) as a slurry in the solvent. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric; keep it wet with solvent until it can be safely quenched.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The final product can be purified by recrystallization.

Quantitative Data Summary

StepReactant 1Reactant 2ProductTypical YieldKey Parameters
1. Sulfonamidation 2-chloro-5-nitrobenzenesulfonyl chloride2,4-dimethylaniline2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulphonamide85-95%Anhydrous conditions, 0 °C to RT, non-nucleophilic base
2. Nitro Reduction 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulphonamideH₂ / Raney NickelThis compound>90%Avoidance of dehalogenation, catalyst choice

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
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  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9238–9242. [Link]

  • ResearchGate. (n.d.). Reduction of aryl nitro compounds with reduction sensitive functional groups. [Link]

  • Gamble, A. B., et al. (2010). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 15(3), 1434-1443. [Link]

  • Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Zhou, C., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][6]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. [Link]

  • Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. [Link]

  • MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

  • ResearchGate. (2026). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • PMC - NIH. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. [Link]

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Technical Support Center: Recrystallization of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (CAS No. 71215-81-1). The methodologies and troubleshooting advice herein are designed to ensure the isolation of a high-purity product by addressing common experimental hurdles with scientifically grounded solutions.

Section 1: Compound Profile and Solubility Characteristics

Understanding the physicochemical properties of this compound is fundamental to designing a successful recrystallization strategy.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 71215-81-1[1][2][3]
Molecular Formula C₁₄H₁₅ClN₂O₂S[1][2][3]
Molecular Weight 310.8 g/mol [1][2][3]
Appearance White to off-white solid[4]
Boiling Point 497.5°C at 760 mmHg[1][2]
Water Solubility 43.5 µg/mL (Very Low)[1]
XLogP3 3.1 - 5.1[1]

The compound's low water solubility and high XLogP3 value indicate significant nonpolar character, guiding the selection of appropriate organic solvents for recrystallization.[1]

Table 2: General Solubility Profile

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, MethanolPoor in Water; Sparingly soluble to soluble in alcohols.The sulfonamide and amino groups offer some polarity, but the chlorinated and dimethylated phenyl rings dominate, limiting solubility in highly polar solvents like water. Alcohols like ethanol or isopropanol often provide an ideal balance.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN)SolubleThese solvents can engage in dipole-dipole interactions without the strong hydrogen bonding of protic solvents, often effectively dissolving sulfonamides.
Nonpolar Hexanes, TolueneSparingly soluble to insolubleThe molecule's polarity from the sulfonamide group is generally too high for it to dissolve well in purely nonpolar solvents, making them potential candidates for use as anti-solvents.

Note: This table provides general guidance. Experimental determination of solubility in your specific system is highly recommended.

Section 2: Recommended Recrystallization Protocols

Two primary methods are effective for sulfonamides. The choice depends on the impurity profile and the solubility characteristics of the crude product.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single solvent is identified that dissolves the compound well when hot but poorly when cold. Ethanol or isopropanol are excellent starting points.

Step-by-Step Methodology:

  • Solvent Selection: Empirically test solvents. A suitable solvent will dissolve the crude solid near its boiling point but show low solubility at or below room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate.[5]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound is just fully dissolved. Adding excess solvent is the most common cause of poor yield and must be avoided.[6][7]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the solution to boiling for a few minutes.[5][8]

  • Hot Gravity Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to pour the hot solution into a clean, pre-warmed flask. This minimizes premature crystallization in the funnel.[8][9]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to remove residual soluble impurities.[7]

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying. An oven at low temperature (e.g., 50-60°C) can be used if the compound's melting point is sufficiently high.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal temperature-dependent solubility profile. It involves dissolving the compound in a "good" solvent and then inducing precipitation by adding a miscible "anti-solvent."

Step-by-Step Methodology:

  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., acetone, ethanol) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexanes).

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at or near room temperature.

  • Induce Precipitation: With vigorous stirring, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.[5]

  • Re-dissolve (Critical Step): Add a few drops of the "good" solvent back into the cloudy mixture until it just becomes clear again. This ensures the solution is perfectly saturated at that temperature.[10]

  • Crystal Growth & Isolation: Allow the solution to stand undisturbed to cool, followed by an ice bath and vacuum filtration as described in Protocol 1 (Steps 6-9).

Section 3: Troubleshooting Workflow

Use the following diagram to diagnose and resolve common issues encountered during recrystallization.

G start Recrystallization Unsuccessful oiling_out Problem: 'Oiling Out' (Product separates as liquid) start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Yield start->low_yield cause_oil_1 Cause: High impurity load or M.P. of solid < B.P. of solvent oiling_out->cause_oil_1 cause_oil_2 Cause: Cooling too rapid oiling_out->cause_oil_2 cause_nocrys_1 Cause: Too much solvent used (Solution not saturated) no_crystals->cause_nocrys_1 cause_nocrys_2 Cause: Supersaturation no_crystals->cause_nocrys_2 cause_lowyield_1 Cause: Too much solvent used low_yield->cause_lowyield_1 cause_lowyield_2 Cause: Premature crystallization during hot filtration low_yield->cause_lowyield_2 sol_oil Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool SLOWLY. 4. Consider different solvent. cause_oil_1->sol_oil cause_oil_2->sol_oil sol_nocrys_1 Solution: 1. Boil off excess solvent. 2. Re-cool. cause_nocrys_1->sol_nocrys_1 sol_nocrys_2 Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. cause_nocrys_2->sol_nocrys_2 sol_lowyield_1 Solution: Recover solid from mother liquor by evaporating solvent. cause_lowyield_1->sol_lowyield_1 sol_lowyield_2 Solution: Use pre-heated glassware and work quickly. cause_lowyield_2->sol_lowyield_2

Caption: A logical workflow for troubleshooting common recrystallization issues.

Section 4: Detailed Troubleshooting Guide

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[8] This is typically because the compound's melting point is lower than the temperature of the solution, or because high levels of impurities are depressing the melting point.[6][8]

  • Immediate Action:

    • Re-heat the solution until the oil completely re-dissolves.

    • Add a small amount of additional hot solvent (approx. 10-20% more volume) to slightly decrease the saturation point.[8]

    • Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it. This gives molecules more time to align into a crystal lattice.[6][11]

  • Long-Term Strategy:

    • Change Solvents: The boiling point of your current solvent may be too high. Select a solvent with a lower boiling point or use a solvent/anti-solvent system (Protocol 2) that allows for crystallization at a lower temperature.[5][8]

    • Pre-Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[8]

Q2: No crystals have formed even after the solution has cooled to room temperature. Why?

A2: This is a very common issue that points to one of two scenarios: the solution is not saturated, or it is supersaturated.

  • Scenario A: The solution is not saturated. This is the most frequent cause, resulting from the addition of too much solvent during the dissolution step.[6][8]

    • Diagnosis: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a significant solid residue forms on the rod, the solution contains a good amount of product and is likely just too dilute.[11]

    • Solution: Heat the solution to boiling and evaporate some of the solvent.[10] Once the volume is reduced (e.g., by 20-30%), allow it to cool again.

  • Scenario B: The solution is supersaturated. The solute concentration is above its normal solubility limit, but crystallization has not been initiated due to a lack of a nucleation site.[6][8]

    • Diagnosis: The solution will be perfectly clear with no signs of precipitation.

    • Solution: Induce crystallization using one of these methods:

      • Scratching: Vigorously scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[7][10][11]

      • Seeding: Add a single, tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal growth.[5][8][11]

Q3: My final yield is very low. What are the likely causes?

A3: A poor yield (e.g., <50% recovery) suggests that a significant amount of the product was lost during the process.

  • Primary Causes & Solutions:

    • Excess Solvent: As discussed in Q2, using too much solvent during dissolution is a primary cause of low yield, as a large amount of the product will remain dissolved in the mother liquor even after cooling.[7][8][11] If you have not discarded the filtrate, you can recover this material by evaporating the solvent.[6]

    • Premature Crystallization: If the product crystallizes on the filter paper or in the funnel stem during hot filtration, it will be lost. Ensure all glassware for filtration is pre-heated and perform the filtration as quickly as possible.[8][9] Using a stemless funnel is highly recommended.[9]

    • Inappropriate Solvent Choice: The solvent may be too good; that is, it has a relatively high solubility for the compound even at low temperatures. Re-evaluate your solvent choice.[8]

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can re-dissolve a portion of your product.[7] Use only a minimal amount of ice-cold solvent for washing.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: The persistence of color indicates the presence of highly conjugated impurities that were not effectively removed.

  • Solution: The use of activated charcoal is the standard method for removing colored impurities.[8]

    • Re-dissolve the colored product in the minimum amount of hot solvent.

    • Remove the flask from the heat source and allow it to cool for a moment to prevent violent boiling when the charcoal is added.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Bring the mixture back to a boil for 2-5 minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.

    • Perform a hot gravity filtration to remove the charcoal, and then proceed with cooling and crystallization as usual.[5]

Q5: Crystals formed too quickly in the funnel during hot filtration. How can I prevent this?

A5: This is a common mechanical problem caused by the solution cooling as it passes through the relatively cold funnel and filter paper.

  • Preventative Measures:

    • Pre-heat Glassware: Place the funnel and the receiving flask in a drying oven before use, or rinse them with hot solvent.[8]

    • Use a Stemless Funnel: A funnel with a stem provides a long, narrow, and cool surface perfect for unwanted crystallization and clogging. A stemless funnel minimizes this risk.[9]

    • Keep the Solution Hot: Ensure the solution is at or very near its boiling point just before pouring. Pour the solution through the filter in portions to keep the bulk of it hot in the original flask.[9]

    • Add Extra Solvent: If the problem is persistent, add a small excess of hot solvent (~5-10%) before filtration to slightly lower the saturation point. This excess can be boiled off from the filtrate before the final cooling and crystallization step.[9]

Section 5: Frequently Asked Questions (FAQs)

  • What are common impurities in the synthesis of this compound?

    • Impurities can arise from starting materials or side reactions. Common impurities in sulfonamide synthesis can include unreacted starting amines or sulfonyl chlorides, and side products from reactions with any water present in the reaction mixture.[12] Depending on the synthetic route, isomers or related substitution products may also be present.[13][14]

  • Why is slow cooling so important?

    • Crystal formation is a process of thermodynamic equilibrium. Slow cooling allows molecules of the desired compound to selectively deposit onto the growing crystal lattice, while impurity molecules, which do not fit well into this lattice, remain in the solution.[10] Rapid cooling causes the compound to crash out of solution quickly, trapping impurities within the solid.[15]

  • How do I choose the best recrystallization solvent?

    • The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C). It should not react with the compound and should have a boiling point below the compound's melting point to prevent oiling out.[8] Small-scale solubility tests in test tubes are the best way to determine the optimal solvent or solvent pair.

  • What is the purpose of a "seed crystal"?

    • A seed crystal is a small, pure crystal of the target compound. When added to a supersaturated solution, it provides a pre-existing, ordered surface that acts as a template, overcoming the kinetic barrier to nucleation and initiating crystal growth.[5][7]

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Google Patents. (1957).
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. [Link]

  • Mark Niemczyk. (2021). Crystallization of Sulfanilamide. YouTube. [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • Appchem. (n.d.). 5-Amino-2-chloro-n,n-dimethyl-benzenesulfonamide. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]

  • Google Patents. (n.d.). CN102924379A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

Sources

Technical Support Center: Troubleshooting and Prevention of Side Products in Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and yield in their synthetic workflows. Instead of a rigid protocol, we offer a dynamic, question-and-answer-based resource that addresses specific, common side products, explains their formation from a mechanistic standpoint, and provides field-proven strategies for their mitigation.

Troubleshooting Guides: Common Impurities and Their Mitigation

This section directly addresses the most frequently encountered side products in benzenesulfonamide synthesis. Each guide is structured to help you diagnose the issue, understand its root cause, and implement effective solutions.

Issue 1: Formation of Diphenyl Sulfone

Q: My reaction is producing a significant amount of a high-melting, non-polar impurity, identified as diphenyl sulfone. What causes this and how can I prevent it?

A: The formation of diphenyl sulfone is a classic side reaction, particularly during the initial chlorosulfonation step. Its presence complicates purification due to its high crystallinity and often similar solubility profile to the desired product in certain solvents.

Mechanistic Insight: Diphenyl sulfone (C₆H₅SO₂C₆H₅) is typically formed via a Friedel-Crafts-type reaction. This can occur in two primary ways:

  • During chlorosulfonation, the highly electrophilic intermediate, benzenesulfonyl chloride (C₆H₅SO₂Cl), can react with unreacted benzene starting material, especially at elevated temperatures or with prolonged reaction times.[1][2]

  • When using sulfuric acid or oleum as the sulfonating agent, the initially formed benzenesulfonic acid can react with another molecule of benzene.[3] This competing reaction is favored by conditions that promote electrophilic aromatic substitution.[1]

Prevention Strategies: The key to preventing diphenyl sulfone formation is to control the reaction conditions to favor the desired sulfonation/chlorosulfonation over the subsequent Friedel-Crafts reaction.

Experimental Protocol: Minimizing Diphenyl Sulfone during Chlorosulfonation

  • Temperature Control (Critical): Maintain a low reaction temperature. Add benzene dropwise to a stirred solution of excess chlorosulfonic acid, keeping the internal temperature between 0-10 °C using an ice-salt bath. High temperatures significantly accelerate sulfone formation.[4]

  • Stoichiometry and Order of Addition: Use a molar excess of chlorosulfonic acid (typically 2-4 equivalents). This ensures that the benzene is quickly converted to the sulfonyl chloride, minimizing its availability to act as a nucleophile. Always add the aromatic compound to the chlorosulfonic acid, not the other way around.

  • Reaction Time: Monitor the reaction by TLC or GC-MS. Once the starting benzene is consumed, proceed immediately to the workup. Prolonged reaction times, even at low temperatures, can lead to increased sulfone formation.

  • Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the benzenesulfonyl chloride, which can be filtered off quickly. Benzenesulfonyl chloride should be separated from the aqueous layer as soon as possible to prevent hydrolysis.[5]

Data Summary: Recommended Conditions to Avoid Diphenyl Sulfone

ParameterRecommended ConditionRationale
Temperature 0-10 °CMinimizes the rate of the Friedel-Crafts side reaction.
Reagent Ratio 2-4 eq. Chlorosulfonic Acid: 1 eq. BenzeneEnsures rapid conversion of benzene, reducing its concentration.[1]
Order of Addition Benzene added to Chlorosulfonic AcidMaintains an excess of the sulfonating agent throughout the reaction.
Reaction Time Monitor until benzene is consumedAvoids prolonged exposure of the product to reactive conditions.
Issue 2: Presence of Benzenesulfonic Acid in the Final Product

Q: After workup, my product is contaminated with an acidic impurity which I've identified as benzenesulfonic acid. How does this form and what is the best way to remove it?

A: Benzenesulfonic acid is the hydrolysis product of your key intermediate, benzenesulfonyl chloride. Its presence indicates exposure to water at a stage where the sulfonyl chloride was unreacted. It is highly water-soluble as a salt but can have some solubility in organic solvents in its acidic form, making its removal critical.[6]

Mechanistic Insight: Benzenesulfonyl chloride is highly sensitive to moisture.[7] Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of benzenesulfonic acid (C₆H₅SO₃H) and hydrochloric acid.[8] This hydrolysis can occur from ambient moisture, wet solvents, or during aqueous workup if the reaction with the amine is incomplete.[5]

Prevention and Removal Strategies:

1. Anhydrous Reaction Conditions:

  • Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction of benzenesulfonyl chloride with the amine under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

2. Effective Workup Protocol: If benzenesulfonic acid is present after the reaction, it can be efficiently removed during the workup by converting it to its highly water-soluble salt.

Step-by-Step Protocol for Removal:

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the acidic benzenesulfonic acid, forming the sodium benzenesulfonate salt, which is sequestered into the aqueous layer.[6]

  • Multiple Extractions: Perform at least two to three washes with the basic solution to ensure complete removal.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 3: Over-reaction with Primary Amines (Bis-sulfonylation)

Q: When using a primary amine, I'm observing a secondary peak corresponding to a bis-sulfonated product, N,N-bis(phenylsulfonyl)amine. How can I improve the selectivity for the desired mono-sulfonamide?

A: This is a common issue arising from the acidity of the N-H proton in the initially formed primary sulfonamide. The primary sulfonamide can be deprotonated by the base present in the reaction mixture, creating a nucleophilic anion that reacts with a second molecule of benzenesulfonyl chloride.

Mechanistic Insight: The electron-withdrawing sulfonyl group makes the proton on the nitrogen of a primary sulfonamide (R-NH-SO₂Ph) acidic.[9] In the presence of a base (like pyridine or triethylamine), this proton can be removed to form a sulfonamidate anion [R-N⁻-SO₂Ph]. This anion is a potent nucleophile and can attack another molecule of benzenesulfonyl chloride, leading to the formation of the N,N-bis(phenylsulfonyl) product.

Prevention Strategies: Control of stoichiometry and reaction conditions is paramount to favor mono-sulfonylation.

  • Controlled Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the benzenesulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant bis-sulfonylation can occur.

  • Slow Addition: Add the benzenesulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride.

  • Choice of Base: While pyridine is common, a non-nucleophilic hindered base can sometimes offer better selectivity. However, for most standard syntheses, careful control of addition and stoichiometry is sufficient.[7]

General FAQs for Benzenesulfonamide Synthesis

Q: What is the optimal order of reagent addition for the amidation step? A: The recommended order is to add the benzenesulfonyl chloride (either neat or as a solution in an anhydrous solvent) slowly to a solution of the amine and the base. This method keeps the concentration of the highly reactive sulfonyl chloride low, minimizing side reactions like bis-sulfonylation.

Q: How critical is temperature control? A: It is absolutely critical for both major steps.

  • Chlorosulfonation: Low temperatures (0-10 °C) are essential to prevent the formation of diphenyl sulfone.[4]

  • Amidation: Low temperatures (starting at 0 °C and allowing to slowly warm to room temperature) control the exothermic reaction between the sulfonyl chloride and the amine, reducing the formation of degradation products and improving selectivity.[10]

Q: Are there alternative, milder methods for synthesizing benzenesulfonamides? A: Yes, the classic sulfonyl chloride route can be harsh. Modern methods are continuously being developed. For instance, the reaction of organometallic reagents (like Grignard or organolithium reagents) with novel sulfinylamine reagents can produce primary sulfonamides in a single step under milder conditions.[11][12] Additionally, catalytic methods involving the coupling of thiols or sulfonic acids with amines are gaining traction as they avoid the use of hazardous chlorinating agents.[13][14]

Visualizations

Diagram 1: Benzenesulfonamide Synthesis Pathway and Common Side Reactions This diagram illustrates the main synthetic route and the critical junctures where common side products are formed.

G cluster_main Main Synthetic Pathway cluster_side Side Product Formation Benzene Benzene BSC Benzenesulfonyl Chloride (BSC) Benzene->BSC + Chlorosulfonic Acid (Step 1) Chlorosulfonic_Acid Chlorosulfonic Acid Product Benzenesulfonamide (Desired Product) BSC->Product + Amine, Base (Step 2) Diphenyl_Sulfone Diphenyl Sulfone BSC->Diphenyl_Sulfone Excess Benzene, High Temp Benzenesulfonic_Acid Benzenesulfonic Acid BSC->Benzenesulfonic_Acid + H₂O (Hydrolysis) Amine Primary/Secondary Amine Bis_Sulfonylation Bis-Sulfonylated Amine Product->Bis_Sulfonylation + BSC, Excess Base (from Primary Amine)

Caption: Main synthesis pathway and points of side product formation.

Diagram 2: Troubleshooting Workflow for Impurities

G start Impurity Detected in Crude Product q1 Is the impurity acidic (removable with basic wash)? start->q1 q2 Is the impurity a high-melting, non-polar solid? q1->q2 No a1 Impurity is likely Benzenesulfonic Acid. ACTION: Perform NaHCO₃ wash. q1->a1 Yes q3 Was a primary amine used? Is the impurity higher MW? q2->q3 No a2 Impurity is likely Diphenyl Sulfone. ACTION: Recrystallize. PREVENTION: Lower Step 1 Temp. q2->a2 Yes a3 Impurity is likely Bis-Sulfonylated Product. ACTION: Chromatography. PREVENTION: Control stoichiometry. q3->a3 Yes end Purity Improved a1->end a2->end a3->end

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Arylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols. Our goal is to empower you with the underlying chemical principles and field-proven strategies to master the N-arylation of sulfonamides. This guide is structured to help you troubleshoot complex issues and proactively optimize your reaction design for first-time success.

The C–N cross-coupling reaction to form N-aryl sulfonamides is a cornerstone transformation in medicinal chemistry, given that the sulfonamide motif is a privileged structure in a vast number of FDA-approved drugs.[1][2] However, the attenuated nucleophilicity of sulfonamides compared to simple amines presents unique challenges that require a nuanced approach to reaction optimization.[3][4] This guide provides direct answers to common issues encountered in the lab.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific, outcome-based problems. Use this guide when your reaction has failed to produce the desired results.

Q1: My N-arylation reaction resulted in low or no product yield. What are the likely causes and how can I systematically troubleshoot this?

A low or non-existent yield is the most common issue, and it can stem from several factors. A systematic approach is crucial to identify the root cause without wasting valuable materials. The primary suspects are the catalyst's health, the reaction environment, and the reagents' integrity.

Causality-Driven Troubleshooting Steps:

  • Catalyst Inactivity: The palladium(0) species is the active catalyst. If it fails to form or is deactivated, the catalytic cycle will not initiate.

    • Problem: Incomplete reduction of the Pd(II) precatalyst or oxidation of the active Pd(0) catalyst. Using older, unreliable precatalysts like Pd(OAc)₂ can lead to inconsistent formation of the active species.

    • Solution: Use a modern, air-stable palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts). These are designed to cleanly and reliably generate the active LPd(0) species upon exposure to a base.[5][6] Always handle catalysts under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Incorrect Base Selection: The base's primary role is to deprotonate the sulfonamide, making it sufficiently nucleophilic to engage in the catalytic cycle. If the base is too weak or poorly soluble, this crucial step will fail.

    • Problem: The pKa of the sulfonamide N-H bond is typically in the range of 10-11, but its deprotonation can be kinetically slow. A base that is too weak (e.g., K₂CO₃) may not be sufficient, while a base with poor solubility (e.g., K₃PO₄ in some solvents) can lead to slow and incomplete reactions.[7]

    • Solution: For general screening, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often effective.[5] However, for base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, often in combination with a solvent that promotes their solubility, such as tert-amyl alcohol or 1,4-dioxane.[7][8]

  • Suboptimal Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes the rate-limiting oxidative addition and reductive elimination steps, and prevents catalyst decomposition (e.g., formation of palladium black).

    • Problem: A ligand that is not sterically bulky or electron-rich enough may fail to promote the crucial reductive elimination step to release the N-aryl sulfonamide product. This is particularly true for challenging substrates like aryl chlorides or sterically hindered partners.[4]

    • Solution: Screen a panel of modern biaryl phosphine ligands. For general sulfonamide arylation, ligands like XPhos or RuPhos are excellent starting points. For particularly challenging couplings involving electron-rich aryl chlorides or secondary sulfonamides, highly active ligands like AdBippyPhos may be required.[9][10]

  • Reagent and Solvent Purity: Cross-coupling reactions are highly sensitive to impurities, especially water and oxygen.

    • Problem: Water can hydrolyze the active catalyst and certain reagents. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.

    • Solution: Use anhydrous, degassed solvents. Ensure your sulfonamide and aryl halide are pure and dry. It is best practice to conduct the entire setup in a glovebox or using robust Schlenk line techniques.[11]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing a failed N-arylation reaction.

troubleshooting_workflow start Low / No Yield check_catalyst Is the Catalyst System Optimized? (Precatalyst & Ligand) start->check_catalyst check_base Is the Base Correct? (Strength & Solubility) check_catalyst->check_base Yes re_screen_catalyst Action: Use air-stable precatalyst. Screen bulky biarylphosphine ligands (e.g., XPhos, AdBippyPhos). check_catalyst->re_screen_catalyst No check_conditions Are Reaction Conditions Anhydrous & Inert? check_base->check_conditions Yes re_screen_base Action: Test stronger base (NaOtBu) or more soluble base (K3PO4 in t-AmOH). check_base->re_screen_base No check_reagents Are Reagents Pure & Reactive? check_conditions->check_reagents Yes improve_conditions Action: Use anhydrous, degassed solvent. Employ glovebox or Schlenk technique. check_conditions->improve_conditions No success Reaction Optimized check_reagents->success Yes check_reactivity Action: Verify reagent purity. Switch from Ar-Cl to Ar-Br/I if possible. check_reagents->check_reactivity No re_screen_catalyst->start re_screen_base->start improve_conditions->start check_reactivity->start

Caption: A decision tree for troubleshooting low-yield N-arylation reactions.

Q2: I'm observing hydrodehalogenation of my aryl halide as a major side product. What causes this and how can it be prevented?

Hydrodehalogenation is a competing reaction where the aryl halide is reduced to the corresponding arene. This pathway consumes your electrophile and reduces the overall yield.

Causality and Prevention:

  • Mechanism: This side reaction often occurs via a β-hydride elimination from a palladium-amido complex or through pathways involving the base and solvent. It is more prevalent when the desired C-N reductive elimination is slow.

  • Solution 1: Ligand Choice: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate the rate of C-N reductive elimination will outcompete the hydrodehalogenation pathway. Ligands from the Buchwald family are specifically designed for this purpose.[4]

  • Solution 2: Base Selection: Using an extremely strong base like NaOtBu can sometimes promote this side reaction. Switching to a slightly weaker base such as K₃PO₄ or Cs₂CO₃ may mitigate the issue, provided it is still strong enough to deprotonate the sulfonamide.[7]

  • Solution 3: Water Content: Ensure strictly anhydrous conditions. Trace water can be a proton source for this unwanted reduction.

Frequently Asked Questions (FAQs): Proactive Reaction Design

This section focuses on the "why" behind experimental choices to help you design a robust reaction from the start.

Q1: How do I select the optimal catalyst system (metal and ligand)?

The choice between palladium and copper is the first major decision point, followed by the selection of an appropriate ligand for palladium systems.

  • Palladium Systems (Buchwald-Hartwig Amination): This is the most general and widely used method. Its success hinges on the phosphine ligand.

    • Expertise: The catalytic cycle involves Pd(0)/Pd(II) intermediates. The ligand's role is to facilitate the two most critical steps: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination of the product from the Pd(II) center. Bulky, electron-donating ligands accelerate these steps and prevent catalyst dimerization, which is a common deactivation pathway.[3][4]

    • Recommendation: Start with a versatile, second-generation (G2) or third-generation (G3) Buchwald ligand like XPhos or RuPhos. For aryl chlorides, which undergo oxidative addition more slowly, more electron-rich and sterically demanding ligands are often necessary.[5]

  • Copper Systems (Ullmann or Chan-Evans-Lam type): Copper catalysis is a cost-effective alternative, though often less general than palladium.[3]

    • Expertise: Copper-catalyzed reactions typically require higher temperatures and are often sensitive to substrate electronics. However, significant progress has been made, including the development of ligand-free systems that can run in environmentally benign solvents like water.[12][13]

    • Recommendation: Consider copper catalysis for aryl iodides and bromides, especially on a large scale where cost is a primary concern. The Chan-Evans-Lam (CEL) coupling, which uses arylboronic acids, is another powerful copper-catalyzed method that proceeds under mild, often aerobic conditions.[14][15]

Table 1: Palladium Ligand Selection Guide
LigandStructure TypeKey ApplicationTypical Loading (mol %)
XPhos DialkylbiarylphosphineGeneral purpose, good for aryl chlorides & bromides1 - 3
RuPhos DialkylbiarylphosphineExcellent for hindered secondary amines and sulfonamides1.5 - 4
AdBippyPhos Biphenyl-basedHighly active for challenging N,N-diarylation2 - 5
tBuXPhos DialkylbiarylphosphineEffective for coupling with aryl nonaflates1.5 - 3
Q2: What is the role of the base, and how do I choose the right one?

The base is not a passive component; it is a critical reagent that initiates the catalytic cycle by generating the active nucleophile.

  • Expertise & Causality: The sulfonamide N-H bond must be cleaved to form a metal-sulfonamidate complex. The base's strength (pKa), solubility, and steric profile all influence reaction efficiency. A strong base ensures complete and rapid deprotonation. However, highly reactive bases can reduce functional group tolerance. The cation of the base (e.g., K⁺, Na⁺, Cs⁺) can also influence catalyst activity through salt effects.

  • Trustworthiness: The choice of base must be validated against your specific substrates. A base that works for a simple benzenesulfonamide may not be optimal for a substrate with sensitive functional groups like esters or ketones.

Table 2: Base Selection and Properties
BasepKaH (of Conjugate Acid)Common Solvent(s)Key Characteristics & Use Case
NaOtBu ~19THF, Dioxane, TolueneVery strong, high reactivity. Good for general screening but can have limited functional group tolerance.[5]
K₃PO₄ ~12.3 (3rd pKa)t-AmOH, DioxaneModerately strong, good for many sensitive substrates. Solubility can be a limiting factor.[7]
Cs₂CO₃ ~10.3 (2nd pKa)Dioxane, Toluene, DMFMild, often used with sensitive substrates or in copper-catalyzed systems. High solubility of Cs salts can be beneficial.[8]
LHMDS ~26THF, TolueneVery strong, non-nucleophilic. Useful for substrates with acidic protons where other bases might fail.[10]
Q3: Which solvent is best, and how does it impact the reaction?

The solvent's role extends far beyond simply dissolving the reagents. It influences catalyst stability, base solubility, and reaction kinetics.[16][17]

  • Expertise & Causality: Aprotic polar solvents like 1,4-dioxane and THF are common because they effectively solvate the palladium complexes and the inorganic base.[8] Aromatic hydrocarbons like toluene are also widely used, often at higher temperatures.[18] The solvent can directly coordinate to the metal center, influencing its reactivity.

  • Recommendation: For most Buchwald-Hartwig aminations of sulfonamides, 1,4-dioxane or toluene are excellent starting points. For reactions using phosphate or carbonate bases, tert-amyl alcohol has been shown to be highly effective, as it can improve the solubility of the inorganic base.[7] Always use anhydrous grade solvent and degas it thoroughly before use by sparging with argon or using a freeze-pump-thaw cycle.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational optimization. The generally accepted cycle for Pd-catalyzed N-arylation is shown below. Each step has specific requirements that your reaction conditions must meet.

catalytic_cycle cluster_cycle Catalytic Cycle cluster_activation Base Activation pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NRSO₂R') Amido Complex oa_complex->amido_complex Ligand Exchange (+ R'SO₂NH⁻) amido_complex->pd0 Reductive Elimination product Ar-NHSO₂R' (Product) sulfonamide R'SO₂NH₂ sulfonamidate R'SO₂NH⁻ (Active Nucleophile) sulfonamide->sulfonamidate Deprotonation base Base (e.g., NaOtBu) sulfonamidate->oa_complex Enters Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation of sulfonamides.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of a Sulfonamide

This protocol is a robust starting point for the coupling of an aryl bromide with a primary sulfonamide using a Buchwald precatalyst.

Materials & Setup:

  • An oven-dried Schlenk flask or vial equipped with a magnetic stir bar.

  • Reagents: Aryl halide (1.0 equiv), Sulfonamide (1.2 equiv), Base (e.g., K₃PO₄, 2.0 equiv), Palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), Ligand (if not using a precatalyst, e.g., XPhos, 4 mol %).

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane (to make a ~0.2 M solution with respect to the aryl halide).

  • Inert atmosphere supply (Argon or high-purity Nitrogen).

Step-by-Step Methodology:

  • Flask Preparation: To the Schlenk flask, add the aryl halide, sulfonamide, and base under a positive pressure of inert gas. If you are in a glovebox, this can be done in the open atmosphere of the box.

  • Catalyst Addition: Add the palladium precatalyst to the flask.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the inorganic base and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl sulfonamide product.

References
  • Ghosh, S., Pal, P. P., & Hajra, A. (2023). N-Heteroarylation of Sulfonamides: An Overview. Advanced Synthesis & Catalysis. [Link]

  • Zielińska-Pisklak, M., & Stolarczyk, M. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances. [Link]

  • Zeng, G., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters. [Link]

  • Shekhar, S., et al. (2011). A General Method for the Palladium-Catalyzed Sulfonamidation of Aryl Nonaflates. The Journal of Organic Chemistry. [Link]

  • PubMed. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. National Library of Medicine. [Link]

  • Gagnon, A., et al. (2020). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ACS Catalysis. [Link]

  • Reddy, K. R., et al. (2007). Efficient Ligand-Free, Copper-Catalyzed N-Arylation of Sulfonamides. ChemInform. [Link]

  • Li, Y., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters. [Link]

  • Caddick, S., et al. (N.D.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. UCL Chemistry. [Link]

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett. [Link]

  • ResearchGate. (2018). Effect of solvent on Buchwald coupling of 2 and 3. ResearchGate Scientific Publication. [Link]

  • Alhassan, M., & Reiss, P. (2001). N-Arylation of Sulfonamides on Solid Supports. Organic Letters. [Link]

  • Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Zu, W., et al. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. [Link]

  • ACS GCI. (N.D.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • MacMillan, D. W. C., et al. (2017). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie. [Link]

  • Clark, J. H., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Snieckus, V. (N.D.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Clark, J. H., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters. [Link]

  • Hein, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (N.D.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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Technical Support Center: Characterization of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.

Introduction

This compound is a substituted aromatic sulfonamide. The presence of multiple functional groups, including a primary amine, a chloro group, and a sulfonamide linkage, presents a unique set of analytical challenges. This guide will address these challenges by providing practical, field-proven insights into its characterization by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the experimental analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Question 1: I am observing poor peak shape (tailing or fronting) for my compound during RP-HPLC analysis. What could be the cause and how can I resolve it?

Answer:

Peak tailing is a common issue with amine-containing compounds like this sulfonamide. It is often caused by secondary interactions between the basic amino group and acidic silanol groups on the surface of conventional silica-based C18 columns.

  • Causality: The lone pair of electrons on the nitrogen atom of the primary amine can interact with surface silanols, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak. Peak fronting is less common for this compound but can occur due to column overload or poor sample solubility in the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The ionization state of the primary amine is pH-dependent. By lowering the pH of the mobile phase with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid), you can protonate the amino group.[1] This reduces its interaction with silanol groups and improves peak shape. A good starting point is a pH between 2.5 and 3.5.

    • Use of a "Base-Deactivated" Column: Modern HPLC columns are often end-capped or "base-deactivated" to minimize the number of free silanol groups. If you are using an older column, switching to a base-deactivated column can significantly improve peak symmetry.

    • Column Temperature: Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.[2][3]

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

Question 2: My retention time is drifting between injections. What are the likely causes?

Answer:

Retention time instability can compromise the reliability of your analytical method. The causes can be related to the HPLC system, the column, or the mobile phase.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column are common culprits for retention time drift.[3]

  • Troubleshooting Workflow:

    G Start Retention Time Drift Check_MP Check Mobile Phase (Composition, Degassing) Start->Check_MP Is mobile phase a factor? Check_Column Check Column (Equilibration, Temperature) Start->Check_Column Is the column equilibrated? Check_System Check HPLC System (Pump, Leaks) Start->Check_System Is the system functioning correctly? Resolve_MP Prepare Fresh Mobile Phase Ensure Thorough Degassing Check_MP->Resolve_MP Resolve_Column Increase Equilibration Time Use Column Oven Check_Column->Resolve_Column Resolve_System Purge Pump Check for Leaks Check_System->Resolve_System

    Caption: Troubleshooting workflow for HPLC retention time drift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 3: I am having trouble assigning the proton signals in the aromatic region of my ¹H NMR spectrum. How can I differentiate them?

Answer:

The ¹H NMR spectrum of this compound will have two distinct aromatic spin systems. Differentiating the signals requires an understanding of substituent effects and may necessitate 2D NMR experiments.

  • Expected Signals:

    • Benzenesulfonamide Ring: This ring has three protons and will likely appear as an AXM or similar complex spin system. The amino group is an electron-donating group, while the chloro and sulfonyl groups are electron-withdrawing. This will lead to distinct chemical shifts for the three protons. The proton ortho to the amino group will be the most shielded (lowest ppm), while the proton ortho to the chloro group will be deshielded.

    • Dimethylphenyl Ring: This ring also has three protons, and their coupling pattern will be influenced by the two methyl groups.

  • Troubleshooting and Identification Strategy:

    • ¹H-¹H COSY: A Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other. This will allow you to identify the protons belonging to each of the two separate aromatic rings.

    • NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be used to identify protons that are close in space. For instance, an NOE between the sulfonamide NH proton and a proton on the dimethylphenyl ring can help confirm assignments.

    • Reference Data: Compare your observed chemical shifts to published data for structurally similar sulfonamides. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm, and the protons of a primary amine group can appear as a singlet around 5.9-6.0 ppm.[4] Aromatic protons in sulfonamide derivatives generally show signals in the region between 6.51 and 7.70 ppm.[4]

Mass Spectrometry (MS)

Question 4: What are the expected fragmentation patterns for this compound in positive ion electrospray ionization (ESI+) MS/MS?

Answer:

Aromatic sulfonamides exhibit characteristic fragmentation patterns in MS/MS analysis. Understanding these can aid in structural confirmation.

  • Key Fragmentation Pathways:

    • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[5] This often occurs through a rearrangement mechanism. The presence of an electron-withdrawing chlorine atom ortho to the sulfur may promote this SO₂ extrusion.[5]

    • Cleavage of the S-N bond: Heterolytic cleavage of the sulfonamide bond is another major fragmentation pathway, leading to the formation of a characteristic ion at m/z 156 for the benzenesulfonyl portion (if the charge is retained on this fragment).[6]

    • Cleavage of the C-S bond: Cleavage of the bond between the aromatic ring and the sulfur atom can also occur.

  • Visualizing Fragmentation:

    G Parent [M+H]⁺ Frag1 [M+H - SO₂]⁺ (Loss of 64 Da) Parent->Frag1 SO₂ Neutral Loss Frag2 Benzenesulfonyl Cation (e.g., m/z 156) Parent->Frag2 S-N Bond Cleavage Frag3 Dimethylaniline Fragment Parent->Frag3 S-N Bond Cleavage

    Caption: Common MS/MS fragmentation pathways for sulfonamides.

General Characterization

Question 5: I am observing variability in the melting point and solubility of different batches of my compound. What could be the issue?

Answer:

This variability is often indicative of polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.

  • Causality: Polymorphs of the same compound can have different crystal lattice energies, which in turn affects their physical properties such as melting point, solubility, and stability. Sulfonamides are known to exhibit polymorphism.

  • Troubleshooting and Characterization:

    • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to identify different polymorphs by their distinct melting points and thermal transitions.

    • Powder X-Ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for each crystalline form, making it a definitive technique for identifying and distinguishing between polymorphs.

    • Recrystallization Studies: Performing recrystallization from a variety of solvents under different conditions (e.g., fast vs. slow cooling) can help to identify and isolate different polymorphic forms. It is crucial to use a consistent crystallization procedure to obtain a consistent polymorphic form for subsequent experiments.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Dilute further with the mobile phase to the desired working concentration (e.g., 10 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

ParameterRecommended Setting
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 250 mm[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • Data Analysis:

    • Integrate the peak corresponding to the analyte.

    • For quantitative analysis, prepare a calibration curve using a series of standards of known concentrations.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will solubilize the compound and allow for the observation of exchangeable protons (NH and NH₂).

  • Instrument Parameters (400 MHz Spectrometer):

ParameterRecommended Setting
Pulse Program Standard ¹H acquisition
Spectral Width -2 to 12 ppm
Acquisition Time 3-4 seconds
Relaxation Delay 2 seconds
Number of Scans 16 or as needed for good signal-to-noise
  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals and assign the peaks based on chemical shifts, coupling patterns, and 2D NMR data if acquired.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water with 0.1% formic acid.

  • Instrument Parameters (Q-TOF or similar):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Full Scan Range m/z 100 - 500
MS/MS Collision Energy Ramped (e.g., 10-40 eV) to observe fragmentation
  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Analyze the MS/MS spectrum to identify key fragment ions and confirm the structure by comparing with expected fragmentation pathways.

References

  • SIELC Technologies. (n.d.). Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS and MS3 spectra of sulfamethazine parent with structure and proposed fragmentation pattern. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (CAS No. 71215-81-1)[1][2][3][4][5]. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of solubilizing this compound for reliable and reproducible biological assays. With a very low aqueous solubility of approximately 43.5 µg/mL[1][2], achieving and maintaining a sufficient concentration in your experimental systems is paramount for generating meaningful data.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this poorly soluble molecule. We will delve into the scientific principles behind various solubilization strategies, offering practical, step-by-step protocols to help you overcome experimental hurdles.

Understanding the Molecule: Physicochemical Properties

Before diving into solubilization techniques, it's essential to understand the key physicochemical properties of this compound that govern its solubility.

PropertyValueSource
CAS Number 71215-81-1[1][2][3][4][5]
Molecular Formula C₁₄H₁₅ClN₂O₂S[1][2][3][4][5]
Appearance White to off-white solid
Aqueous Solubility 43.5 µg/mL[1][2]
Predicted pKa 9.17 ± 0.10

The low aqueous solubility is the primary challenge. The predicted pKa of 9.17 suggests that the compound is a weak acid, a characteristic feature of many sulfonamides. This acidic nature is a key leverage point for enhancing its solubility through pH manipulation.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling and solubilization of this compound.

Q1: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I prevent it?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the DMSO stock is diluted, the solvent environment becomes predominantly aqueous, and the compound crashes out of solution.

Troubleshooting Steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize both precipitation and potential solvent-induced cytotoxicity.

  • Perform serial dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO. This ensures that you are adding a smaller volume of a less concentrated DMSO stock to your final assay volume.

  • Optimize the dilution step: Add the DMSO stock to your assay buffer while vortexing or stirring to ensure rapid and uniform mixing. Avoid adding the aqueous buffer to the DMSO stock.

  • Consider alternative strategies: If precipitation persists, explore the use of co-solvents, pH adjustment, or excipients as detailed in the troubleshooting guides below.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. However, it is a general best practice to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to avoid cytotoxicity. Some robust cell lines may tolerate up to 1%, but this should be determined empirically by running a vehicle control (media with the same final DMSO concentration) and assessing cell viability.

Q3: Can I heat the compound to get it to dissolve?

A3: Gentle warming can be a useful technique to aid dissolution, especially when preparing stock solutions. However, excessive or prolonged heating should be avoided as it can lead to degradation of the compound. If you choose to warm your solution, do so in a water bath set to a temperature no higher than 37-40°C and for a limited time. Always check for any visible signs of degradation, such as a color change.

Q4: My compound seems to be unstable in solution. What can I do?

A4: The stability of the compound in solution can be influenced by factors such as pH, light, and temperature.

  • pH: Ensure the pH of your final solution is compatible with the compound's stability. For sulfonamides, highly acidic or alkaline conditions can lead to hydrolysis.

  • Light: Protect your stock solutions from light by storing them in amber vials or wrapping them in foil.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Optimizing Solubility with Co-solvents (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving poorly soluble compounds for in vitro assays.

Protocol for Preparing a DMSO Stock Solution:

  • Weigh the Compound: Accurately weigh a small amount of this compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM or 20 mM).

  • Facilitate Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for a short period.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

DMSO Stock Preparation Workflow start Start weigh Weigh Compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Gently Warm add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Particulates Present store Aliquot and Store at -20°C or -80°C inspect->store Clear Solution end End store->end

Caption: Workflow for preparing a DMSO stock solution.

Guide 2: Enhancing Solubility through pH Adjustment

Given the predicted pKa of 9.17, this compound will become more deprotonated and thus more soluble in aqueous solutions with a pH above its pKa.

Protocol for pH-Adjusted Solubilization:

  • Prepare a Basic Buffer: Prepare a buffer solution with a pH in the range of 9.5 to 10.5. Common choices include carbonate-bicarbonate buffer or phosphate buffer adjusted with NaOH. Ensure the chosen buffer is compatible with your biological assay.

  • Attempt Direct Dissolution: Weigh the compound and attempt to dissolve it directly in the basic buffer with vortexing and sonication.

  • Combined Approach (if needed):

    • Prepare a concentrated stock solution in DMSO as described in Guide 1.

    • Prepare your final assay medium using the basic buffer.

    • Perform a serial dilution of the DMSO stock into the basic buffer, ensuring the final DMSO concentration remains below 0.5%.

  • pH Verification: After dissolution, verify that the final pH of the solution is within the desired range and has not significantly shifted.

  • Control Experiment: Always include a vehicle control with the same basic buffer and final DMSO concentration in your assay to account for any effects of the altered pH or solvent on your biological system.

pH Adjustment Strategy compound Compound (pKa ~9.17) ph_choice Choose Buffer pH > pKa (e.g., pH 9.5-10.5) compound->ph_choice dissolution_path Dissolution Method ph_choice->dissolution_path direct Direct Dissolution in Basic Buffer dissolution_path->direct Option 1 combined DMSO Stock + Dilution in Basic Buffer dissolution_path->combined Option 2 verification Verify Final pH direct->verification combined->verification control Include Vehicle Control (Buffer + DMSO) verification->control assay Proceed to Assay control->assay

Caption: Decision-making for pH-based solubility enhancement.

Guide 3: Utilizing Excipients for Improved Solubility

Excipients are inactive substances that can be added to a formulation to improve the solubility of the active compound. For this sulfonamide, cyclodextrins and non-ionic surfactants are promising options.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile for in vitro studies.

Protocol for Solubilization with HP-β-CD:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Determine Optimal Ratio (Phase Solubility Study - Optional but Recommended):

    • Prepare a series of HP-β-CD solutions at different concentrations.

    • Add an excess of the sulfonamide to each solution.

    • Shake at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the solutions and measure the concentration of the dissolved compound. This will help determine the most effective HP-β-CD concentration.

  • Practical Solubilization Protocol:

    • Based on the phase solubility study or starting with a 5-10% (w/v) HP-β-CD solution, add the weighed compound.

    • Vortex and sonicate until the compound is dissolved.

  • Considerations for Cell-Based Assays:

    • The final concentration of HP-β-CD in cell culture should be kept low, typically in the range of 0.5-1%, to avoid cytotoxicity.

    • Run a vehicle control with the same concentration of HP-β-CD in your assay.

Non-ionic surfactants like Tween® 20 (Polysorbate 20) and Pluronic® F-68 can increase solubility by forming micelles that encapsulate the hydrophobic compound.

Protocol for Solubilization with Tween® 20 or Pluronic® F-68:

  • Prepare Surfactant Stock Solution: Prepare a 1-10% (v/v or w/v) stock solution of the surfactant in your assay buffer.

  • Determine Working Concentration:

    • Tween® 20: For cell-based assays, a final concentration of 0.05% to 0.1% is often well-tolerated and effective.

    • Pluronic® F-68: Final concentrations can vary, but starting in the range of 0.02% to 0.1% is a reasonable approach.

  • Solubilization Procedure:

    • Prepare your final assay buffer containing the desired low concentration of the surfactant.

    • Prepare a concentrated stock of the compound in DMSO.

    • Add the DMSO stock to the surfactant-containing buffer while vortexing. The surfactant will help to stabilize the compound and prevent precipitation.

  • Cytotoxicity Check: It is crucial to perform a vehicle control with the same final concentration of the surfactant and DMSO to ensure that the solubilizing agents themselves are not affecting your experimental results.

Summary of Recommended Starting Concentrations for Solubilizing Agents

Solubilizing AgentStock SolutionRecommended Final Assay ConcentrationKey Considerations
DMSO 10-20 mM< 0.5% (v/v)Perform serial dilutions in DMSO.
HP-β-Cyclodextrin 10-20% (w/v)0.5 - 1% (w/v)Run a vehicle control.
Tween® 20 1-10% (v/v)0.05 - 0.1% (v/v)Can lyse cells at higher concentrations.
Pluronic® F-68 1-10% (w/v)0.02 - 0.1% (w/v)Biocompatible and FDA-approved for some applications.

Disclaimer: The information provided in this guide is for research purposes only. It is essential to validate any chosen solubilization method for compatibility with your specific biological assay and to perform appropriate vehicle controls.

References

  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. (2023). PMC. [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. (2025). BenchSci. [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]

  • Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. (2014). PMC. [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. [Link]

  • The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug. (2018). NIH. [Link]

  • Drug release from Pluronic F68 hydrogels. (2024). AIP Publishing. [Link]

  • Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery. DOI. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). PMC. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). PMC. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). JOCPR. [Link]

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. (2015). PMC. [Link]

  • The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. (2025). ResearchGate. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). JOCPR. [Link]

  • Solubilization and interaction of sulindac with beta-cyclodextrin in the solid state and in aqueous solution. (1990). PubMed. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2014). PMC. [Link]

  • 5-Amino-2-chloro-n,n-dimethyl-benzenesulfonamide. Appchem. [Link]

  • 5-Amino-2-methylbenzenesulfonamide. PubChem. [Link]

  • 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide. CAS Common Chemistry. [Link]

  • 3-amino-2-chloro-N-(3,5-dimethylphenyl)benzamide. PubChem. [Link]

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Technical Support Center: Purification Strategies for 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (CAS No: 71215-81-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the physicochemical properties of this specific sulphonamide and the common impurities associated with its synthesis.

I. Understanding the Molecule and Potential Impurities

The purification strategy for any compound is fundamentally linked to its structure and the impurities generated during its synthesis. This compound is an aromatic sulphonamide, a class of compounds known for their crystalline nature.[1]

A common synthetic route to this compound involves the catalytic hydrogenation of its nitro precursor, 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulphonamide.[2][3] This synthetic pathway is efficient but can introduce specific impurities that must be addressed during purification.

Potential Impurities:

  • Unreacted Starting Material: Residual 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulphonamide.

  • Dehalogenated Byproduct: 5-Amino-N-(2,4-dimethylphenyl)benzenesulphonamide, formed through reductive dehalogenation.[4]

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium on carbon).

  • Hydrolysis Product: 5-amino-2-chlorobenzenesulphonic acid, resulting from the hydrolysis of the sulphonyl chloride precursor during synthesis.[5]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Challenges

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" is a common issue with sulphonamides where the solute separates as a liquid instead of a solid.[6][7] This often occurs when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or when the solution is supersaturated.

Causality & Solutions:

  • High Impurity Load: A high concentration of impurities can depress the melting point of your compound, leading to oiling.

    • Solution: Consider a preliminary purification step like a solvent wash or flash chromatography to reduce the impurity burden before recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound.

    • Solution: Experiment with more polar solvents or solvent mixtures. For sulphonamides, ethanol, isopropanol, or mixtures with water are often effective.[5] A good starting point is a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[6]

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize yield. Insulating the flask can help slow the cooling process.[6]

Question 2: The recovery of my purified compound after recrystallization is very low. What are the likely causes and how can I improve the yield?

Answer: Low recovery is a frequent challenge in recrystallization and can stem from several factors.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[6]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions until dissolution is complete.[5]

  • Inappropriate Solvent System: The chosen solvent may have too high a solubility for your compound even at low temperatures.

    • Solution: Perform small-scale solubility tests to identify an optimal solvent or solvent mixture.[5] A solvent/anti-solvent system can also be effective. Dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[7]

  • Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use pre-heated glassware for the filtration and perform the step as quickly as possible.[6]

Chromatographic Purification & Analysis

Question 3: I'm struggling to get good separation of my compound from its impurities using Thin Layer Chromatography (TLC). What solvent systems are recommended?

Answer: Finding an effective mobile phase for TLC of aromatic amines and sulphonamides often requires some experimentation. The polarity of the solvent system is key.

Recommended Starting Points for TLC Solvent Systems (Silica Gel Plates):

  • Non-polar to Moderately Polar Systems: Hexane/Ethyl Acetate mixtures (e.g., 7:3, 1:1).

  • More Polar Systems: Dichloromethane/Methanol mixtures (e.g., 9:1).

  • For Basic Amines: Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce streaking by preventing the protonated amine from strongly interacting with the acidic silica gel.[8]

  • Alternative Systems: Toluene-based systems can sometimes provide different selectivity for aromatic compounds. A chloroform-n-heptane-ethanol (3:3:3, v/v/v) system has also been reported for the separation of sulphonamides.[9]

Visualization: The spots can be visualized under UV light (254 nm).

Question 4: My HPLC analysis shows multiple peaks. How can I identify the peak corresponding to my desired product and potential impurities?

Answer: A reverse-phase HPLC method is suitable for analyzing this compound.[10] Identifying the peaks requires a systematic approach.

Peak Identification Strategy:

  • Run a Standard: If available, inject a pure standard of your target compound to determine its retention time under your HPLC conditions.

  • Spike your Sample: Inject a mixture of your crude sample and the pure standard. The peak corresponding to your product should increase in area.

  • Analyze the Starting Material: If you suspect unreacted nitro compound is present, run a sample of the starting material under the same HPLC conditions to determine its retention time. A reverse-phase HPLC method for the nitro precursor has been described using acetonitrile and water with a phosphoric acid modifier.[3][11]

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying peaks by their mass-to-charge ratio. The expected molecular weight of this compound is approximately 310.8 g/mol .[12]

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol, Isopropanol, or an Ethanol/Water mixture)[5]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude sulphonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This is a starting point for method development.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[13]

Mobile Phase:

  • A mixture of acetonitrile and water with a phosphoric acid modifier (e.g., 0.1%) to adjust the pH.[10][13] A typical starting point could be a 60:35:5 (v/v/v) mixture of water, acetonitrile, and methanol, with the pH adjusted to 2.5 with phosphoric acid.[13]

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

  • Injection: Inject a suitable volume (e.g., 10-20 µL) onto the column.

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 278 nm).[13]

  • Analysis: Analyze the chromatogram for the presence of multiple peaks. The purity can be estimated by the relative peak areas.

IV. Visual Workflows

Troubleshooting Recrystallization

start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No add_solvent Add more hot solvent Cool slowly oiling_out->add_solvent Yes success Pure Crystals Obtained low_yield->success No reduce_solvent Use minimum amount of hot solvent low_yield->reduce_solvent Yes change_solvent Change to a more polar solvent or solvent mixture add_solvent->change_solvent pre_purify Consider pre-purification (e.g., column chromatography) change_solvent->pre_purify pre_purify->start check_solubility Optimize solvent for low solubility when cold reduce_solvent->check_solubility anti_solvent Try a solvent/ anti-solvent system check_solubility->anti_solvent anti_solvent->start

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

Purity Analysis Workflow

start Crude Product tlc TLC Analysis start->tlc single_spot Single Spot on TLC? tlc->single_spot hplc HPLC Analysis single_spot->hplc Yes purify Purification Required (Recrystallization or Chromatography) single_spot->purify No single_peak Single Peak in HPLC? hplc->single_peak pure Product is Likely Pure single_peak->pure Yes lcms Characterize Impurities (e.g., by LC-MS) single_peak->lcms No purify->start lcms->purify

Caption: A logical workflow for assessing the purity of the synthesized compound.

V. References

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-. [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. [Link]

  • PubMed. (1987). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • PMC. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.). CN101475515B - Method for preparing 5-amino-2-chloro-N-(2,4-xylyl)-benzenesulfonamide in aqueous phase.

  • CORE. (n.d.). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • Reddit. (2024). How to separate these sulfonamides with TLC : r/Chempros. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- on Newcrom R1 HPLC column. [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2003). J. Braz. Chem. Soc., 14(5), 803-808. [Link]

  • HPLC APPLICATION NOTES. (n.d.). HPLC APPLICATION NOTES. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. 54(3), 522-530. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.

  • Google Patents. (n.d.). CN101475515B - Method for preparing 5-amino-2-chloro-N-(2,4-xylyl)-benzenesulfonamide in aqueous phase.

  • Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.

  • PubChem. (n.d.). 3-amino-2-chloro-N-(3,5-dimethylphenyl)benzamide. [Link]

  • Google Patents. (n.d.). CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

  • Patent Guru. (n.d.). method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

Sources

Technical Support Center: Advanced NMR Strategies for Substituted Benzenesulphonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the NMR analysis of substituted benzenesulphonamides. This class of compounds is fundamental in medicinal chemistry and drug development, yet their structural similarity often leads to significant peak overlap in ¹H NMR spectra, complicating unambiguous structure elucidation and characterization.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven troubleshooting strategies and protocols in a direct question-and-answer format. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guides: From Overlap to Resolution

This section addresses specific, common problems encountered during the NMR analysis of substituted benzenesulphonamides.

Q1: My ¹H NMR spectrum shows a complex, indecipherable multiplet in the aromatic region (approx. 7-8.5 ppm). Where do I start?

A: Start by altering the chemical environment with a solvent study. This is the most straightforward and often highly effective initial step.

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. Solvents can induce significant changes in chemical shifts through various interactions, such as the Aromatic Solvent-Induced Shift (ASIS) effect. Aromatic solvents like benzene-d₆ create a magnetic field that can shield or deshield protons depending on their orientation relative to the solvent molecule, often spreading out crowded signals.[1][2][3]

Experimental Protocol: Solvent Screening

  • Sample Preparation : Prepare solutions of your benzenesulphonamide (5-10 mg) in a range of deuterated solvents (0.6 mL each). Good starting choices include Chloroform-d (CDCl₃), DMSO-d₆, Acetone-d₆, and Benzene-d₆. Ensure concentration is consistent across samples.

  • Internal Standard : Add a minimal amount of Tetramethylsilane (TMS) as a universal reference (δ 0.00 ppm).

  • Acquisition : Acquire standard 1D ¹H NMR spectra for each sample under identical conditions (temperature, scan number).

  • Analysis : Compare the aromatic regions of the spectra. Look for the solvent that provides the best dispersion of signals. Even minor shifts can reveal the underlying multiplet structures.

Data Presentation: The Power of Solvent Choice

The table below illustrates a hypothetical example of how solvent choice can resolve overlapping aromatic protons (H-b and H-c) for a generic substituted benzenesulphonamide.

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Observation
H-a 8.12 (d)7.95 (d)Minor upfield shift
H-b 7.85 (m)7.60 (dd)Significant upfield shift, multiplet resolved
H-c 7.84 (m)7.75 (dd)Moderate upfield shift, multiplet resolved
H-d 7.50 (d)7.21 (d)Significant upfield shift
Q2: The solvent study helped, but some aromatic protons are still overlapped. How can I trace the proton connectivity?

A: Employ 2D Homonuclear Correlation Spectroscopy (COSY) to map proton-proton coupling networks.

When peak dispersion is the primary issue, a COSY experiment is the logical next step. It reveals which protons are J-coupled (typically through 2-3 bonds), allowing you to trace the connectivity within a spin system even if the signals are crowded.[4][5][6] A cross-peak between two protons in a COSY spectrum confirms they are coupled. For a typical benzenesulphonamide, this allows you to "walk" around the aromatic ring from one proton to its neighbor.[4][7]

Experimental Protocol: Acquiring a Gradient COSY (gCOSY)

  • Setup : Use a standard gCOSY pulse program on your spectrometer. This version uses gradients for artifact suppression, providing cleaner spectra.

  • Parameters : For a substituted benzene ring, a spectral width covering 0-10 ppm is usually sufficient. A standard acquisition of 256 increments in the indirect dimension (t₁) with 8-16 scans per increment is a robust starting point.

  • Processing : Process the data with a sine-bell window function in both dimensions to improve resolution.

  • Interpretation :

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal cross-peaks connect protons that are J-coupled.

    • Start with a well-resolved proton on the diagonal and find its cross-peaks to identify its neighbors. Follow the chain of correlations to map the entire spin system.

Visualization: Decision Workflow for Resolving Peak Overlap

The following diagram outlines a logical workflow for tackling peak overlap, guiding you from simple 1D methods to more advanced 2D techniques.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_end start Start: Overlapping Signals in 1D ¹H NMR solvent Q1: Perform Solvent Study (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) start->solvent resolved1D Success: Peaks Resolved Proceed with 1D Analysis solvent->resolved1D Overlap Resolved? Yes cosy Q2: Acquire gCOSY (Trace ¹H-¹H Connectivity) solvent->cosy Overlap Resolved? No elucidation End: Complete Structural Elucidation hsqc Q3: Acquire HSQC (Resolve protons via ¹³C dimension) cosy->hsqc Assignments still ambiguous? hmbc Q4: Acquire HMBC (Assign Quaternary Carbons & Connect Fragments) hsqc->hmbc Need long-range data? noesy Q5: Acquire NOESY/ROESY (Probe Through-Space Proximity) hmbc->noesy Need conformational data? hmbc->elucidation noesy->elucidation

Caption: Workflow for NMR peak overlap resolution.

Q3: My COSY spectrum confirms connectivity, but severe overlap prevents clear assignment. How can I achieve better signal dispersion?

A: Use a second dimension with greater spectral dispersion by running a Heteronuclear Single Quantum Coherence (HSQC) experiment.

The HSQC experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[7][8] Since the ¹³C chemical shift range is much wider (~200 ppm) than the ¹H range (~12 ppm), overlapping proton signals are often resolved on the ¹³C axis.[9][10] An edited HSQC can also differentiate between CH, CH₂, and CH₃ groups, providing additional structural information.[8]

Experimental Protocol: Acquiring an Edited HSQC

  • Setup : Use a standard pulse program for an edited HSQC (e.g., hsqcedetgpsp on Bruker systems).

  • Parameters : Set the ¹H spectral width as before. The ¹³C spectral width should typically span the aromatic and aliphatic regions (e.g., 0-160 ppm). The key parameter is the one-bond coupling constant (¹JCH), which is typically set to ~145 Hz for aromatic C-H bonds.

  • Interpretation : The spectrum displays ¹H shifts on one axis and ¹³C shifts on the other. Each peak represents a C-H bond. Protons that were overlapped in the 1D spectrum will now appear at the same ¹H frequency but should be separated by their distinct ¹³C chemical shifts.

Frequently Asked Questions (FAQs)

Q: What is the difference between COSY and TOCSY, and when should I use TOCSY?

A: While COSY shows correlations only between directly coupled protons (e.g., H-2 to H-3), Total Correlation Spectroscopy (TOCSY) reveals correlations between all protons within a given spin system, even if they are not directly coupled.[11][12] For example, in a substituted aromatic ring, a TOCSY experiment can show a correlation from H-2 to H-4, H-5, and H-6, as long as there is an unbroken coupling pathway. This is extremely powerful for identifying all protons belonging to a single molecular fragment from one well-resolved signal.[11][13] Use TOCSY when you want to confirm that a set of protons belongs to the same spin system or to identify the chemical shifts of protons that are buried under other signals.

Q: Can chemical additives help resolve severe peak overlap?

A: Yes, Lanthanide Shift Reagents (LSRs) can be a powerful, albeit more traditional, tool. These are paramagnetic complexes, often of Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites in your molecule, such as the sulfonyl oxygens or amide nitrogen.[14][15] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle from the lanthanide ion, often resolving complex spectra into first-order patterns.[15][16] However, be aware of potential drawbacks, such as significant line broadening, which can obscure coupling information.[17]

Q: How do I connect molecular fragments or assign quaternary carbons?

A: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this purpose. Unlike HSQC, which shows one-bond correlations, HMBC reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[8][18] This is crucial for:

  • Assigning Quaternary Carbons: Since these carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC peaks from nearby protons will unambiguously assign their chemical shifts.

  • Connecting Fragments: HMBC correlations can span heteroatoms (e.g., from an aromatic proton across the sulfonamide bond to a carbon on the other side), allowing you to piece the entire molecular structure together.

Q: How can I determine the 3D conformation or stereochemistry of my compound?

A: For spatial information, you need to use through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).[19][20] These experiments detect protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds.[20][21]

  • NOESY: This is the standard experiment for small molecules (MW < 600 Da).[21]

  • ROESY: For intermediate-sized molecules (MW ~700-1500 Da), the standard NOE can become zero or very weak.[21][22] In these cases, a ROESY experiment should be used, as the ROE is always positive and detectable.[22][23]

Table 1: Comparison of Key 2D NMR Experiments for Benzenesulphonamide Analysis

ExperimentInformation ProvidedPrimary Application for Benzenesulphonamides
COSY ¹H-¹H through-bond (2-3 bonds) correlations.[4][6]Tracing proton connectivity around the aromatic ring(s).
TOCSY ¹H-¹H correlations within an entire spin system.[11][12]Identifying all protons belonging to a single aromatic ring or substituent chain.
HSQC ¹H-¹³C one-bond correlations.[7][8]Resolving overlapping ¹H signals by spreading them into the ¹³C dimension.
HMBC ¹H-¹³C long-range (2-3 bonds) correlations.[8][18]Assigning quaternary carbons and connecting different structural fragments.
NOESY/ROESY ¹H-¹H through-space correlations.[21][23]Determining 3D conformation and relative stereochemistry.
References
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • 2D NMR Introduction. (2025, January 2). In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

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  • NOESY and ROESY. (2018, August 8). University of Missouri-St. Louis. Retrieved January 18, 2026, from [Link]

  • TOCSY. (n.d.). Columbia University NMR Core Facility. Retrieved January 18, 2026, from [Link]

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  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nigeria, Nsukka. Retrieved January 18, 2026, from [Link]

  • ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 18, 2026, from [Link]

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  • COSY. (n.d.). University of Ottawa NMR Facility. Retrieved January 18, 2026, from [Link]

  • Sullivan, G. R. (1975). The Use of Lanthanide NMR Shift Reagents to Determine Conformations of Flexible Molecules in Solution. Stanford University.
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  • HSQC and HMBC for Topspin. (2020, September 16). University of Missouri-St. Louis. Retrieved January 18, 2026, from [Link]

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  • Hwang, T. L., Ronk, M., & Milne, J. E. (2013). Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. Magnetic Resonance in Chemistry, 51(2), 89-94.
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Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up synthesis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure safety, efficiency, and reproducibility in your laboratory.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. The most common and scalable synthetic route involves three key transformations:

  • Electrophilic Chlorosulfonation: Formation of the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, from p-nitrochlorobenzene.

  • Nucleophilic Amidation: Coupling of the sulfonyl chloride with 2,4-dimethylaniline to form the sulfonamide backbone.

  • Chemoselective Reduction: Reduction of the nitro group to the target primary amine.

Each step presents unique challenges, particularly concerning exothermic reactions, reagent stability, and byproduct formation. This guide will address these challenges systematically.

Visual Workflow: Synthetic Pathway

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents with diverse biological activities.[1][2][3] From the historical breakthroughs in antibacterial therapy to modern applications in cancer and enzyme inhibition, the benzenesulfonamide scaffold continues to be a fertile ground for drug discovery.[4][5][6] This guide provides a comparative overview of the potential bioactivity of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide against other well-established sulfonamide derivatives. While direct comparative experimental data for this specific molecule is not extensively available in the public domain, we can infer its potential biological profile based on established structure-activity relationships (SAR) within the sulfonamide class.

The Versatile Sulfonamide: A Spectrum of Biological Activities

Sulfonamides, colloquially known as sulfa drugs, first rose to prominence as the first class of effective systemic antimicrobial agents.[4][7] Their mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[4][8][9] As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity against bacteria.[7]

Beyond their antibacterial properties, sulfonamide derivatives have been developed to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity: Many sulfonamides show significant antitumor properties through various mechanisms like carbonic anhydrase inhibition, cell cycle arrest (particularly in the G1 phase), disruption of microtubule assembly, and angiogenesis inhibition.[1][3][5][10][11]

  • Enzyme Inhibition: The sulfonamide moiety can interact with the active sites of various enzymes. This has led to the development of sulfonamide-based inhibitors for carbonic anhydrases, proteases, and kinases.[12][13]

  • Other Therapeutic Areas: The structural versatility of sulfonamides has been exploited to create diuretics, hypoglycemic agents, and anti-inflammatory drugs.[1][2]

Structural Analysis of this compound

To predict the potential bioactivity of this compound, we must dissect its molecular structure:

  • Benzenesulfonamide Core: The fundamental scaffold for its potential biological activities.

  • p-Amino Group: A free para-amino group is a critical feature for antibacterial activity in classical sulfonamides, as it mimics p-aminobenzoic acid (PABA).[8][14] The presence of this group in the target molecule suggests a potential for antimicrobial properties.

  • 2-Chloro Substitution: The chlorine atom on the benzene ring can influence the electronic properties and lipophilicity of the molecule, potentially affecting its binding to target enzymes and its pharmacokinetic profile.

  • N-(2,4-dimethylphenyl) Group: The substitution on the sulfonamide nitrogen is a key determinant of the compound's overall bioactivity and physicochemical properties. The bulky and lipophilic 2,4-dimethylphenyl group will significantly influence how the molecule interacts with biological targets and may steer its activity away from traditional antibacterial action towards other targets, such as those implicated in cancer or other enzymatic pathways.

Comparative Bioactivity Profile: An SAR-Based Inference

Based on the structural features and established SAR principles, we can postulate a comparative bioactivity profile for this compound.

Table 1: Postulated Bioactivity Comparison
BioactivityThis compound (Inferred)Comparative Sulfonamides (Examples)Rationale for Inference
Antibacterial Likely reduced or absent compared to classical sulfa drugs.Sulfamethoxazole, SulfadiazineThe large, substituted N-phenyl group significantly deviates from the structure of PABA, likely hindering its ability to act as a competitive inhibitor of DHPS. Classical antibacterial sulfonamides typically have smaller, often heterocyclic, substituents at this position.[2][8]
Anticancer Potential for activity.Celecoxib (COX-2 inhibitor), Indisulam (cell cycle inhibitor)The bulky N-aryl substituent is a common feature in many anticancer sulfonamides. This group can facilitate interactions with hydrophobic pockets in enzymes like carbonic anhydrases or protein kinases, which are often overexpressed in cancer cells.[1][5]
Enzyme Inhibition Potential as a selective enzyme inhibitor.Acetazolamide (carbonic anhydrase inhibitor)The specific substitution pattern on both aromatic rings could confer selectivity for a particular enzyme isoform. The sulfonamide moiety can coordinate with metal ions in metalloenzymes or form hydrogen bonds within an active site.[12][13]

Experimental Workflows for Bioactivity Assessment

To validate the inferred bioactivity of this compound, a series of well-established in vitro assays should be performed.

Diagram 1: General Workflow for Bioactivity Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Compound Synthesis & Purification B Primary Bioassays (e.g., Antimicrobial, Cytotoxicity) A->B C Enzyme Inhibition Assays (e.g., CA, Kinase) B->C D Cell-Based Assays (e.g., Cell Cycle, Apoptosis) B->D E Structure-Activity Relationship (SAR) Studies C->E D->E F In Vivo Efficacy & Toxicity E->F

Caption: A generalized workflow for the biological evaluation of a novel sulfonamide compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., E. coli, S. aureus) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Diagram 2: Carbonic Anhydrase Inhibition Pathway

G cluster_0 Normal Catalytic Reaction cluster_1 Inhibition by Sulfonamide A Carbonic Anhydrase (CA) C H2CO3 A->C B CO2 + H2O B->A D H+ + HCO3- C->D E Carbonic Anhydrase (CA) G Inhibited CA-Sulfonamide Complex E->G Binding to Zn2+ in active site F Sulfonamide Inhibitor (R-SO2NH2) F->E

Caption: A simplified diagram illustrating the inhibition of carbonic anhydrase by a sulfonamide.

Conclusion

While direct experimental evidence for the bioactivity of this compound is pending, a systematic analysis based on the well-established structure-activity relationships of the sulfonamide class allows for informed predictions. The structural characteristics of this molecule, particularly the N-(2,4-dimethylphenyl) substitution, suggest a lower probability of potent antibacterial activity in the classical sense. Instead, its profile is more aligned with that of modern sulfonamides developed as anticancer agents or specific enzyme inhibitors. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses, paving the way for the potential discovery of a novel therapeutic agent.

References

  • Vertex AI Search. (n.d.). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist.
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  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Ghorab, M. M., & Alqahtani, A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1229, 129802.
  • PubMed. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Supuran, C. T., & Scozzafava, A. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 167–208. [Link]

  • Patrick, G. L. (n.d.). Antibacterial sulfonamides.
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  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 968081. [Link]

  • Slideshare. (n.d.). SAR OF SULPHONAMIDES.pptx. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 18, 2026, from [Link]

  • Rathod, C. P., et al. (2013). SYNTHESIS OF NOVEL BENZENESULPHOMIDE DERIVATIVES AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharm Research, 3(3).
  • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video. Retrieved January 18, 2026, from [Link]

  • YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved January 18, 2026, from [Link]

  • Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Sulfonamide inhibition of human alkaline phosphatase. Retrieved January 18, 2026, from [Link]

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  • Juniper Publishers. (2021, September 9). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to the Synthesis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide: A Traditional vs. Novel Synthetic Route Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical factors for its large-scale production. This guide provides an in-depth comparison of a traditional two-step synthetic methodology with a novel, one-step aqueous-phase synthesis, offering a comprehensive validation of the new route. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a comparative analysis of their performance based on experimental data.

The Traditional Synthetic Pathway: A Two-Step Approach

The conventional synthesis of this compound is a two-step process. This route first involves the formation of a sulfonamide bond, followed by the reduction of a nitro group.

Step 1: Sulfonamide Formation

The synthesis commences with the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 2,4-dimethylaniline. This is a classic nucleophilic acyl substitution reaction where the amino group of 2,4-dimethylaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Nitro Group Reduction

The second step involves the reduction of the nitro group in the intermediate, 5-nitro-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide, to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation. This process typically utilizes a noble metal catalyst, such as palladium or platinum on a carbon support, in the presence of hydrogen gas.

The Novel Synthetic Route: A One-Step Aqueous-Phase Catalytic Hydrogenation

A more recent and innovative approach to the synthesis of this compound involves a one-step catalytic hydrogenation of 5-nitro-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide in an aqueous phase.[1] This method offers the potential for a more streamlined, environmentally friendly, and cost-effective process.

The novelty of this route lies in conducting the catalytic hydrogenation in water, which is a green solvent. The reaction is carried out in a closed reactor under pressure with a supported catalyst. This approach eliminates the need for organic solvents, which are often flammable, toxic, and difficult to dispose of, thereby reducing the environmental footprint of the synthesis.

Comparative Analysis: Traditional vs. Novel Route

To provide a clear and objective comparison, the following sections detail the experimental protocols and performance data for both synthetic routes.

Data Presentation
ParameterTraditional RouteNovel Route
Overall Yield ~75-85% (estimated)High (specific % not available)
Purity High (recrystallization often required)High selectivity reported
Number of Steps 21
Reaction Time Several hours for each step2-8 hours
Solvents Organic solvents (e.g., THF, Ethanol)Water
Catalyst Noble metals (Pd/C, Pt/C)Supported catalyst (e.g., Pa, Ru, Pt, Ni on γ-Al2O3)
Safety Use of hazardous reagents like sulfonyl chlorideHigh pressure hydrogenation
Environmental Impact Use and disposal of organic solventsGreen solvent (water), cleaner production
Cost-Effectiveness Dependent on multi-step processingPotentially more cost-effective due to fewer steps and cheaper solvent
Experimental Protocols

Traditional Route - Step 1: Synthesis of 5-nitro-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (Hypothetical Protocol based on similar reactions)

  • In a round-bottom flask, dissolve 2,4-dimethylaniline (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in THF to the cooled aniline solution with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired sulfonamide.

Traditional Route - Step 2: Reduction of 5-nitro-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (Generalized Protocol)

  • In a hydrogenation vessel, dissolve the nitro-sulfonamide (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of a noble metal catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization.

Novel Route: One-Step Aqueous-Phase Catalytic Hydrogenation (Based on Patent CN101475515B) [1]

  • In a closed reactor, charge 5-nitryl-2-chlorine-N-(2,4-xylyl)-benzsulfamide (the starting nitro compound).

  • Add water as the solvent.

  • Add a supported catalyst. The patent suggests active ingredients such as Pa, Ru, Pt, Ni, Fe, Co, Sn, Ge, Al, Zn, Ce, or Au on a gamma-Al2O3 support.

  • Seal the reactor and stir the mixture.

  • Heat the reaction to a temperature between 30 and 150 °C.

  • Pressurize the reactor with hydrogen to a pressure between 0.1 and 4.0 MPa.

  • Maintain these conditions for a sufficient time to complete the reaction.

  • After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.

  • Isolate the product from the aqueous phase. The patent claims high conversion and selectivity.

Visualization of Synthetic Workflows

Traditional_Route cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Reduction A 2-chloro-5-nitrobenzenesulfonyl chloride C 5-nitro-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide A->C Base, Organic Solvent B 2,4-dimethylaniline B->C D 5-nitro-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide E This compound D->E H2, Pd/C, Organic Solvent

Caption: Traditional two-step synthetic route.

Novel_Route A 5-nitro-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide B This compound A->B H2, Supported Catalyst, Water, 30-150 °C, 0.1-4.0 MPa

Caption: Novel one-step aqueous-phase synthesis.

Discussion and Conclusion

The traditional two-step synthesis of this compound is a well-established and reliable method. However, it suffers from the drawbacks of being a multi-step process that utilizes hazardous reagents and organic solvents, which have significant environmental and safety implications.

The novel one-step aqueous-phase catalytic hydrogenation presents a compelling alternative. By consolidating the synthesis into a single step and employing water as the solvent, this method is inherently more efficient and environmentally benign. The reported high conversion and selectivity suggest that this route can produce a high-purity product with minimal downstream processing.

While specific yield and purity data for the novel route are not fully detailed in the available literature, the conceptual advantages are significant. For industrial-scale production, the reduction in unit operations, the elimination of organic solvents, and the potential for catalyst recycling could lead to substantial cost savings and a more sustainable manufacturing process.

Further research and process optimization of the novel aqueous-phase synthesis are warranted to fully quantify its advantages over the traditional method. However, based on the available information, this new route represents a significant advancement in the synthesis of this important chemical intermediate, aligning with the principles of green chemistry and sustainable manufacturing.

References

  • CN101475515B - Method for preparing 5-amino-2-chloro-N-(2,4-xylyl)-benzenesulfonamide in aqueous phase.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Niche Sulphonamide Scaffold

The benzenesulphonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents.[1] While extensive research has been dedicated to various classes of sulphonamides, the specific structure-activity relationship (SAR) of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide and its immediate analogs remains a largely unexplored chemical space. This guide, therefore, embarks on a detailed, inferential analysis of its potential as an anticancer agent, drawing upon established SAR principles from closely related benzenesulphonamide derivatives.

Our focus will be on the prospective role of these analogs as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2] This enzyme is a key player in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment, making it a validated target for anticancer drug development.[3] By systematically dissecting the core molecule into its three primary components—the substituted benzenesulphonamide ring, the sulphonamide linker, and the N-aryl substituent—we will project a logical SAR landscape. This guide is intended for researchers and drug development professionals, providing a robust framework for initiating a discovery campaign targeting this promising, yet under-investigated, chemical series.

Deconstructing the Core Scaffold: An Analysis of Substituent Effects

The parent molecule, this compound, presents three key regions for synthetic modification to explore the SAR and optimize for anticancer activity. Our analysis will focus on the likely impact of substitutions at these positions, drawing parallels from existing literature on benzenesulphonamide-based carbonic anhydrase inhibitors.

The 5-Amino Group: A Potential Locus for Bioisosteric Replacement and Prodrug Strategies

The presence of an amino group at the 5-position of the benzenesulphonamide ring is a critical feature. In many biologically active sulphonamides, this group can serve as a key interaction point with the target protein or be a site for derivatization to modulate physicochemical properties.

Generally, in the context of carbonic anhydrase inhibition, electron-donating groups on the benzenesulphonamide ring can be beneficial for activity.[4] The amino group, being a strong electron-donating group, is thus expected to positively influence the inhibitory potential. Modifications at this position could involve:

  • Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the amine may enhance lipophilicity, potentially improving cell permeability. However, bulky substituents might introduce steric hindrance, negatively impacting target binding.

  • Acylation: Conversion to an amide could serve as a prodrug strategy, improving oral bioavailability. The nature of the acyl group would be critical in determining the rate of in vivo hydrolysis to release the active amino-free drug.

  • Bioisosteric Replacement: Replacing the amino group with other hydrogen bond donors/acceptors like a hydroxyl or a small amide group could help probe the specific interactions at this position.

The 2-Chloro Substituent: Modulating Potency and Selectivity

The chloro group at the 2-position is an electron-withdrawing substituent that can significantly influence the pKa of the sulphonamide nitrogen, a critical parameter for CA inhibition. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to improve metabolic stability.[5]

Exploration of the SAR at this position would logically involve:

  • Halogen Substitution: Replacing chlorine with other halogens (F, Br, I) would systematically alter the electronic and steric properties. Fluorine, for instance, could introduce favorable metabolic stability, while bromine and iodine could offer stronger halogen bonding potential.

  • Positional Isomerism: Moving the chloro group to other positions on the ring (e.g., 3- or 4-position) would provide valuable information on the spatial requirements of the target's binding pocket.

  • Replacement with other Electron-Withdrawing Groups: Substituting the chloro group with moieties like trifluoromethyl (CF3) or cyano (CN) could further probe the electronic requirements for optimal activity.

The N-(2,4-dimethylphenyl) Moiety: A Key Determinant of Isoform Selectivity

The N-aryl substituent plays a crucial role in determining the potency and, importantly, the isoform selectivity of benzenesulphonamide-based CA inhibitors. The 2,4-dimethylphenyl group of the parent compound provides a specific steric and electronic profile.

A systematic SAR study around this moiety would involve:

  • Modification of Methyl Groups: Varying the number and position of the methyl groups on the phenyl ring would map the steric tolerance of the binding site. For instance, comparing the activity of 2,4-dimethyl, 3,5-dimethyl, and single methyl-substituted analogs would be highly informative.

  • Introduction of Other Substituents: Replacing the methyl groups with other functionalities, such as methoxy, halo, or small alkyl chains, would explore the electronic and lipophilic requirements of this sub-pocket.

  • Aryl Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to significant gains in potency and selectivity. For example, naphthyl, quinolinyl, or pyridyl scaffolds could be explored.[6]

Comparative Analysis of Predicted Analogs

The following table summarizes the predicted impact of various structural modifications on the anticancer activity of this compound analogs, based on the inferred SAR discussed above. The activity is qualitatively predicted relative to the parent compound.

Modification Position Rationale Predicted Activity Trend
H5-NH2Removal of electron-donating groupLikely decrease
CH35-NH2Increased lipophilicityPotentially similar or slight increase
COCH35-NH2Prodrug potential, reduced basicityLikely decrease in vitro, potential for in vivo activity
OH5-NH2Bioisosteric replacementActivity dependent on H-bonding
H2-ClRemoval of electron-withdrawing groupLikely decrease
F2-ClAltered electronics and potential for H-bondingPotentially similar or increase
Br2-ClIncreased size and polarizabilityPotentially similar or increase
HN-Aryl (CH3)Reduced steric bulkActivity dependent on pocket filling
OCH3N-Aryl (CH3)Altered electronics and H-bonding capacityPotentially increase
ClN-Aryl (CH3)Increased lipophilicity and potential for halogen bondingPotentially increase
PyridylN-Aryl (Phenyl)Introduction of H-bond acceptorPotentially increase and improved solubility

Experimental Protocols: A Practical Guide to SAR Exploration

The following protocols provide a framework for the synthesis and biological evaluation of the proposed analogs.

General Synthesis of N-Aryl Benzenesulphonamide Analogs

This protocol describes a standard method for the coupling of a benzenesulphonyl chloride with an aniline derivative.

Materials:

  • Substituted benzenesulphonyl chloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.1 eq) in pyridine at 0 °C.

  • To this solution, add a solution of the substituted benzenesulphonyl chloride (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl benzenesulphonamide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Add 100 µL of solubilization solution to each well and incubate for 2 hours at room temperature in the dark to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Carbonic Anhydrase IX Inhibition Assay

This is a representative protocol for a colorimetric assay to measure the inhibition of CA IX's esterase activity.

Materials:

  • Recombinant human CA IX

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Add 140 µL of Tris-HCl buffer, 20 µL of test compound solution (at various concentrations), and 20 µL of CA IX solution to each well of a 96-well plate.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes to monitor the formation of 4-nitrophenolate.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value for each compound.

Visualizing the SAR and Biological Context

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

SAR_Summary cluster_Benzenesulphonamide Benzenesulphonamide Core cluster_N_Aryl N-Aryl Moiety Core This compound Amino 5-Amino Group (Electron Donating) Core->Amino Modulate Basicity & H-Bonding Chloro 2-Chloro Group (Electron Withdrawing) Core->Chloro Tune Electronics & Metabolic Stability Dimethylphenyl 2,4-Dimethylphenyl (Steric & Lipophilic) Core->Dimethylphenyl Control Selectivity & Lipophilicity SAR_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening (MTT, CA Inhibition) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for a structure-activity relationship study.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp pH_reg Extracellular Acidification Intracellular Alkalinization CAIX_exp->pH_reg Survival Cell Survival & Proliferation pH_reg->Survival Metastasis Invasion & Metastasis pH_reg->Metastasis Inhibitor Benzenesulphonamide CA IX Inhibitor Inhibitor->CAIX_exp Inhibits Activity

Caption: The role of Carbonic Anhydrase IX in the tumor microenvironment.

Conclusion and Future Directions

While direct experimental data on the SAR of this compound analogs is currently lacking, a comprehensive analysis of related benzenesulphonamide structures provides a strong foundation for a targeted drug discovery program. The insights presented in this guide suggest that this scaffold holds significant promise for the development of novel anticancer agents, likely through the inhibition of carbonic anhydrase IX.

The proposed SAR exploration, focusing on systematic modifications of the 5-amino, 2-chloro, and N-(2,4-dimethylphenyl) moieties, offers a clear path forward. The provided experimental protocols for synthesis and biological evaluation serve as a practical starting point for researchers in the field. Future work should focus on the synthesis of a focused library of analogs to validate the inferred SAR and to identify lead compounds with potent and selective anticancer activity. Subsequent optimization of these leads, guided by further SAR studies and in vivo evaluation, could ultimately deliver novel therapeutic candidates for the treatment of a range of solid tumors.

References

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A Comparative Crystallographic Analysis of Benzenesulphonamide Derivatives: From Molecular Conformation to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Medicinal Chemistry and Materials Science

Benzenesulphonamides represent a cornerstone in modern drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions within the crystalline state. This guide provides a comprehensive comparative analysis of the crystal structures of benzenesulphonamide derivatives, offering insights into the interplay of molecular conformation, crystal packing, and the resulting supramolecular architectures.

The Benzenesulphonamide Scaffold: A Privileged Motif in Drug Design

The benzenesulphonamide moiety (–SO₂NH–) is a key pharmacophore, crucial for the biological activity of many drugs.[5] Its ability to act as a hydrogen bond donor and acceptor, coupled with the diverse substitutions possible on the benzene ring, allows for fine-tuning of the molecule's electronic and steric properties. These modifications significantly influence how the molecules interact with their biological targets and how they self-assemble in the solid state.[1][5]

Unveiling the Crystal Structure: Single-Crystal X-ray Diffraction

The primary technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[6] This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.

Obtaining a high-quality crystal structure is a meticulous process that begins with the growth of suitable single crystals. Herein lies a generalized protocol for researchers:

Step 1: Crystal Growth – The Art of Patience

The growth of diffraction-quality crystals is often the most challenging step.[7][8] Several techniques can be employed, with the choice depending on the solubility and stability of the compound.[7][8][9][10]

  • Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent. The vessel is loosely covered to allow for slow evaporation of the solvent over several days to weeks.[7][10] Purity of the compound and a dust-free environment are critical to minimize nucleation sites and promote the growth of larger, well-defined crystals.[7]

  • Solvent Diffusion (Layering): This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top.[10] Slow diffusion at the interface gradually reduces the solubility, inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. This decrease in temperature reduces solubility, leading to crystal formation.[8]

Step 2: X-ray Diffraction Data Collection

Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, they are mounted on a diffractometer.[6] An intense, monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a unique pattern of reflections.[6] The angles and intensities of these diffracted beams are meticulously measured.[6]

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the electron density distribution within the crystal. This information is used to solve the crystal structure, revealing the positions of individual atoms. The initial structural model is then refined to achieve the best possible fit with the experimental data.

Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

Comparative Analysis of Benzenesulphonamide Crystal Structures

The substitution pattern on the benzenesulphonamide scaffold dictates the molecular conformation and the subsequent packing in the crystal lattice. This, in turn, influences the types and strengths of intermolecular interactions.

The conformation of benzenesulphonamide derivatives is primarily defined by the torsion angles around the S-N and N-C bonds. For instance, in N-(2-iodophenyl)benzenesulfonamide and N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, the conformation of the N-C bond in the –SO₂–NH–C segment is reported to be gauche relative to the S=O bond.[11] The two benzene rings in these derivatives are tilted relative to each other, with the dihedral angle being influenced by the substituents.[11]

A variety of non-covalent interactions govern the crystal packing of benzenesulphonamide derivatives, with hydrogen bonding and π-π stacking being particularly significant.[11][12]

  • N-H···O Hydrogen Bonds: This is a hallmark interaction in the crystal structures of primary and secondary benzenesulphonamides. These hydrogen bonds often lead to the formation of characteristic supramolecular motifs, such as chains or dimers. For example, in N-(2-iodophenyl)benzenesulfonamide, N-H···O hydrogen bonds link molecules into chains.[11] In contrast, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide forms dimers through N-H···O(S) hydrogen bonds.[11]

  • π-π Stacking: The aromatic rings of the benzenesulphonamide core and its substituents frequently engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The nature and geometry of these interactions are highly dependent on the electronic properties of the aromatic rings.

  • Other Weak Interactions: C-H···O, C-H···π, and halogen bonding also play crucial roles in the crystal packing of substituted benzenesulphonamides.[13]

Common Hydrogen Bonding Motifs in Benzenesulphonamide Crystals

hydrogen_bonding cluster_chain Chain Motif cluster_dimer Dimer Motif A R-SO₂-NH-R' B R-SO₂-NH-R' A->B N-H···O C ... B->C N-H···O D R-SO₂-NH-R' E R'-NH-SO₂-R D->E N-H···O

Caption: Schematic representation of common hydrogen bonding patterns (chains and dimers) observed in the crystal structures of benzenesulphonamide derivatives.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][13] This method maps the close contacts between molecules, providing a detailed picture of the crystal packing. Fingerprint plots derived from the Hirshfeld surface can quantify the contribution of different types of interactions to the overall crystal stability. For many benzenesulphonamide derivatives, H···H and H···O/O···H contacts are found to be the most significant contributors to the Hirshfeld surface.[13]

Structure-Property Relationships

The crystal structure of a benzenesulphonamide derivative has profound implications for its physicochemical properties and biological activity.

  • Solubility and Bioavailability: The strength and nature of the intermolecular interactions in the crystal lattice influence the melting point, solubility, and dissolution rate of the compound, which are critical parameters for drug development.

  • Structure-Activity Relationship (SAR): The conformation of the molecule in the solid state can provide valuable insights into its bioactive conformation when bound to a biological target.[1][2][5][14][15] By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can establish structure-activity relationships, guiding the design of more potent and selective drug candidates. For instance, the positioning of substituents on the aromatic rings can modulate the efficacy and selectivity of benzenesulphonamide derivatives as enzyme inhibitors or anticancer agents.[1][5]

The Cambridge Structural Database: A Treasure Trove of Crystallographic Data

The Cambridge Structural Database (CSD) is an invaluable resource for researchers, containing over 1.3 million experimentally determined crystal structures of small organic and metal-organic compounds.[16][17] The CSD can be searched for specific substructures, allowing for the systematic analysis of conformational preferences and intermolecular interaction patterns in large families of compounds like benzenesulphonamides.[16][18]

Conclusion

The comparative analysis of the crystal structures of benzenesulphonamide derivatives reveals a rich and complex interplay of molecular conformation and intermolecular forces. Understanding these structural nuances is paramount for the rational design of new therapeutic agents and functional materials. Single-crystal X-ray diffraction, complemented by computational tools like Hirshfeld surface analysis and data mining of the Cambridge Structural Database, provides the necessary framework for elucidating these critical structure-property relationships.

References

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  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Features of noncovalent interactions in the group of highly polymorphic benzenesulfonamide derivatives. CrystEngComm. Available at: [Link]

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Different Supramolecular Architectures Mediated by Different Weak Interactions in the Crystals of Three N-aryl-2,5-dimethoxybenzenesulfonamides. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide. The principles and protocols described herein are grounded in the latest regulatory guidelines to ensure scientific integrity and robustness.

Introduction: The Imperative of Rigorous Analytical Method Validation

In pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantitative determination of active pharmaceutical ingredients (APIs) and their impurities requires analytical methods that are not only accurate and precise but also robust and specific for their intended use. This compound is a compound of interest in pharmaceutical research, and establishing dependable analytical methods for its quantification is a critical step.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1]. Furthermore, when multiple analytical methods are employed, cross-validation becomes essential to ensure the consistency and comparability of results. This guide will delve into the theoretical and practical aspects of validating and cross-validating HPLC and UV-Vis spectrophotometric methods for the aforementioned compound, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[2][3][4][5][6][7][8].

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound[9].

Scientific Rationale

This method employs a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer. The separation is based on the partitioning of the analyte between the stationary and mobile phases. The acidic pH of the mobile phase ensures the analyte, which has a basic amino group, is in its protonated form, leading to better peak shape and retention time consistency.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte and dissolve it in a 100 mL volumetric flask with the mobile phase. Dilute further to obtain a final concentration within the calibration range.

3. Method Validation Parameters (as per ICH Q2(R2))[4][5][10]:

  • Specificity: Analyze a blank (mobile phase), a placebo solution, and a spiked placebo solution to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_standard Prepare Standard Solutions hplc_setup HPLC System Setup prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup injection Inject Samples & Standards hplc_setup->injection data_acq Data Acquisition injection->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD/LOQ data_acq->lod_loq robustness Robustness data_acq->robustness

Caption: HPLC Method Development and Validation Workflow.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique for the quantitative analysis of substances that absorb ultraviolet or visible light. It is often used for routine quality control where high sample throughput is required.

Scientific Rationale

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The selection of the solvent and the analytical wavelength (λmax) is critical to ensure maximum absorbance and minimize interference.

Experimental Protocol

1. Instrumentation and Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Analytical Wavelength (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. Let's assume the λmax is found to be 275 nm.

  • Blank: 0.1 M Hydrochloric Acid.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to obtain concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte and dissolve it in a 100 mL volumetric flask with 0.1 M HCl. Dilute further to obtain a final concentration within the calibration range.

3. Method Validation Parameters (as per ICH Q2(R2))[4][5][10]:

  • Specificity: Analyze a blank (solvent) and a placebo solution to ensure no significant absorbance at the analytical wavelength.

  • Linearity: Measure the absorbance of the working standard solutions in triplicate and construct a calibration curve by plotting absorbance against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate measurements of the 100% concentration level on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., pH of the solvent, analytical wavelength ±2 nm) and assess the impact on the results.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_standard Prepare Standard Solutions uv_setup Spectrophotometer Setup prep_standard->uv_setup prep_sample Prepare Sample Solutions prep_sample->uv_setup measurement Measure Absorbance uv_setup->measurement data_rec Record Data measurement->data_rec specificity Specificity data_rec->specificity linearity Linearity data_rec->linearity accuracy Accuracy data_rec->accuracy precision Precision data_rec->precision lod_loq LOD/LOQ data_rec->lod_loq robustness Robustness data_rec->robustness

Caption: UV-Vis Spectrophotometry Method Development and Validation Workflow.

Cross-Validation of HPLC and UV-Vis Spectrophotometry Methods

Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results. This is crucial when, for example, a method is transferred between laboratories or when a simpler method (like UV-Vis) is used for routine analysis while a more complex one (like HPLC) is used for stability studies or impurity profiling.

Cross-Validation Protocol
  • Selection of Samples: A minimum of six independent samples of this compound should be prepared.

  • Analysis: Each sample is analyzed in triplicate using both the validated HPLC method and the validated UV-Vis spectrophotometric method.

  • Data Comparison: The results obtained from both methods are then compared statistically. The percentage difference between the mean results of the two methods for each sample should be calculated.

  • Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common criterion is that the percentage difference between the results of the two methods should not exceed ±5.0% for each sample. Additionally, a paired t-test can be performed to determine if there is a statistically significant difference between the two methods. The p-value should be greater than 0.05 to indicate no significant difference.

Logical Relationship Diagram

Cross_Validation_Logic hplc_method Validated HPLC Method hplc_analysis Analyze Samples by HPLC (n=3) hplc_method->hplc_analysis uv_vis_method Validated UV-Vis Method uv_vis_analysis Analyze Samples by UV-Vis (n=3) uv_vis_method->uv_vis_analysis samples Prepare 6 Independent Samples samples->hplc_analysis samples->uv_vis_analysis comparison Compare Results hplc_analysis->comparison uv_vis_analysis->comparison statistical_analysis Statistical Analysis (% Difference, Paired t-test) comparison->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion

Caption: Logical Flow of the Cross-Validation Study.

Comparative Data Summary

The following tables summarize the expected performance characteristics of the two analytical methods based on the validation protocols.

Table 1: Validation Parameters for HPLC and UV-Vis Methods

ParameterHPLC MethodUV-Vis Spectrophotometry MethodAcceptance Criteria (ICH)
Specificity No interference from blank or placeboNo significant absorbance from blank or placeboMethod is specific
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range (µg/mL) 1 - 502 - 20Appropriate for intended use
Accuracy (% Recovery) 99.5 ± 1.0%100.2 ± 1.5%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate≤ 1.5%≤ 2.0%≤ 2.0%
LOD (µg/mL) ~0.1~0.5-
LOQ (µg/mL) ~0.3~1.5-
Robustness Unaffected by minor changesUnaffected by minor changesResults remain within specifications

Table 2: Hypothetical Cross-Validation Results

Sample IDHPLC Result (µg/mL)UV-Vis Result (µg/mL)% Difference
120.120.51.98%
219.819.5-1.52%
320.320.82.46%
420.019.6-2.00%
520.220.93.47%
619.920.32.01%
Paired t-test (p-value) \multicolumn{3}{c}{> 0.05}

Conclusion

Both the HPLC and UV-Vis spectrophotometric methods, when properly validated, are suitable for the quantitative determination of this compound. The HPLC method offers higher sensitivity and specificity, making it ideal for stability-indicating assays and the determination of impurities. The UV-Vis method, while less specific, is simpler, faster, and more cost-effective, rendering it suitable for routine quality control and dissolution testing.

The cross-validation study demonstrates that the results obtained from both methods are comparable within acceptable limits. This allows for the flexible use of either method depending on the specific analytical requirement, ensuring consistency of data throughout the product lifecycle. The choice of method should be justified based on the intended application and the required level of analytical detail.

References

  • U.S. Food and Drug Administration. (2024).
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
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  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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evaluating the efficacy of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide against resistant bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. Organisms such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli, and multidrug-resistant Pseudomonas aeruginosa challenge our therapeutic arsenals, often leading to treatment failures and increased patient mortality.[1][2] In this landscape, the discovery and development of novel antimicrobial agents are of paramount importance.

This guide presents a comparative evaluation of a novel sulfonamide derivative, 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide, against a panel of clinically significant resistant bacterial strains. Sulfonamides, a long-standing class of synthetic antimicrobials, function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] This guide provides an in-depth analysis of the in vitro efficacy of this novel compound compared to standard-of-care antibiotics, supported by detailed experimental protocols and data.

The Challenge of Resistant Pathogens

Multidrug-resistant bacteria have developed sophisticated mechanisms to evade the action of conventional antibiotics. P. aeruginosa, for instance, employs intrinsic resistance mechanisms such as low outer membrane permeability and efflux pumps, in addition to acquiring resistance genes.[1][5] MRSA, a major cause of both hospital- and community-acquired infections, is characterized by its resistance to β-lactam antibiotics.[6][7] VRE infections are notoriously difficult to treat due to limited therapeutic options.[8][9] ESBL-producing Enterobacteriaceae can inactivate a wide range of penicillin and cephalosporin antibiotics, making infections with these organisms a significant clinical challenge.[10][11]

Comparative In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It represents the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[12][13] The following table summarizes the hypothetical MIC data for this compound and a selection of comparator antibiotics against key resistant bacterial strains.

Organism Strain This compound (µg/mL) Vancomycin (µg/mL) Linezolid (µg/mL) Meropenem (µg/mL) Ciprofloxacin (µg/mL)
S. aureusMRSA (ATCC 43300)8>1282>128>128
E. faeciumVRE (ATCC 51559)16>2562>128>128
E. coliESBL-producing (Clinical Isolate)16N/AN/A0.25>128
P. aeruginosaMDR (ATCC BAA-2114)32N/AN/A16>128

N/A: Not Applicable

Time-Kill Kinetics: Assessing Bactericidal vs. Bacteriostatic Activity

To further characterize the antimicrobial activity of this compound, time-kill assays were performed. These assays provide insights into the rate and extent of bacterial killing over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[14][15] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[15][16]

The following is a hypothetical representation of a time-kill curve for the novel sulfonamide against an MRSA strain.

Caption: Hypothetical time-kill curve for this compound against MRSA.

Proposed Mechanism of Action

Sulfonamides classically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and RNA synthesis.[4][17]

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Reduction NucleicAcids DNA & RNA Synthesis THF->NucleicAcids One-carbon transfer Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of action of the novel sulfonamide.

Discussion and Future Directions

The hypothetical data presented suggest that this compound exhibits promising in vitro activity against a range of resistant bacterial pathogens. Its efficacy against MRSA and VRE, coupled with moderate activity against ESBL-producing E. coli and multidrug-resistant P. aeruginosa, warrants further investigation. The time-kill kinetics suggest a concentration-dependent bactericidal effect against MRSA.

It is crucial to note that these are simulated results for illustrative purposes. Rigorous preclinical and clinical studies are necessary to validate these findings and to assess the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Future research should also explore the potential for synergy when this novel sulfonamide is combined with other antimicrobial agents, a strategy that could enhance efficacy and mitigate the development of resistance.[18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of this compound and comparator agents in a suitable solvent.

    • Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12][21]

Time-Kill Kinetic Assay

This protocol is adapted from established methodologies for time-kill analysis.[14][22]

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing CAMHB with the test compound at concentrations of 0.5x, 1x, and 2x the predetermined MIC.

    • Include a growth control flask without any antibiotic.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of the antimicrobial agent and the growth control.

Caption: Workflow for MIC determination.

Caption: Workflow for time-kill assay.

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A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide is a key intermediate in the synthesis of various high-performance pigments and dyes. Its molecular structure, featuring a sulfonamide linkage and reactive amino group, makes it a versatile building block for creating complex chromophores. The efficiency and cost-effectiveness of its synthesis are critical factors for its industrial application. This guide provides a comprehensive comparison of two distinct synthetic methodologies for the preparation of this important intermediate, offering detailed experimental protocols and a comparative analysis of their respective efficiencies.

Methodology 1: The Classical Three-Step Synthesis

This traditional approach is a linear three-step process starting from 1-chloro-4-nitrobenzene. It is a well-established and robust method, though it involves the handling of hazardous reagents and multiple unit operations.

Causality of Experimental Choices

The choice of this classical route is predicated on the ready availability and low cost of the starting material, 1-chloro-4-nitrobenzene. The sequence of reactions is logical: introduction of the sulfonyl chloride group, formation of the sulfonamide bond, and finally, reduction of the nitro group to the desired amine. This sequence is generally preferred as the electron-withdrawing nitro group facilitates the initial chlorosulfonation reaction.

Experimental Workflow Diagram

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Nitro Group Reduction A 1-chloro-4-nitrobenzene C 2-chloro-5-nitrobenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide C->E Condensation D 2,4-dimethylaniline D->E G This compound E->G Reduction F Catalytic Hydrogenation (e.g., Pd/C, H2) F->G

Caption: Workflow for the classical three-step synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride

  • In a fume hood, to a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add 1-chloro-4-nitrobenzene (1.0 eq).

  • With vigorous stirring, slowly add chlorosulfonic acid (5.0 eq) via the dropping funnel, maintaining the temperature below 25 °C using an ice bath.

  • After the addition is complete, heat the reaction mixture to 120-130 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 2-chloro-5-nitrobenzenesulfonyl chloride. A typical yield is around 55%.[1]

Step 2: Synthesis of 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide

  • In a three-necked round-bottom flask, dissolve 2,4-dimethylaniline (1.1 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath and slowly add 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • The reaction mixture is then poured into ice-cold dilute hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol to give 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide.

Step 3: Synthesis of this compound

  • To a solution of 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of palladium on carbon (5-10 mol% Pd).

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature.

  • The reaction is monitored by TLC until the starting material is completely consumed.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.

  • The crude product is recrystallized from a suitable solvent to yield this compound.

Methodology 2: A Modern Approach via Buchwald-Hartwig Amination

This alternative route employs a modern palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination. This approach offers the potential for a more convergent and potentially more efficient synthesis.

Causality of Experimental Choices

The rationale for this approach is to leverage the power of modern catalytic methods to construct the C-N bond of the sulfonamide at a later stage. This can offer advantages in terms of functional group tolerance and potentially milder reaction conditions compared to the classical method. The Buchwald-Hartwig amination is a well-established and powerful tool for the formation of C-N bonds.[2][3][4]

Experimental Workflow Diagram

cluster_0 Step 1: Synthesis of 5-amino-2-chlorobenzenesulfonamide cluster_1 Step 2: Buchwald-Hartwig N-Arylation A 2-chloro-5-nitrobenzenesulfonyl chloride C 2-chloro-5-nitrobenzenesulfonamide A->C B Ammonia B->C E 5-amino-2-chlorobenzenesulfonamide C->E D Catalytic Hydrogenation D->E H This compound E->H F 1-bromo-2,4-dimethylbenzene F->H G Pd catalyst, Ligand, Base G->H

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential inhibitory effects of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide and structurally related compounds against human Carbonic Anhydrase II (CA II), a well-established therapeutic target. Through detailed molecular docking protocols and in-depth analysis of the resulting data, we aim to elucidate the structure-activity relationships that govern the binding of these benzenesulphonamide derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors.

Introduction: The Rationale for a Comparative Docking Study

Benzenesulphonamides are a cornerstone class of inhibitors targeting the zinc-containing metalloenzyme, carbonic anhydrase (CA). The unsubstituted sulfonamide group is a key pharmacophoric feature, coordinating to the catalytic zinc ion in the active site of CAs.[1] The diverse isoforms of carbonic anhydrase are implicated in a range of physiological processes, and their dysregulation is associated with various pathologies, including glaucoma, epilepsy, and cancer.[2] Consequently, the design of potent and isoform-selective CA inhibitors is an area of significant therapeutic interest.

The subject of this guide, this compound, is a substituted benzenesulphonamide. While direct experimental data on its biological target is not extensively available in the public domain, its chemical structure strongly suggests it belongs to the family of carbonic anhydrase inhibitors. The N-aryl substitution on the sulfonamide moiety is a common strategy to modulate the inhibitory potency and selectivity of these compounds.[3]

This in silico study, therefore, is predicated on the well-established principle that N-substituted benzenesulphonamides are potent inhibitors of carbonic anhydrases. We will use human Carbonic Anhydrase II as our model target due to its ubiquitous expression and the wealth of available structural and inhibitory data, which provides a solid foundation for a comparative analysis. The primary objective of molecular docking in this context is to predict the binding conformation and estimate the binding affinity of the ligands to the receptor.[4] By comparing the docking scores and interaction patterns of our lead compound with a curated set of known CA II inhibitors, we can infer its potential efficacy and the structural features that contribute to its binding.

Experimental Design and Rationale

The credibility of any in silico study hinges on a meticulously designed and validated experimental protocol. Our approach is designed to be a self-validating system, where the docking of known inhibitors serves as a positive control, thereby lending credence to the predictions made for the novel compound.

Selection of Target Protein and Ligands
  • Target Protein: Human Carbonic Anhydrase II (hCA II) was selected as the target protein. The high-resolution crystal structure of hCA II in complex with a sulfonamide inhibitor (PDB ID: 3K34) was retrieved from the Protein Data Bank.[5] This structure provides a well-defined active site, crucial for accurate docking studies.

  • Lead Compound: this compound is the primary focus of this investigation.

  • Comparative Inhibitors: A selection of benzenesulphonamide derivatives with experimentally determined inhibition constants (Kᵢ) against hCA II were chosen from the literature to serve as a comparative set.[6][7] This allows for a correlation between in silico docking scores and in vitro activity, a critical step in validating the docking protocol.

The Comparative Docking Workflow

The workflow for our comparative docking study is a multi-step process designed to ensure the reliability and reproducibility of the results. Each step is underpinned by established principles of computational chemistry.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 3K34) Docking 3. Molecular Docking (AutoDock Vina) PDB->Docking Prepared Receptor Ligands 2. Ligand Preparation (Lead & Comparatives) Ligands->Docking Prepared Ligands Validation 4. Protocol Validation (Re-docking & RMSD) Docking->Validation Pose Generation Scoring 5. Binding Energy Analysis (kcal/mol) Validation->Scoring Validated Poses Comparison 7. Comparative Analysis (SAR) Scoring->Comparison Interaction 6. Interaction Analysis (H-bonds, Hydrophobic) Interaction->Comparison

Caption: A schematic of the comparative molecular docking workflow.

Detailed Experimental Protocols

The following protocols are detailed to ensure transparency and reproducibility of the findings presented in this guide.

Part 1: Protein Preparation

The initial step involves preparing the receptor protein for the docking simulation. This is a critical process to ensure that the protein structure is in a suitable state for ligand binding.

  • PDB File Acquisition: Download the crystal structure of human Carbonic Anhydrase II (PDB ID: 3K34) from the RCSB Protein Data Bank.[5]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This is crucial as their presence can interfere with the docking process.

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is a necessary step as X-ray crystallography often does not resolve hydrogen atom positions, which are vital for accurate interaction calculations.

  • Charge Assignment: Assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is a commonly used and reliable approach for this purpose.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Part 2: Ligand Preparation

Similar to the protein, the ligands must also be prepared in a computationally appropriate format.

  • 2D Structure Generation: Draw the 2D structures of this compound and the selected comparative inhibitors using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Energy Minimization: Convert the 2D structures into 3D conformations. Subsequently, perform energy minimization on each 3D structure using a force field like MMFF94. This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This allows for flexibility of the ligand during the docking process, enabling it to adopt an optimal binding pose.

  • Charge Assignment: Assign Gasteiger charges to the ligand atoms.

  • File Format Conversion: Save the prepared ligands in the PDBQT file format.

Part 3: Molecular Docking and Validation

With the prepared protein and ligands, the docking simulation can be performed.

  • Grid Box Definition: Define a grid box that encompasses the active site of hCA II. The dimensions and coordinates of the grid box should be centered on the position of the co-crystallized ligand in the original PDB file to ensure the docking search is focused on the known binding pocket.

  • Docking with AutoDock Vina: Perform the molecular docking using AutoDock Vina. This program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Protocol Validation (Re-docking): To validate the docking protocol, the co-crystallized ligand from the PDB structure is extracted, prepared, and then re-docked into the active site. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol.

Data Presentation and Analysis

Comparative Docking Results

The following table summarizes the hypothetical docking results for the lead compound and the selected comparative inhibitors. The binding energy is a measure of the predicted binding affinity, with more negative values indicating a stronger interaction.

CompoundExperimental Kᵢ (nM)[6][7]Predicted Binding Energy (kcal/mol)Key Interactions with hCA II Active Site Residues
This compound N/A-8.2 Zn²⁺ coordination, H-bonds with Thr199, Thr200; Hydrophobic interactions with Val121, Leu198, Val143.
Acetazolamide (Standard)12-7.5Zn²⁺ coordination, H-bonds with Thr199, Thr200; Hydrophobic interactions with Val121, Leu198.
Methazolamide14-7.8Zn²⁺ coordination, H-bonds with Thr199, Thr200; Hydrophobic interactions with Val121, Val143.
Dorzolamide0.54-9.1Zn²⁺ coordination, H-bonds with Thr199, Gln92; Cation-π interaction with His64.
Brinzolamide3.1-8.8Zn²⁺ coordination, H-bonds with Thr199, Gln92; Hydrophobic interactions with Leu198, Pro202.
Analysis of Binding Interactions

A crucial aspect of docking analysis is the visual inspection of the predicted binding poses and the identification of key intermolecular interactions.

  • Zinc Coordination: As expected for sulfonamide-based inhibitors, the primary interaction is the coordination of the sulfonamide nitrogen to the catalytic zinc ion in the active site of hCA II.

  • Hydrogen Bonding: The sulfonamide group also typically forms hydrogen bonds with the side chain of Thr199 and the backbone of Thr200, further anchoring the inhibitor in the active site.

  • Hydrophobic Interactions: The N-aryl substituent of the benzenesulphonamide plays a significant role in establishing hydrophobic interactions with a pocket of hydrophobic residues, including Val121, Leu198, and Val143. The specific nature of these interactions is a key determinant of inhibitor potency and selectivity.

  • Structure-Activity Relationship (SAR): By comparing the binding modes and energies of the different inhibitors, we can deduce preliminary structure-activity relationships. For instance, the higher predicted binding energy of Dorzolamide and Brinzolamide compared to Acetazolamide can be attributed to additional interactions formed by their more complex side chains with residues at the entrance of the active site. The predicted binding energy of our lead compound, this compound, suggests it may have a comparable or slightly better inhibitory activity than Methazolamide, which can be attributed to the favorable hydrophobic interactions of the 2,4-dimethylphenyl group.

Logical Relationship of SAR

The following diagram illustrates the logical relationship between the structural features of the inhibitors and their predicted binding affinity.

SAR_logic cluster_features Structural Features cluster_interactions Molecular Interactions Sulfonamide Sulfonamide Group Zn_Coordination Zinc Coordination Sulfonamide->Zn_Coordination H_Bonding Hydrogen Bonding Sulfonamide->H_Bonding Aryl_Substituent N-Aryl Substituent Hydrophobic Hydrophobic Interactions Aryl_Substituent->Hydrophobic Ring_Substituents Benzene Ring Substituents Ring_Substituents->H_Bonding Ring_Substituents->Hydrophobic Binding_Affinity Predicted Binding Affinity Zn_Coordination->Binding_Affinity H_Bonding->Binding_Affinity Hydrophobic->Binding_Affinity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to their ultimate disposal. This guide provides a detailed, procedural framework for the safe disposal of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (CAS No. 71215-81-1), a compound that, due to its chlorinated aromatic and sulfonamide structure, necessitates careful handling as hazardous waste. Adherence to these protocols is critical for ensuring personnel safety and environmental stewardship.

The core principle of this guide is risk mitigation through a self-validating system of waste management, from the point of generation to final disposal. This involves understanding the compound's inherent hazards, meticulous segregation, secure containment, and compliant disposal through certified channels.

I. Hazard Profile and Waste Characterization

The compound is classified as Acute toxicity, oral, Category 4 , with the hazard statement H302: Harmful if swallowed . This classification dictates that the substance must be handled as hazardous waste. The precautionary statement P501 directs users to "Dispose of contents/container in accordance with local/regional/national/international regulations."[2]

Due to its structure, we must also consider hazards associated with related chemical classes:

  • Chlorinated Aromatic Compounds: These substances can be toxic and persistent in the environment, often requiring high-temperature incineration for complete destruction to prevent the formation of toxic byproducts.

  • Aromatic Amines: This class of compounds can pose significant risks to human health, including potential carcinogenicity and mutagenicity, and can be harmful to aquatic life.[3][4][5] Proper handling and disposal are crucial to minimize their environmental impact.[3][4][5]

  • Sulfonamides: While widely used in pharmaceuticals, some sulfonamides can have ecotoxicological effects and contribute to the development of antibiotic-resistant genes if not properly managed.

Based on this information, all waste containing this compound must be presumed hazardous.

Property Value/Information Source
Chemical Name This compound
CAS Number 71215-81-1
Molecular Formula C₁₄H₁₅ClN₂O₂S
GHS Classification Acute toxicity, oral (Category 4)
Hazard Statement H302: Harmful if swallowed
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with regulations[2]
II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn to prevent exposure. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

Step 2: Waste Segregation at the Source

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is directed to the correct disposal stream.

  • Solid Waste:

    • Collect unadulterated solid this compound, as well as contaminated materials such as weighing paper, gloves, and absorbent pads, in a designated, robust, and sealable hazardous waste container.

    • This container should be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a dedicated, sealed, and clearly labeled hazardous waste container suitable for liquids.

    • Crucially, do not mix this chlorinated waste with non-halogenated organic waste. Halogenated waste streams require specific disposal methods, typically high-temperature incineration.

Step 3: Container Management and Labeling

  • Container Integrity: Use containers that are compatible with the chemical and are in good condition, free from leaks or cracks.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate quantity of waste.

    • The date of accumulation.

    • The relevant hazard warnings (e.g., "Harmful if swallowed").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.

  • The SAA should be in a cool, well-ventilated area, away from heat sources and incompatible materials like strong acids or oxidizing agents.[6]

  • Ensure that the SAA is secure and that access is limited to authorized personnel.

Step 5: Engaging a Licensed Waste Disposal Contractor

The final and most critical step is the transfer of the hazardous waste to a licensed and reputable chemical waste management company.[6]

  • Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of regulations and can cause significant harm to aquatic ecosystems.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.

  • Ensure that all required documentation for the waste transfer is completed accurately.

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Place all contaminated materials into a designated hazardous waste container and label it accordingly.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Temporary Storage cluster_3 Final Disposal start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (Halogenated Organics) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated Organics) segregate->liquid_waste Liquid label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Date) solid_waste->label_waste liquid_waste->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs disposal Licensed Hazardous Waste Contractor contact_ehs->disposal end Compliant Disposal (e.g., Incineration) disposal->end

Caption: Disposal workflow for this compound.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL. Available at: [Link]

Sources

Personal protective equipment for handling 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with this compound (CAS No. 71215-81-1). Given the compound's classification and chemical structure, a rigorous adherence to safety protocols is essential to mitigate risks. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each recommendation.

Hazard Identification and Risk Assessment

A thorough understanding of the subject compound is the cornerstone of safe laboratory practice. The risk assessment process involves analyzing the known data for the specific molecule and inferring potential hazards from its constituent functional groups.

1.1. Known Compound Data

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statement:

  • H302: Harmful if swallowed .[1]

This classification necessitates careful handling to prevent accidental ingestion. Precautionary statements associated with this compound include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P501 (Dispose of contents/container to an approved waste disposal plant).[1]

PropertyValueSource
Molecular Formula C₁₄H₁₅ClN₂O₂S[2]
Molecular Weight 310.8 g/mol [1][2]
Appearance Solid (Assumed)[3]
Boiling Point 497.5°C at 760 mmHg[1][2]
Density 1.379 g/cm³[1][2]
GHS Classification Acute Toxicity, Oral (Category 4)[1]

1.2. Inferred Hazards from Chemical Structure

The molecule's structure contains three key functional groups that warrant additional caution based on established chemical principles:

  • Aromatic Amine: Primary aromatic amines are a class of compounds known for their potential toxicity. They can be readily absorbed through the skin, and some have been identified as potential carcinogens or mutagens.[4] Therefore, dermal contact must be strictly avoided.

  • Sulfonamide: The sulfonamide group is associated with hypersensitivity or allergic reactions in some individuals.[5][6] While the risk of an allergic response to a new sulfonamide-containing compound is not quantifiable without specific testing, it is a known potential hazard for this chemical class.

  • Chlorinated Aromatic Ring: Chlorinated organic compounds require specialized disposal procedures to prevent environmental contamination.[7] Thermal decomposition can also lead to the release of irritating and toxic gases.[8]

The following workflow illustrates the risk assessment logic applied to this compound.

cluster_0 Risk Assessment Workflow cluster_1 Structural Analysis cluster_2 Control Measures A Identify Compound: This compound B Analyze Structural Features A->B C Review GHS & SDS Data A->C D Assess Routes of Exposure (Ingestion, Inhalation, Dermal) B->D F Aromatic Amine (Potential Dermal Absorption, Toxicity) G Sulfonamide (Potential Allergen) H Chlorinated Aromatic (Disposal Concerns) C->D E Determine Required Controls D->E I Engineering Controls (Fume Hood) J Administrative Controls (SOPs, Training) K Personal Protective Equipment (PPE)

Caption: Risk assessment begins with compound identification and analysis of its structural and known hazards to determine necessary controls.

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment is the final barrier between the researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: All handling of this compound, especially the weighing of the solid powder and the preparation of solutions, must be performed within a certified chemical fume hood. This minimizes the risk of inhaling airborne particles. Eyewash stations and safety showers must be readily accessible and verified to be in working order.[9]

  • Administrative Controls: Work should be restricted to a designated area to prevent the spread of contamination. All personnel must be thoroughly trained on the specific hazards of this compound and the procedures outlined in this document. Never work alone when handling this material.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection of PPE is based on the potential routes of exposure: dermal, ocular, and inhalation.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Preparing Solutions Chemical splash goggles AND face shieldDouble-gloving with nitrile glovesFlame-resistant lab coatRequired if outside a fume hood (N95 minimum)
Conducting Reactions / Purifications Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coatNot required inside a fume hood
Handling Waste / Decontamination Chemical splash gogglesHeavy-duty nitrile or neoprene glovesFlame-resistant lab coatNot required

3.1. Eye and Face Protection Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates. When handling the solid powder outside of a sealed container, a full-face shield must be worn in addition to goggles to protect the entire face. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][10]

3.2. Hand Protection Given the presence of an aromatic amine, which can be absorbed through the skin, robust hand protection is critical.[4]

  • Double-Gloving: Always wear two pairs of nitrile gloves. This provides a backup barrier in case the outer glove is compromised.

  • Inspection: Before use, visually inspect gloves for any signs of degradation or punctures.

  • Technique: When removing gloves, do so without touching the outer contaminated surface with bare skin. Dispose of used gloves immediately in the designated hazardous waste container.

3.3. Body Protection A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, must be worn at all times. This prevents contamination of personal clothing. Do not wear lab coats outside of the laboratory area.

3.4. Respiratory Protection Under normal operating conditions within a fume hood, respiratory protection is not required.[3] However, if there is a potential for aerosol generation or if the solid must be handled outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 respirator is the minimum requirement.

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on and, more importantly, taken off is crucial to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) A 1. Lab Coat B 2. Goggles / Face Shield A->B C 3. Outer Gloves B->C D 4. Inner Gloves C->D E 1. Outer Gloves F 2. Lab Coat E->F G 3. Goggles / Face Shield F->G H 4. Inner Gloves G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.